molecular formula C12H17N B175440 4-Methyl-4-phenylpiperidine CAS No. 160132-91-2

4-Methyl-4-phenylpiperidine

Cat. No.: B175440
CAS No.: 160132-91-2
M. Wt: 175.27 g/mol
InChI Key: WMZXPOYYJULZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-phenylpiperidine is a versatile organic compound belonging to the class of piperidine derivatives. These compounds are recognized as critical building blocks and intermediates in sophisticated organic synthesis pipelines . Researchers value this chemical scaffold for its utility in developing novel molecular entities across various fields. Its primary applications include use in pharmaceutical research and development, where it can serve as a core structural motif for potential active ingredients, and in agrochemical discovery for the creation of new crop protection agents . The structure of this compound, featuring a piperidine ring substituted with both methyl and phenyl groups at the 4-position, makes it a valuable intermediate for medicinal chemistry efforts, including structure-activity relationship (SAR) studies and the exploration of new pharmacophores. As a solid, researchers should store this material away from oxidizing agents under cool, dry, and well-sealed conditions to ensure its long-term stability . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for determining the suitability of this product for their intended purpose and for ensuring safe handling in accordance with applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXPOYYJULZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388527
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160132-91-2
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-phenylpiperidine: Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-phenylpiperidine is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with both a methyl group and a phenyl group. This structural motif is of significant interest in medicinal chemistry, as the broader class of 4-phenylpiperidine derivatives includes a wide range of pharmacologically active molecules, notably opioid analgesics.[1] The strategic placement of substituents on the piperidine ring can profoundly influence the compound's interaction with biological targets, making this compound a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a saturated six-membered heterocyclic amine (piperidine) with a methyl and a phenyl group attached to the same carbon atom (C4). The hydrochloride salt is a common and stable form of this compound.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C_Me [label="CH₃", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; H_N [label="H"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- C1; C3 -- C_Me; C3 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; N -- H_N;

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; N [pos="0.87,0.5!"]; C_Me [pos="-1.73,-1!"]; C_Ph1 [pos="-1.5,0!"]; C_Ph2 [pos="-2.37,0.5!"]; C_Ph3 [pos="-3.24,0!"]; C_Ph4 [pos="-3.24,-1!"]; C_Ph5 [pos="-2.37,-1.5!"]; C_Ph6 [pos="-1.5,-1!"]; H_N [pos="1.5,1!"]; }

Sources

Spectroscopic Blueprint of 4-Methyl-4-phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Elucidation

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Methyl-4-phenylpiperidine, a tertiary amine with a piperidine scaffold, represents a core structural motif found in a variety of biologically active compounds. Its unambiguous identification and purity assessment are critical for advancing research and ensuring the integrity of subsequent pharmacological and toxicological studies. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will construct a detailed, predictive analysis based on the empirical data of closely related analogs. This approach not only offers a robust hypothesis of the spectral characteristics but also serves as a valuable pedagogical tool for scientists engaged in the characterization of novel piperidine derivatives.

The following sections will dissect the anticipated outcomes for each major spectroscopic technique, explaining the causal relationships between the molecular structure of this compound and its spectral output. All predictive data is synthesized from the known spectral properties of 4-phenylpiperidine, 4-methylpiperidine, and 1-methyl-4-phenylpiperidine, providing a scientifically grounded framework for analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: NMR Sample Preparation

A standard protocol for the preparation of an NMR sample of this compound would be as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the piperidine ring protons, the methyl protons, and the N-H proton. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale for Prediction
Phenyl H (ortho, meta, para)7.20 - 7.40Multiplet5HTypical chemical shift range for monosubstituted benzene rings.
Piperidine H (axial, equatorial at C2/C6)2.80 - 3.20Multiplet4HProtons adjacent to the nitrogen atom are deshielded.
Piperidine H (axial, equatorial at C3/C5)1.60 - 2.00Multiplet4HAliphatic protons on the piperidine ring.
Methyl H (at C4)1.30 - 1.50Singlet3HA singlet is expected due to the absence of adjacent protons.
N-H1.50 - 2.50Broad Singlet1HThe chemical shift can vary with concentration and solvent. The broadness is due to quadrupole broadening and potential hydrogen exchange.

Causality Behind Predicted Shifts:

  • Aromatic Protons: The phenyl group protons will appear in the characteristic downfield region of 7.20-7.40 ppm due to the deshielding effect of the aromatic ring current.

  • Piperidine Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the nitrogen atom. The protons at C3 and C5 will be further upfield. The chair conformation of the piperidine ring will likely lead to complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

  • Methyl Protons: The key feature of the ¹H NMR spectrum will be the singlet corresponding to the methyl group at the C4 position. Its upfield chemical shift is characteristic of an aliphatic methyl group.

  • N-H Proton: The N-H proton signal is often broad and its chemical shift is variable. Its presence confirms that the nitrogen is not alkylated, distinguishing it from analogs like 1-methyl-4-phenylpiperidine.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale for Prediction
Phenyl C (quaternary)145 - 150The carbon atom of the phenyl ring directly attached to the piperidine ring.
Phenyl C (ortho, meta, para)125 - 130Characteristic chemical shifts for aromatic carbons.
Piperidine C4 (quaternary)35 - 45A quaternary carbon, its chemical shift is influenced by the attached methyl and phenyl groups.
Piperidine C2/C645 - 55Carbons adjacent to the nitrogen atom are deshielded.
Piperidine C3/C530 - 40Aliphatic carbons in the piperidine ring.
Methyl C (at C4)20 - 30A typical chemical shift for an aliphatic methyl carbon.

Key Predictive Insights:

  • The presence of a quaternary carbon (C4) in the aliphatic region is a key indicator of the 4-methyl-4-phenyl substitution pattern.

  • The number of distinct signals in both the aromatic and aliphatic regions will confirm the overall symmetry and structure of the molecule.

Visualizing NMR Correlations

The following diagram illustrates the basic structure and the key proton environments of this compound.

Caption: Key proton environments in this compound.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H stretchMedium, broadCharacteristic of a secondary amine.
3000 - 3100Aromatic C-H stretchMediumIndicates the presence of the phenyl group.
2800 - 3000Aliphatic C-H stretchStrongCorresponding to the C-H bonds of the piperidine ring and the methyl group.
1600, 1450 - 1500Aromatic C=C stretchMedium to StrongCharacteristic absorptions for the benzene ring.
1100 - 1250C-N stretchMediumIndicates the presence of the amine functional group.
690 - 770Aromatic C-H bend (out-of-plane)StrongSuggests a monosubstituted benzene ring.

Interpretive Logic:

  • The presence of a band in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H group, which is a key structural feature.

  • The combination of both aromatic and aliphatic C-H stretching bands confirms the presence of both the phenyl and the piperidine/methyl moieties.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Experimental Protocol: Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum of this compound

The predicted molecular formula for this compound is C₁₂H₁₇N, which corresponds to a monoisotopic mass of 175.1361 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
175[M]⁺Molecular ion
160[M - CH₃]⁺Loss of the methyl group at C4.
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation.

Fragmentation Pathway Rationale:

The fragmentation of this compound is expected to be initiated by the ionization of the nitrogen lone pair. Subsequent fragmentation would likely involve the cleavage of the C-C bonds of the piperidine ring. The loss of the methyl group at the 4-position is a highly probable fragmentation pathway, leading to a stable secondary carbocation. The presence of the phenyl group will likely result in the formation of the tropylium ion (m/z 91), a very stable and common fragment.

Visualizing the Fragmentation Process

The following diagram illustrates a plausible fragmentation pathway for this compound.

G M This compound [M]⁺˙ m/z = 175 F1 [M - CH₃]⁺ m/z = 160 M->F1 - •CH₃ F2 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F2 Ring Cleavage

Caption: A simplified predicted fragmentation pathway.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has outlined the predicted NMR, IR, and MS spectroscopic characteristics of this compound. By drawing on the established spectral data of structurally similar compounds, we have constructed a detailed and scientifically reasoned blueprint for the analysis of this molecule. The key identifying features are expected to be the singlet from the C4-methyl group in the ¹H NMR spectrum, the quaternary carbon signal in the ¹³C NMR spectrum, the N-H stretching vibration in the IR spectrum, and a molecular ion at m/z 175 with a significant fragment at m/z 160 in the mass spectrum. This predictive framework serves as a robust guide for researchers in the synthesis and characterization of this and related piperidine derivatives, underscoring the power of spectroscopic methods in modern drug discovery and development.

References

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C12H17N). Retrieved January 26, 2026, from [Link]

Introduction: The Enduring Legacy and Therapeutic Promise of the 4-Arylpiperidine Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methyl-4-phenylpiperidine Scaffolds

The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant agents, particularly within the realm of analgesia and central nervous system (CNS) therapeutics.[1][2] Its journey began with the synthesis of pethidine (meperidine), the first fully synthetic opioid, which revealed that a relatively simple, non-morphinan structure could elicit potent morphine-like analgesic effects.[3][4] This discovery opened the floodgates for the development of an entire class of phenylpiperidine-based drugs, including the highly potent fentanyl series.[4][5][6]

The this compound variant represents a critical evolution of this core structure. The addition of a methyl group at the C4 position, alongside the phenyl ring, introduces specific stereochemical constraints that profoundly influence the molecule's interaction with its biological targets. This modification can alter receptor binding affinity, selectivity, and functional activity, making it a key point of interest for drug design and optimization.[7][8]

This technical guide offers a comprehensive exploration of the pharmacological profile of this compound scaffolds. As a senior application scientist, the goal is not merely to list data but to synthesize the underlying principles, experimental rationale, and structure-activity relationships (SAR) that govern their behavior. We will delve into the primary molecular targets, the nuances of their mechanism of action, established protocols for their evaluation, and the therapeutic landscape they occupy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutics.

The Physicochemical and Conformational Landscape

The defining feature of the this compound scaffold is the quaternary carbon at the C4 position of the piperidine ring. This structural element has significant conformational implications that are central to its pharmacological activity.

Causality Behind Conformational Analysis: The three-dimensional shape of a molecule dictates its ability to fit into the binding pocket of a target receptor. For the piperidine ring, the two primary chair conformations place the substituents in either axial or equatorial positions. The orientation of the phenyl group, in particular, is a critical determinant of opioid receptor interaction.

Computational studies and X-ray crystallography have shown that 4-phenylpiperidines can exist in equilibrium between two chair conformations: one with the phenyl group in an axial position and one with it in an equatorial position.[9] The introduction of a 4-methyl group can shift this equilibrium. For instance, in some analogs, the 4-alkyl substitution favors a phenyl axial conformation, which is considered non-morphine-like but is crucial for understanding the variation in µ-opioid receptor affinities and efficacies.[7] This conformational restriction, imposed by the 4-methyl group, can be advantageous for achieving higher receptor affinity and selectivity by pre-organizing the molecule into a more favorable binding pose.[10]

cluster_Conformations Conformational Equilibrium of 4-Arylpiperidine Ring cluster_Influence Structural Influence Phenyl_Equatorial Phenyl Equatorial (Often Lower Energy) Phenyl_Axial Phenyl Axial (Receptor-Active Conformation) Phenyl_Equatorial->Phenyl_Axial Ring Flip Receptor_Binding Receptor Binding Affinity & Efficacy Phenyl_Axial->Receptor_Binding Determines Interaction C4_Methyl 4-Methyl Group C4_Methyl->Phenyl_Axial Shifts Equilibrium & Restricts Flexibility

Caption: Influence of the 4-methyl group on piperidine ring conformation and receptor binding.

Synthetic Strategies: A Workflow for Scaffold Generation

The synthesis of this compound analogs is a well-established process in medicinal chemistry, typically starting from pyridine or piperidone precursors. Understanding the synthetic route is crucial as it dictates the feasibility of creating diverse libraries of compounds for SAR studies.

Workflow Rationale: A common and versatile approach involves the creation of a key piperidine intermediate which can then be diversified. The following workflow illustrates a generalized strategy. The choice of starting materials and reagents allows for the introduction of various substituents on the phenyl ring, while the final N-alkylation/arylation step enables modification of the crucial nitrogen substituent.

Start Start | 4-Picoline or Substituted Benzaldehyde Step1 Step 1: Condensation Aldol condensation to form (E)-4-styrylpyridine intermediate. Start:f1->Step1:f0 Acetic Anhydride Step2 Step 2: Reduction Hydrogenation (e.g., with Adams' catalyst, PtO2) to saturate the pyridine ring and the styryl double bond, yielding the core 4-phenethylpiperidine intermediate. Step1:f1->Step2:f0 H2, PtO2 Step3 Step 3: N-Alkylation/Arylation Reaction with various electrophiles (e.g., phenethyl bromides) to install the desired N-substituent. Step2:f1->Step3:f0 K2CO3, Acetonitrile End Final Product | Purified this compound Analog Step3:f1->End:f0 Purification

Caption: Generalized synthetic workflow for 4-arylpiperidine analogs.[11]

Pharmacodynamics: The Interplay of Multiple Target Systems

The pharmacological profile of this compound derivatives is complex, often characterized by activity at multiple biological targets. This polypharmacology is responsible for both their therapeutic effects and their side-effect profiles.

Primary Target: Opioid Receptors

The most prominent activity of this scaffold is its interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[3][5]

  • Mechanism of Action: Like morphine and other opioids, these compounds typically act as agonists at the MOR.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[12] Agonist binding initiates a signaling cascade that leads to:

    • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.

    • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release. The net effect is a reduction in neuronal excitability and the inhibition of ascending pain pathways, resulting in analgesia.[4][12]

cluster_membrane Cellular Membrane cluster_effects Intracellular Effects Ligand 4-Arylpiperidine (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neuron Reduced Neuronal Excitability cAMP->Neuron Ca_Influx->Neuron K_Efflux->Neuron Analgesia Analgesia Neuron->Analgesia

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

  • Receptor Affinity and Efficacy: The potency of these compounds is a function of both their binding affinity (Ki) for the receptor and their efficacy (EC₅₀, Eₘₐₓ) in activating the signaling cascade. SAR studies have shown that even minor structural changes can dramatically alter these parameters. For example, analogs based on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have yielded MOR agonists with picomolar affinity (Ki = 0.0034 nM) and high efficacy.[13]

Secondary Targets: Monoamine Transporters

A key feature that distinguishes many phenylpiperidines from classical opioids is their concurrent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3]

  • Mechanism and Implications: Pethidine, the prototype, is a known inhibitor of both DAT and NET.[3] This action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, increasing their concentration and leading to stimulant-like effects. This dual pharmacology can contribute to the abuse potential of these compounds. Furthermore, interaction with serotonergic systems, although less definitively characterized, has been linked to cases of serotonin syndrome, a potentially fatal condition, especially when co-administered with other serotonergic agents like MAOIs or SSRIs.[3]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The pharmacological profile of this compound scaffolds is highly tunable through chemical modification. The following table summarizes key SAR trends.

Rationale for SAR Exploration: By systematically modifying different parts of the scaffold and measuring the resulting biological activity, researchers can build a model of the pharmacophore—the essential features required for activity. This knowledge guides the rational design of new molecules with improved potency, selectivity, and safety profiles.

Position of Modification Modification Observed Effect on Opioid Activity Causality & Insight Reference
Nitrogen (N1) Small alkyl (e.g., Methyl) vs. Larger arylalkyl (e.g., Phenethyl)Increasing the size from methyl to phenethyl generally increases µ-agonist potency.The N-substituent is believed to interact with a specific hydrophobic pocket in the opioid receptor. A larger, appropriately shaped group can achieve a more optimal fit, enhancing binding affinity.[7]
C4-Phenyl Ring Introduction of a meta-hydroxyl group (-OH)Dramatically increases µ-agonist potency.The m-OH group mimics the phenolic hydroxyl of morphine, forming a critical hydrogen bond with a key residue (e.g., a histidine) in the receptor binding pocket, thereby anchoring the ligand.[7][9]
C4-Position Alkyl group size (Methyl, Propyl, t-Butyl)Modulates µ-receptor affinity and efficacy. Can influence the preference for phenyl axial vs. equatorial conformation.The size and shape of the C4-alkyl group fine-tunes the orientation of the phenyl ring, affecting its interaction with the receptor. A bulkier group like t-butyl can lock the ring in a specific conformation.[7]
Piperidine Ring Addition of a C3-methyl groupCan create stereoisomers with different potencies. The orientation (cis/trans to the C4-phenyl) is critical.A C3-methyl group can introduce steric hindrance that either favors or disfavors the active conformation, depending on its stereochemistry. This highlights the high degree of spatial precision required for optimal receptor binding.[8][9]

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of a novel this compound analog, a tiered approach involving both in vitro and in vivo assays is essential. The protocols must be self-validating, meaning they include appropriate controls to ensure the data is reliable.

In Vitro Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR, KOR, DOR). This is a foundational assay in drug discovery.

Causality of Method: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope that has high, known affinity for the receptor) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).[14]

    • Radioligand: e.g., [³H]DAMGO for MOR.

    • Test Compound: Solubilized and prepared in a dilution series.

    • Non-specific binding control: A high concentration of a known, non-labeled opioid (e.g., 10 µM Naloxone).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound.

    • Prepare "Total Binding" wells containing only membranes and radioligand.

    • Prepare "Non-Specific Binding" wells containing membranes, radioligand, and the non-specific control (Naloxone).[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reagents (Membranes, Radioligand, Test Compound) Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Test Compound Dilutions Start->Setup Incubate Incubate at 25°C for 60 min (Reach Equilibrium) Setup->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters (Remove Non-specifically Trapped Ligand) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Dose-Response Curve 3. Determine IC50 Count->Analyze End Calculate Ki using Cheng-Prusoff Equation Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Protocol: Mouse Tail-Flick Test

Objective: To assess the antinociceptive (analgesic) effect of a test compound in a living animal model.

Causality of Method: This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus (e.g., a focused beam of light). Analgesic compounds increase this withdrawal latency by acting on spinal and supraspinal pain pathways. The test is a measure of a compound's functional efficacy in vivo.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use male mice (e.g., C57BL/6 strain). Acclimate them to the testing room and handling for several days prior to the experiment.

  • Baseline Measurement:

    • Gently restrain each mouse and place its tail over the stimulus source on the tail-flick apparatus.

    • Activate the heat source and measure the time (latency) until the mouse flicks its tail.

    • To prevent tissue damage, a cut-off time (e.g., 10 seconds) must be established. Any animal not responding by the cut-off time is removed and assigned the maximum latency.

    • Obtain at least two stable baseline readings for each mouse.

  • Compound Administration:

    • Administer the test compound via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

    • Include a vehicle control group (receiving only the solvent) and a positive control group (e.g., morphine).

  • Post-Treatment Testing:

    • At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the tail-flick latency measurement. This allows for the determination of the time to peak effect and the duration of action.

  • Data Analysis:

    • Convert the raw latency scores into a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • For dose-response analysis, test multiple doses of the compound and plot the peak %MPE against the log of the dose to calculate the ED₅₀ (the dose that produces 50% of the maximal effect).

Therapeutic Potential and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of novel CNS agents.

  • Analgesia: The primary application is in the development of safer and more effective analgesics. Research focuses on designing biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with side effects like respiratory depression and tolerance.

  • Other CNS Disorders: Given the scaffold's activity at monoamine transporters, derivatives are being explored for other indications, such as depression or ADHD.[15][16] However, careful optimization is required to balance the desired activity with potential liabilities like abuse potential and serotonin syndrome.

  • Challenges: The main challenges remain separating the potent analgesic effects from the severe side effects that plague current opioids. The metabolism of these compounds is also a critical consideration, as metabolites can be either inactive, active, or toxic (e.g., norpethidine).[3]

The this compound scaffold is a privileged structure in pharmacology, endowed with a complex and tunable profile. Its activity is predominantly mediated by interactions with opioid receptors and monoamine transporters, with its ultimate pharmacological effect being a composite of these actions. A deep understanding of its conformational preferences, structure-activity relationships, and metabolic fate is essential for any drug discovery program. By employing rigorous in vitro and in vivo evaluation protocols, researchers can rationally design next-generation therapeutics that harness the beneficial properties of this scaffold while mitigating its inherent risks, continuing its legacy as a source of powerful CNS-acting agents.

References

  • Pethidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Benyamin, R., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved January 27, 2026, from [Link]

  • Gant, T. G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • Rashad, A. A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. Retrieved January 27, 2026, from [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Med simplified. (2020). How opioid receptors work? | Pharmacology. YouTube. Retrieved January 27, 2026, from [Link]

  • Iorio, M. A., et al. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Olianas, M. C., et al. (2020). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Jensen, N., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • Zimmerman, D. M., et al. (1983). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Winsberg, B. G., et al. (1997). Association of the dopamine transporter gene (DAT1) with poor methylphenidate response. Journal of the American Academy of Child and Adolescent Psychiatry. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically active 4-arylpiperidines. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mayol-Llinàs, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today. Retrieved January 27, 2026, from [Link]

Sources

The Strategic Role of 4-Methyl-4-phenylpiperidine in Opioid Analgesic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety represents a cornerstone in the architecture of synthetic opioids. Its rigid structure, which orientates a phenyl group and a basic nitrogen atom in a specific spatial arrangement, provides the foundational pharmacophore for interaction with opioid receptors, primarily the mu-opioid receptor (MOR). This guide delves into the synthesis and strategic utilization of a key derivative, 4-methyl-4-phenylpiperidine, as a precursor in the development of potent analgesic agents. We will explore the synthetic pathways to this core structure, its subsequent elaboration into clinically significant drug classes, and the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. A critical aspect of this exploration involves understanding the formation and implications of the neurotoxic intermediate, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potential byproduct whose discovery has had profound implications for both drug synthesis and neurodegenerative disease research.

I. Synthesis of the Core Precursor: this compound

The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. A common and logical synthetic strategy involves a three-step sequence: Grignard addition to a piperidone precursor, subsequent dehydration to form a tetrahydropyridine intermediate, and final reduction to the saturated piperidine ring.

Step 1: Grignard Reaction of 1-Methyl-4-piperidone with Phenylmagnesium Bromide

The initial and crucial carbon-carbon bond formation is achieved through the nucleophilic addition of a phenyl group to the electrophilic carbonyl of 1-methyl-4-piperidone. The Grignard reagent, phenylmagnesium bromide, is the reagent of choice for this transformation.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (0.45 gram-atom) are suspended in anhydrous diethyl ether (175 mL). Bromobenzene (0.48 mol) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of 1-Methyl-4-piperidone: A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at a controlled temperature, typically 0 °C to ambient temperature, to manage the exothermic reaction.

  • Workup: Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 1-methyl-4-phenyl-4-piperidinol.

Causality of Experimental Choices: The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards protic solvents, especially water. The slow, controlled addition of the piperidone manages the exothermicity of the reaction, preventing side reactions. The choice of a mild acidic or ammonium chloride quench neutralizes the magnesium alkoxide to the desired tertiary alcohol without promoting premature dehydration.

Step 2: Dehydration of 1-Methyl-4-phenyl-4-piperidinol

The tertiary alcohol intermediate is susceptible to acid-catalyzed dehydration, leading to the formation of the tetrahydropyridine double bond. This step is critical as it generates the immediate precursor to the final product and also the neurotoxin MPTP.

Experimental Protocol:

  • The crude 1-methyl-4-phenyl-4-piperidinol is dissolved in a suitable solvent such as toluene.

  • A strong acid catalyst, for example, p-toluenesulfonic acid or phosphoric acid, is added to the solution.

  • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the dehydrated product.

  • Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with water.

  • The organic layer is dried and concentrated to yield 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

A Critical Note on MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms. Its accidental synthesis as a byproduct in the illicit production of the meperidine analog MPPP led to its discovery. Therefore, all manipulations of this intermediate must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Step 3: Catalytic Hydrogenation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

The final step to obtain the saturated this compound is the reduction of the double bond in the tetrahydropyridine ring. Catalytic hydrogenation is the most efficient and common method for this transformation.

Experimental Protocol:

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent, such as ethanol or glacial acetic acid. The use of glacial acetic acid can enhance the catalytic activity for pyridine derivatives.

  • A hydrogenation catalyst, typically platinum oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere, with pressures ranging from atmospheric to 50-70 bar, and agitated until the theoretical amount of hydrogen is consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

  • The resulting residue is the desired this compound, which can be further purified by distillation or crystallization of a suitable salt.

Self-Validation and Purity Assessment: The progress of each synthetic step should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Elaboration of the this compound Scaffold into Analgesic Agents

The this compound core is a versatile precursor for several classes of opioid analgesics. The key modifications typically occur at the 4-position of the piperidine ring, where various ester or other functional groups are introduced to modulate analgesic potency and duration of action.

A. The Prodine Family of Analgesics

The prodines are a class of potent, rapid-onset, and short-acting opioid analgesics. They are characterized by a propionoxy group at the 4-position of the 1,3-dimethyl-4-phenylpiperidine core. Alphaprodine is a notable member of this class.

Synthetic Pathway to Prodine Analogs:

The synthesis of prodines typically starts from a precursor that can be converted to 1,3-dimethyl-4-phenyl-4-piperidinol. This can be achieved through modifications of the Grignard synthesis previously described, using a 3-methyl-4-piperidone derivative as the starting material.

Experimental Protocol for O-Acylation:

  • The precursor, 1,3-dimethyl-4-phenyl-4-piperidinol, is dissolved in an inert solvent like toluene.

  • Propionic anhydride is added as the acylating agent.

  • The reaction is often catalyzed by an acid, such as phosphoric acid, and heated to drive the esterification.

  • After the reaction is complete, the mixture is worked up by pouring it into water, neutralizing with a base, and extracting the product with an organic solvent.

  • The final product, a prodine analog, is purified by distillation under reduced pressure.

Structure-Activity Relationships in Prodines:

The stereochemistry at the 3- and 4-positions of the piperidine ring significantly influences the analgesic potency of prodines. The dextrorotatory isomer of 1-[3-(p-fluorobenzoyl) propyl]-3-methyl-4-phenyl-4-propionoxypiperidine has been shown to be the more potent isomer, acting on both mu-opioid and D2 receptors. Conformational analysis has revealed that phenyl equatorial conformations are generally preferred for the prodines.

B. Piminodine and Related Analogs

Piminodine is another pethidine analog that was briefly used clinically. It features a more complex substituent on the piperidine nitrogen, a 3-anilinopropyl group, and retains the 4-phenyl-4-carbethoxy pharmacophore.

Synthetic Considerations:

The synthesis of piminodine involves the alkylation of a norpethidine derivative (the N-demethylated analog of pethidine) with a suitable 3-anilinopropyl halide. This highlights the modularity of the 4-phenylpiperidine scaffold, where modifications at the N-1 position can be readily achieved to tune the pharmacological properties.

Quantitative SAR Data for Pethidine Analogs:

The following table summarizes the relative analgesic potencies of some pethidine analogs, illustrating the impact of N-1 and C-4 substituents.

CompoundN-1 SubstituentC-4 SubstituentRelative Analgesic Potency (Morphine = 1)
Pethidine-CH₃-COOC₂H₅0.2
Anileridine-CH₂CH₂(p-NH₂)C₆H₄-COOC₂H₅0.5
Piminodine-(CH₂)₃NHC₆H₅-COOC₂H₅~1.3

Data compiled from various sources for comparative purposes.

This data underscores that extending the N-1 substituent with an aromatic-containing chain can significantly enhance analgesic potency compared to the simple methyl group in pethidine.

III. Visualization of Synthetic Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the key synthetic transformations discussed.

Synthesis_of_4_Methyl_4_phenylpiperidine cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Catalytic Hydrogenation 1_methyl_4_piperidone 1-Methyl-4-piperidone 1_methyl_4_phenyl_4_piperidinol 1-Methyl-4-phenyl-4-piperidinol 1_methyl_4_piperidone->1_methyl_4_phenyl_4_piperidinol + phenylmagnesium_bromide Phenylmagnesium Bromide phenylmagnesium_bromide->1_methyl_4_phenyl_4_piperidinol MPTP 1-Methyl-4-phenyl-1,2,3,6- tetrahydropyridine (MPTP) 1_methyl_4_phenyl_4_piperidinol->MPTP - H₂O (Acid Catalyst) final_product This compound MPTP->final_product + H₂ (PtO₂ or Pd/C)

Caption: Synthetic pathway to this compound.

Elaboration_to_Prodine precursor 1,3-Dimethyl-4-phenyl-4-piperidinol prodine Prodine Analog (e.g., Alphaprodine) precursor->prodine + propionic_anhydride Propionic Anhydride propionic_anhydride->prodine analgesic_activity analgesic_activity prodine->analgesic_activity Potent, Short-Acting Analgesic

Caption: Elaboration of a 4-phenylpiperidinol precursor to a prodine analog.

IV. Conclusion: A Foundation for Innovation and a Cautionary Tale

The this compound scaffold is a testament to the power of rational drug design, providing a robust platform for the synthesis of potent opioid analgesics. The synthetic pathways, while well-established, require a deep understanding of reaction mechanisms and careful execution, particularly concerning the formation of the neurotoxic intermediate MPTP. The structure-activity relationships within the derivatives of this core structure highlight the delicate interplay between stereochemistry, substituent effects, and pharmacological activity. For researchers and drug development professionals, the 4-phenylpiperidine class serves as both a rich field for the discovery of novel analgesics and a stark reminder of the critical importance of synthetic pathway control and impurity profiling in ensuring the safety of pharmaceutical agents.

V. References

  • Ziering, A., Berger, L., & Lee, J. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894–903.

  • Schmidle, C. J., & Mansfield, R. C. (1956). The Aminomethylation of Olefins. IV. The Formation of 1-Alkyl-4-aryl-1,2,3,6-tetrahydropyridines. Journal of the American Chemical Society, 78(2), 425–428.

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ACS Publications. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847–851. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Prodines. Retrieved from [Link]

  • Frontiers. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 443. Retrieved from [Link]

  • Scribd. (n.d.). Dehydration Mechanism of 4-Methylcyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). Piminodine. Retrieved from [Link]

  • Wikipedia. (n.d.). Prodine. Retrieved from [Link]

  • Pain Physician. (2008). Opioid Pharmacology. Retrieved from [Link]

  • DTIC. (1975). Compounds of the alpha-Prodine Type. VI. The Synthesis and Reactions of 4-Phenyl-4 Propionoxypiperidinium Chloride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Retrieved from

  • chemeurope.com. (n.d.). Piminodine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

  • MDPI. (2022). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Retrieved from [Link]

  • MDPI. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]

  • PubMed Central. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. Retrieved from [Link]

  • AAPD. (n.d.). Alphaprodine HC1: characteristics. Retrieved from [Link]

  • PubMed. (2020). Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design. Retrieved from [Link]

  • Grokipedia. (2026). Piminodine. Retrieved from [Link]

  • YouTube. (2023). Class (68) Structure Activity Relationship (SAR) of Morphine Analogues | Medicinal Chemistry 01. Retrieved from [Link]

  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines. Retrieved from

  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • YouTube. (2024). *SAR of Mepridine/ SAR of Op

Physicochemical properties of methyl 4-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Significant Pharmacological Interest

Methyl 4-phenylpiperidine-4-carboxylate is a pivotal molecule in the landscape of medicinal chemistry and pharmaceutical development. As a key intermediate and a structural analog of the potent synthetic opioid analgesic, pethidine (also known as meperidine), its physicochemical properties are of paramount importance for its synthesis, formulation, and biological activity.[1][2] This guide provides a comprehensive exploration of these properties, offering both theoretical grounding and practical, field-tested methodologies for their determination. Understanding these core characteristics is essential for researchers aiming to innovate within the realm of analgesics and other centrally acting agents.

The structure, featuring a piperidine ring, a phenyl group, and a methyl ester at a quaternary carbon, imparts a unique combination of lipophilicity and basicity that dictates its behavior in both chemical and biological systems. This document will delve into the critical parameters that govern its solubility, stability, and permeability, providing the in-depth knowledge required for its effective application in research and development.

Chemical Identity and Structure

A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.

Molecular Structure

The core structure consists of a piperidine ring with a phenyl group and a methyl carboxylate group attached to the same carbon atom (C4). The nitrogen atom of the piperidine ring is methylated.

  • IUPAC Name: methyl 1-methyl-4-phenylpiperidine-4-carboxylate[3]

  • Synonyms: Pethidine Acid Methyl Ester, Meperidine Acid Methyl Ester[3]

  • CAS Number: 28030-27-5[3]

  • Molecular Formula: C₁₄H₁₉NO₂[3]

  • Molecular Weight: 233.31 g/mol [3]

A closely related precursor, which is not N-methylated, is Methyl 4-phenylpiperidine-4-carboxylate (CAS: 54824-07-6), with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol .[4] This guide focuses on the N-methylated compound unless otherwise specified.

Structural Diagram

Caption: 2D structure of methyl 1-methyl-4-phenylpiperidine-4-carboxylate.

Physicochemical Data Summary

The following table summarizes key physicochemical parameters. It is important to note that while some data is derived from experimental work on close analogs, other values are computationally predicted.

PropertyValueSource/Method
Molecular Weight 233.31 g/mol PubChem[3]
Molecular Formula C₁₄H₁₉NO₂PubChem[3]
XLogP3 (Lipophilicity) 2.1Computed by PubChem[3]
pKa (Basicity) ~8.6Estimated from Pethidine[5]
Hydrogen Bond Donors 0Computed by PubChem[3]
Hydrogen Bond Acceptors 3Computed by PubChem[3]
Rotatable Bonds 3Computed by PubChem[3]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Theoretical Basis and Importance

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For centrally acting agents like methyl 4-phenylpiperidine-4-carboxylate, a balanced LogP is crucial for crossing the blood-brain barrier. The computed XLogP3 value of 2.1 suggests moderate lipophilicity, which is consistent with its potential for CNS activity.[3]

Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.

Rationale: This method directly measures the partitioning of the analyte between two immiscible phases, providing a definitive experimental LogP value. The choice of UV-Vis spectroscopy for quantification is suitable for aromatic compounds.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of methyl 4-phenylpiperidine-4-carboxylate in n-octanol (pre-saturated with water).

    • Create a series of calibration standards by diluting the stock solution with n-octanol.

  • Calibration Curve:

    • Measure the absorbance of the calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the phenyl group.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with an equal volume of water (pre-saturated with n-octanol).

    • Shake the funnel vigorously for 20-30 minutes to ensure equilibrium is reached.

    • Allow the phases to separate completely. A centrifugation step may be necessary to break up emulsions.

  • Quantification:

    • Carefully collect the n-octanol phase.

    • Measure the absorbance of the analyte in the n-octanol phase.

    • Use the calibration curve to determine the final concentration in the n-octanol phase ([Analyte]_oct).

  • Calculation:

    • The concentration in the aqueous phase ([Analyte]_aq) is determined by mass balance: [Analyte]_aq = [Analyte]_initial_oct - [Analyte]_final_oct.

    • Calculate LogP: LogP = log10([Analyte]_oct / [Analyte]_aq).

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_stock Prepare Stock Solution in Octanol prep_cal Create Calibration Standards prep_stock->prep_cal partition Shake-Flask Partitioning (Octanol/Water) prep_stock->partition cal_curve Generate UV-Vis Calibration Curve prep_cal->cal_curve measure_oct Measure Final Concentration in Octanol Phase cal_curve->measure_oct partition->measure_oct calc_aq Calculate Aqueous Concentration (by mass balance) measure_oct->calc_aq calc_logp Calculate LogP calc_aq->calc_logp

Caption: Workflow for experimental LogP determination via the shake-flask method.

Acidity/Basicity (pKa)

The pKa value is fundamental to understanding a molecule's ionization state at a given pH. This profoundly impacts solubility, receptor binding, and membrane permeability.

Theoretical Basis and Importance

Methyl 1-methyl-4-phenylpiperidine-4-carboxylate has a tertiary amine within its piperidine ring, which is basic. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. The pKa of the closely related pethidine is approximately 8.59, indicating it is a weak base.[5] At physiological pH (~7.4), a significant portion of the molecule will be in its protonated, charged form, which increases its aqueous solubility but can hinder its passage across lipid membranes.

Experimental Protocol: Potentiometric Titration

This method is a reliable and direct way to measure the pKa of ionizable compounds.

Rationale: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of methyl 1-methyl-4-phenylpiperidine-4-carboxylate and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Place the sample solution in a beaker with a magnetic stirrer.

  • Titration Process:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative).

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).

Aqueous Solubility

Solubility is a critical property that affects a drug's bioavailability and formulation.

Theoretical Basis and Importance

The solubility of this compound is heavily influenced by pH due to its basic nature. The free base is expected to have low aqueous solubility, while the protonated form (as a salt, e.g., hydrochloride) will be significantly more soluble. The hydrochloride salt of the related 4-phenylpiperidine-4-carboxylic acid is noted for its enhanced solubility.[2]

Experimental Protocol: Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Rationale: This method ensures that the solution is truly saturated with the compound, providing an accurate measure of its equilibrium solubility under specific conditions (e.g., temperature, pH).

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of methyl 1-methyl-4-phenylpiperidine-4-carboxylate to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let undissolved solids settle.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to quantify the samples.

G start Add Excess Compound to pH Buffers equilibrate Equilibrate for 24-48h (Temp. Controlled Shaker) start->equilibrate filter Filter Supernatant (0.22 µm filter) equilibrate->filter quantify Quantify Concentration (HPLC-UV) filter->quantify result Determine Solubility at each pH quantify->result

Caption: Workflow for determining pH-dependent aqueous solubility.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

  • Expected Molecular Ion: For C₁₄H₁₉NO₂, the expected [M+H]⁺ ion would be at m/z 234.14.

  • Fragmentation: Common fragmentation patterns for piperidine derivatives involve cleavage of the ring and loss of substituents. GC-MS data available on PubChem shows significant fragments that can be used for identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

  • ¹H NMR: Expected signals would include:

    • Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

    • Singlet for the ester methyl group (~3.6-3.8 ppm).

    • Singlet for the N-methyl group (~2.2-2.4 ppm).

    • Multiplets for the piperidine ring protons, which can be complex due to their diastereotopic nature.

  • ¹³C NMR: Key expected signals:

    • Carbonyl carbon of the ester (~175 ppm).

    • Aromatic carbons (~125-145 ppm).

    • Quaternary carbon at the 4-position of the piperidine ring.

    • Piperidine ring carbons.

    • N-methyl and O-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=O Stretch: A strong absorption band is expected around 1730 cm⁻¹ for the ester carbonyl group.

  • C-H Stretch: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • C-O Stretch: A band corresponding to the ester C-O stretch is expected in the 1100-1300 cm⁻¹ region.

Conclusion

The physicochemical properties of methyl 4-phenylpiperidine-4-carboxylate define its behavior from the synthesis flask to its potential biological target. Its moderate lipophilicity, weak basicity, and pH-dependent solubility are cornerstone characteristics that must be carefully considered in drug design and development. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these properties, ensuring data integrity and enabling informed decision-making in research endeavors. A thorough understanding and characterization of this molecule are indispensable for unlocking its full potential as a valuable scaffold in medicinal chemistry.

References

  • Wikipedia. Pethidine. [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate. [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. [Link]

  • Homi Bhabha Centre for Science Education. PETHIDINE. [Link]

Sources

The 4-Phenylpiperidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine motif is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural cornerstone of a multitude of clinically significant therapeutic agents.[1] Its inherent conformational rigidity, coupled with the three-dimensional orientation of the phenyl group, allows for precise interactions with a variety of biological targets, particularly within the central nervous system (CNS).[1] This guide provides an in-depth analysis of the 4-phenylpiperidine moiety, exploring its structural features, diverse pharmacological roles, structure-activity relationships (SAR), and key synthetic methodologies, offering a comprehensive resource for professionals in drug discovery and development.

The journey of the 4-phenylpiperidine scaffold began with the synthesis of Pethidine (also known as Meperidine) in 1938 by Otto Eisleb.[2] Initially investigated as a potential anticholinergic agent, its potent analgesic properties were soon discovered, marking the dawn of fully synthetic opioids and establishing the phenylpiperidine class as a major area of pharmaceutical research.[2] Pethidine became the prototype for a vast family of analgesics, including the highly potent fentanyl and its analogues.[2][3][4] Beyond pain management, derivatives of this scaffold have been successfully developed as antipsychotics, dopamine stabilizers, and high-affinity ligands for sigma receptors, demonstrating its remarkable versatility.[1][5][6][7]

Chapter 1: Structural and Conformational Analysis

The therapeutic efficacy of 4-phenylpiperidine derivatives is intrinsically linked to their three-dimensional structure. The piperidine ring can adopt several conformations, but the chair form is the most stable. The critical variable in this scaffold is the orientation of the C-4 phenyl group, which can exist in either an equatorial or an axial position. This choice of conformation dictates the spatial relationship between the phenyl ring, the piperidine nitrogen, and other substituents, which is crucial for receptor binding affinity and efficacy.

A conformational study of various 4-phenylpiperidine analgesics revealed that phenyl equatorial conformations are generally preferred for compounds like the prodines, ketobemidone, and meperidine.[8] However, for meperidine and ketobemidone, the energy difference between the equatorial and axial conformers is small (0.6-0.7 kcal/mol), suggesting that the phenyl axial conformer can be populated.[8] This is significant because the axial conformation is thought to be responsible for the enhanced potency observed when a meta-hydroxyl group is present on the phenyl ring, mimicking a key interaction of morphine.[8]

Conversely, in some derivatives, particularly those with bulky substituents, the phenyl axial conformation is definitively preferred.[9] This conformational lock can be exploited in drug design to enforce a specific geometry required for optimal interaction with a target receptor.

Chapter 2: The Pharmacological Significance: A Multi-Target Scaffold

The true power of the 4-phenylpiperidine core lies in its ability to be tailored to interact with multiple, distinct receptor systems within the CNS.

Opioid Receptor Modulation

The most well-established role of the 4-phenylpiperidine structure is as a pharmacophore for opioid receptor agonists, particularly at the µ-opioid receptor (MOR).[1] This interaction is the foundation for the powerful analgesic effects of drugs like pethidine and fentanyl.[2][3]

Mechanism of Action: 4-Phenylpiperidine-based opioids act as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[1] Agonist binding triggers a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission.[1][4]

The key signaling events are:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

  • Ion Channel Modulation: The activated G-protein subunits lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[1] Simultaneously, they inhibit voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[1]

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP K_channel GIRK K+ Channel Hyperpolarization Hyperpolarization (Neuron less excitable) K_channel->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Neurotransmitter Neurotransmitter Release ↓ Ca_channel->Neurotransmitter Opioid 4-Phenylpiperidine Opioid (e.g., Fentanyl) Opioid->MOR Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC K_ion K+ K_ion->K_channel Efflux Ca_ion Ca2+ Ca_ion->Ca_channel Influx

µ-Opioid Receptor Signaling Pathway. This diagram illustrates how 4-phenylpiperidine opioids activate the µ-opioid receptor, leading to downstream signaling events that reduce neuronal activity and produce analgesia.
Dopamine Receptor Ligands

The 4-phenylpiperidine scaffold is also integral to the design of ligands for dopamine receptors.[5][10] This has been particularly fruitful in the development of antipsychotics and treatments for neurological disorders like Huntington's disease.[10]

For example, Haloperidol , a potent D2 receptor antagonist, features a 4-phenylpiperidine core.[6] More recently, the scaffold was used to develop Pridopidine (ACR16) , a compound described as a "dopaminergic stabilizer".[5] Unlike classic antagonists, pridopidine exhibits fast-off kinetics, allowing it to modulate dopaminergic activity in a state-dependent manner, which may contribute to its unique clinical profile.[5]

Sigma Receptor Ligands

Sigma receptors are a unique class of intracellular proteins implicated in various CNS functions and diseases. The 4-phenylpiperidine moiety is a key pharmacophoric element for high-affinity sigma receptor ligands.[6][7] Haloperidol, in addition to its dopamine antagonism, is a high-affinity sigma ligand.[7] Researchers have successfully designed novel 4-phenylpiperidine derivatives that bind to sigma receptors with high affinity (Ki = 1-10 nM) and selectivity over dopamine and phencyclidine receptors, opening new avenues for the development of novel psychotherapeutic agents.[7]

Chapter 3: Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-phenylpiperidine scaffold has yielded a wealth of SAR data, guiding the development of more potent and selective drugs.

Modification Area Change Effect on Opioid Activity Example Compound Receptor Affinity (Ki, nM)
N-1 Substituent Small alkyl (e.g., -CH₃)Essential for potent µ-agonist activityPethidineµ: ~100-200
Larger phenethyl groupIncreases potency significantlyAnileridine2-3x more potent than pethidine[6]
C-4 Phenyl Ring m-Hydroxyl (-OH) groupIncreases potency by mimicking morphine's phenolic OHBemidoneHigher than non-hydroxylated analog
No substitutionBaseline activityPethidine-
C-4 Acyl/Alkyl Group Ester (e.g., -COOEt)Potent agonist activityPethidine-
Propionyloxy (-OCOEt)Greatly increases potencyAlphaprodineHigher than pethidine
N-propionylanilinoDramatically increases potencyFentanylµ: 0.39[4]

Note: Ki values are approximate and can vary based on the assay conditions. The table illustrates general trends.

These SAR studies demonstrate that the N-substituent is critical for interacting with one part of the receptor pocket, while the groups at the C-4 position, including the phenyl ring, engage with another. The high potency of fentanyl is attributed to the N-propionylanilino group, which provides additional binding interactions not utilized by simpler analogs like pethidine.[4]

Chapter 4: Synthetic Strategies and Methodologies

The synthesis of 4-phenylpiperidine derivatives is a well-established field. A common and versatile approach involves the construction of the core piperidine ring followed by functionalization at the N-1 and C-4 positions. Below is a representative, self-validating protocol for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

This protocol describes the Grignard addition of a phenyl group to a pre-formed piperidone, a foundational step for creating many C-4 substituted analogs.

Objective: To synthesize 1-benzyl-4-phenylpiperidin-4-ol, a key intermediate for further elaboration.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Methodology:

  • Grignard Reagent Preparation (Self-Validation: Formation of a cloudy grey solution and gentle reflux indicates reaction initiation):

    • Place magnesium turnings in a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar).

    • Add a small crystal of iodine.

    • Add a small portion of the anhydrous ether/THF and a few drops of bromobenzene. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining bromobenzene dissolved in the anhydrous solvent dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting phenylmagnesium bromide solution for 30-60 minutes at room temperature.

  • Grignard Addition (Self-Validation: Exothermic reaction upon addition):

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 1-benzyl-4-piperidone in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Reaction Quench and Workup (Self-Validation: Formation of two distinct layers):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers.

  • Purification and Characterization (Self-Validation: A single spot on TLC and correct spectroscopic data confirm purity and identity):

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-benzyl-4-phenylpiperidin-4-ol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

synthetic_workflow start Starting Materials (1-Benzyl-4-piperidone, Bromobenzene, Mg) grignard 1. Grignard Reagent Formation (Phenylmagnesium Bromide) start->grignard addition 2. Grignard Addition to Piperidone grignard->addition quench 3. Reaction Quench (aq. NH4Cl) addition->quench workup 4. Extraction & Workup quench->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char product Final Product (1-Benzyl-4-phenyl- piperidin-4-ol) char->product

Sources

Methodological & Application

Application Notes and Protocols for 4-Methyl-4-phenylpiperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tool for Probing the Dopaminergic System

4-Methyl-4-phenylpiperidine (4-M-4-PP) is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in neuroscience research due to the profound influence of its members on monoaminergic systems, particularly the dopamine transporter (DAT). As potent and selective inhibitors of DAT, these compounds serve as invaluable tools for investigating the role of dopamine in a wide range of neurological processes and disorders, including addiction, motivation, motor control, and neurodegenerative diseases.

This guide provides a comprehensive overview of the application of 4-M-4-PP in neuroscience research. It details the compound's mechanism of action, provides quantitative data for a closely related analog to inform experimental design, and presents detailed protocols for its use in key in vivo neuroscience techniques.

I. Mechanism of Action: Modulating Dopaminergic Neurotransmission

The primary mechanism of action of 4-phenylpiperidine derivatives is the inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the dopaminergic signal.

By binding to and blocking the DAT, 4-M-4-PP increases the concentration and prolongs the residence time of dopamine in the synapse. This enhancement of dopaminergic neurotransmission leads to a cascade of downstream effects on postsynaptic dopamine receptors, influencing neuronal firing and behavior.

graph G { layout=dot; rankdir="LR"; splines=true; overlap=false; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Mechanism of Action of 4-M-4-PP.

Table 1: In Vitro Pharmacology of a 4-M-4-PP Derivative

CompoundTargetAssayKi (nM)
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDopamine Transporter (DAT)Binding Affinity492
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDopamine Transporter (DAT)Dopamine Reuptake Inhibition360

Data for a closely related derivative of 4-M-4-PP. This information is provided to guide initial experimental design.

II. Key Applications and Experimental Protocols

The ability of 4-M-4-PP to elevate extracellular dopamine levels makes it a powerful tool for a variety of in vivo neuroscience applications.

A. In Vivo Microdialysis: Monitoring Real-Time Dopamine Dynamics

In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters and other molecules in the extracellular fluid of the brain of a freely moving animal. When coupled with a sensitive analytical method like high-performance liquid chromatography with electrochemical detection (HPLC-EC), it allows for the real-time monitoring of dopamine release and clearance.

Causality Behind Experimental Choices: By administering 4-M-4-PP systemically or locally via reverse dialysis, researchers can directly observe its effect on basal and stimulated dopamine levels in specific brain regions, such as the nucleus accumbens or striatum. This provides crucial information about the compound's in vivo potency, duration of action, and its impact on dopaminergic tone.

Protocol: In Vivo Microdialysis for Dopamine Measurement in Rodents

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rodent (e.g., rat or mouse) with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens: AP +1.2 mm, ML ±1.5 mm, DV -7.0 mm from bregma for rats).

    • Slowly lower the microdialysis probe (e.g., 2 mm active membrane) to the target coordinates.

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover for at least 24 hours before the experiment.

  • Microdialysis Procedure:

    • Connect the microdialysis probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., 10-20 minutes).

  • Drug Administration:

    • Administer 4-M-4-PP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose. Dosing should be determined empirically, but based on related compounds, a starting range of 1-10 mg/kg could be explored.

    • Alternatively, for local administration, include 4-M-4-PP in the aCSF perfusion medium (reverse dialysis).

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine concentration using HPLC-EC.

    • Express the dopamine levels as a percentage of the pre-drug baseline.

graph microdialysis_workflow { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for in vivo microdialysis.
B. Behavioral Pharmacology: Assessing the Functional Consequences of DAT Inhibition

Changes in dopaminergic signaling profoundly impact behavior. Locomotor activity is a commonly used and reliable behavioral measure to assess the stimulant effects of DAT inhibitors.

Causality Behind Experimental Choices: An increase in locomotor activity following the administration of 4-M-4-PP would be consistent with its proposed mechanism as a DAT inhibitor. This assay provides a functional, whole-animal readout of the compound's central nervous system effects.

Protocol: Locomotor Activity Assay in Rodents

  • Apparatus:

    • Use open-field arenas equipped with infrared beams to automatically track movement.

    • Ensure the testing room has controlled lighting and is free from excessive noise.

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

    • A brief habituation to the open-field arena (e.g., 30 minutes) on a preceding day can reduce novelty-induced hyperactivity.

  • Procedure:

    • Administer 4-M-4-PP or vehicle control via i.p. or s.c. injection.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.

  • Data Analysis:

    • Compare the locomotor activity of the 4-M-4-PP-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A dose-response curve can be generated by testing multiple doses of 4-M-4-PP.

graph locomotor_workflow { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for locomotor activity assay.

III. Synthesis of this compound

General Synthetic Approach:

A plausible synthesis of 4-M-4-PP could start from 4-piperidone. The key steps would involve the introduction of the phenyl and methyl groups at the 4-position of the piperidine ring.

Note: The synthesis of such compounds should only be performed by trained chemists in a properly equipped laboratory, following all safety precautions.

IV. Conclusion and Future Directions

This compound represents a valuable research tool for the neuroscience community. Its presumed activity as a dopamine transporter inhibitor allows for the targeted manipulation of the dopaminergic system, enabling the investigation of its role in health and disease. The protocols outlined in this guide provide a starting point for researchers to incorporate 4-M-4-PP into their in vivo studies. Future characterization of its full pharmacological profile, including its binding affinities for DAT, SERT, and NET, will further enhance its utility and allow for more precise interpretation of experimental results.

References

  • Pethidine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link].

  • Wang, C., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(24), 4981-4992.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link].

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link].

  • Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - ScienceDirect. (n.d.). Retrieved January 27, 2026, from [Link].

  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (n.d.).

Sources

High-Affinity Sigma Ligands Based on 4-Phenylpiperidine Structures: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Modulating Sigma Receptors with 4-Phenylpiperidine Ligands

Sigma receptors, once misclassified as a subtype of opioid receptors, are now understood to be unique, ligand-regulated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2] The two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), are implicated in a wide range of cellular functions and are considered promising therapeutic targets for a variety of pathologies.[3] The σ1 receptor, in particular, is involved in modulating intracellular calcium signaling, ion channel function, and cellular stress responses, making it a key player in neurodegenerative diseases, psychiatric disorders, and pain.[1][2][4]

The 4-phenylpiperidine scaffold has emerged as a privileged structure in the design of high-affinity and selective sigma receptor ligands. Its structural features allow for the necessary interactions within the binding pocket of sigma receptors. This guide provides a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of 4-phenylpiperidine-based sigma receptor ligands, offering detailed protocols and the scientific rationale behind the experimental designs.

I. Synthesis of 4-Phenylpiperidine-Based Sigma Ligands

The synthesis of 4-phenylpiperidine derivatives typically involves multi-step reaction sequences. A general synthetic scheme is presented below, which can be adapted based on the desired substitutions on the phenyl and piperidine rings.

General Synthetic Protocol:

A common route to synthesize N-substituted 4-phenylpiperidines involves the reaction of 4-phenylpiperidine with an appropriate alkylating or acylating agent.[5]

Step 1: N-Alkylation of 4-Phenylpiperidine

  • To a solution of 4-phenylpiperidine in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) to act as a proton scavenger.

  • Add the desired alkyl halide (e.g., benzyl bromide, phenethyl bromide) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 4-phenylpiperidine derivative.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic base is used to deprotonate the piperidine nitrogen, increasing its nucleophilicity without competing in the alkylation reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

II. In Vitro Characterization: Unveiling Affinity, Selectivity, and Functional Activity

A. Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor and its selectivity over other receptors.

Protocol for Sigma-1 Receptor Binding Assay: [6][7]

Materials:

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells overexpressing human σ1 receptor).[6]

  • Radioligand: Typically -pentazocine for σ1 receptors.[6]

  • Non-specific binding control: Haloperidol.[8]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4-phenylpiperidine derivatives) at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of haloperidol instead of the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinities of 4-Phenylpiperidine Derivatives for Sigma Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Ligand A1.5150100
Ligand B5.2520100
Ligand C0.8240300
B. Functional Assays: Differentiating Agonists from Antagonists

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological profile.

1. Calcium Imaging Assay:

Sigma-1 receptors are known to modulate intracellular calcium levels.[10] Calcium imaging can be used to assess the functional activity of test compounds.

Protocol: [11]

  • Cell Culture: Plate cells expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells) onto glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Compound Application: Apply the 4-phenylpiperidine derivative to the cells.

  • Stimulation: After a short incubation, stimulate the cells with a known agonist (e.g., PRE-084) or a depolarizing agent (e.g., KCl).

  • Fluorescence Measurement: Continuously record the changes in fluorescence intensity.

  • Data Analysis: An agonist will induce an increase in intracellular calcium on its own or potentiate the effect of a sub-maximal concentration of a known agonist. An antagonist will block the calcium increase induced by a known agonist.

2. Electrophysiology (Patch-Clamp):

Sigma-1 receptors can modulate the activity of various ion channels.[12] The patch-clamp technique allows for the direct measurement of ion channel currents and the effect of sigma ligands on their function.[13]

Protocol: [14]

  • Cell Preparation: Use cells expressing both the sigma-1 receptor and the ion channel of interest (e.g., Kv1.4 potassium channels).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Baseline Current Recording: Record the baseline ion channel currents in response to a voltage protocol.

  • Compound Application: Perfuse the cells with the 4-phenylpiperidine derivative.

  • Current Measurement: Record the changes in the ion channel currents in the presence of the compound.

  • Data Analysis: An agonist might directly modulate the channel's activity (e.g., inhibit or enhance the current), while an antagonist would block the effect of a known agonist on the channel.

Workflow for In Vitro Characterization

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Binding Radioligand Binding (Affinity & Selectivity) Purification->Binding Functional Functional Assays (Agonist/Antagonist) Binding->Functional Ki_Selectivity Determine Ki & Selectivity Binding->Ki_Selectivity Efficacy Determine Efficacy (Agonism/Antagonism) Functional->Efficacy

Caption: Workflow for the synthesis and in vitro characterization of 4-phenylpiperidine sigma ligands.

III. In Vivo Evaluation: Assessing Pharmacological Effects in Preclinical Models

In vivo studies are essential to evaluate the therapeutic potential and pharmacological properties of the lead compounds in a whole-organism context.

A. Animal Models of Neuropathic Pain

Sigma-1 receptor antagonists have shown promise in alleviating neuropathic pain.[15]

Spared Nerve Injury (SNI) Model Protocol: [15]

  • Animal Surgery: In anesthetized rodents (rats or mice), expose the sciatic nerve and its three terminal branches. Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.[15]

  • Behavioral Testing: At various time points post-surgery, assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

  • Drug Administration: Administer the 4-phenylpiperidine derivative via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Drug Assessment: Re-evaluate the pain-related behaviors at different time points after drug administration to determine the compound's analgesic efficacy.

B. Animal Models of Depression

Sigma-1 receptor agonists have demonstrated antidepressant-like effects in various preclinical models.[4][16]

Forced Swim Test (FST) Protocol: [4]

  • Pre-test Session: On the first day, place the animal (mouse or rat) in a cylinder of water for 15 minutes.

  • Test Session: 24 hours later, administer the 4-phenylpiperidine derivative. After a specified pre-treatment time, place the animal back in the water for 5-6 minutes.

  • Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

C. In Vivo Microdialysis

Microdialysis is a technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.[17][18] This can provide insights into the neurochemical mechanisms of action of the test compounds.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Drug Administration: Administer the 4-phenylpiperidine derivative.

  • Continued Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter levels (e.g., dopamine, serotonin) in response to the drug.

  • Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.[19][20]

Sigma-1 Receptor Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response S1R_BiP σ1R-BiP Complex S1R_Active Active σ1R S1R_BiP->S1R_Active Dissociates Ion_Channels Ion Channel Modulation Neuroprotection Neuroprotection Ion_Channels->Neuroprotection Ca_Signaling Ca2+ Signaling Ca_Signaling->Neuroprotection Ligand 4-Phenylpiperidine Ligand (Agonist) Ligand->S1R_BiP Binds to S1R_Active->Ion_Channels S1R_Active->Ca_Signaling

Caption: Simplified signaling pathway of sigma-1 receptor activation by a 4-phenylpiperidine agonist.

IV. Advanced Applications: PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify the distribution of sigma-1 receptors in the living brain.[21][22] 4-phenylpiperidine derivatives can be radiolabeled with positron-emitting isotopes (e.g., 11C or 18F) to serve as PET tracers.[21]

General PET Imaging Protocol for Preclinical Models: [23][24][25]

  • Radiotracer Synthesis: Synthesize the radiolabeled 4-phenylpiperidine ligand.

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Radiotracer Injection: Inject the radiotracer intravenously.

  • Dynamic Scanning: Acquire dynamic PET data over a period of time (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling to quantify receptor density and occupancy.

Conclusion

The 4-phenylpiperidine scaffold is a versatile and valuable platform for the development of high-affinity and selective sigma receptor ligands. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising compounds. A thorough understanding and application of these techniques are essential for advancing the discovery and development of novel therapeutics targeting sigma receptors for the treatment of a wide range of debilitating diseases.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (n.d.). MDPI. Retrieved from [Link]

  • The Pharmacology of Sigma-1 Receptors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022). bioRxiv. Retrieved from [Link]

  • TRPA1 as a Key Regulator of Keratinocyte Homeostasis and Inflammation in Human Skin. (n.d.). MDPI. Retrieved from [Link]

  • A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. (n.d.). Frontiers. Retrieved from [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Schematic of the sigma1 receptor gene structure and alternative... (n.d.). ResearchGate. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central (PMC). Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (n.d.). PubMed. Retrieved from [Link]

  • Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. (2019). PubMed Central (PMC). Retrieved from [Link]

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (n.d.). Google Patents.
  • Pharmacological Interaction With the Sigma 1 (σ 1 )-Receptor in the Acute Behavioral Effects of Antidepressants. (n.d.). J-Stage. Retrieved from [Link]

  • Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Publications. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. (2021). Frontiers. Retrieved from [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. Retrieved from [Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Chaperone Sigma1R and Antidepressant Effect. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • In vivo measurements of neurotransmitters by microdialysis sampling. (2006). PubMed. Retrieved from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons. (n.d.). PubMed. Retrieved from [Link]

  • First steps for presentation and analysis of calcium imaging data. (2022). FocalPlane. Retrieved from [Link]

  • A Short Guide to Electrophysiology and Ion Channels. (2017). Publishing at the Library. Retrieved from [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). Analyst (RSC Publishing). Retrieved from [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • Visualizing Nerve Injury in a Neuropathic Pain Model with [18F]FTC-146 PET/MRI. (2017). PubMed Central (PMC). Retrieved from [Link]

  • Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. (2022). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Sigma-1 targeted PET tracers. (n.d.). Washington University Office of Technology Management. Retrieved from [Link]

  • TRPA1 modulation by Sigma-1 receptor prevents oxaliplatin-induced painful peripheral neuropathy. (n.d.). Brain | Oxford Academic. Retrieved from [Link]

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.). Google Patents.
  • Microdialysis services at Charles River. (2018). YouTube. Retrieved from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved from [Link]

  • Antidepressive-like Behavior-Related Metabolomic Signatures of Sigma-1 Receptor Knockout Mice. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Electrophysiological Recording Techniques. (n.d.). Drexel University. Retrieved from [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke. (n.d.). bioRxiv. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of Novel 4-Phenylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Phenylpiperidine Scaffold and the Imperative for In Vivo Analysis

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its rigid framework allows for precise orientation of functional groups, making it an ideal template for targeting a variety of receptors and transporters within the central nervous system (CNS). Historically, this scaffold is best known for its role in the development of potent opioid analgesics, such as pethidine and fentanyl.[2][3] However, modifications to this core have yielded compounds with high affinity for other critical CNS targets, including dopamine (D2) and sigma (σ₁) receptors, expanding their potential therapeutic applications to neurodegenerative diseases, psychosis, and other neurological disorders.[4][5]

While in vitro assays provide essential initial data on binding affinity and functional activity, they cannot predict the complex interplay of pharmacokinetics, pharmacodynamics, and potential toxicity within a living system. Therefore, a rigorous and systematic in vivo evaluation is indispensable for translating a promising novel compound into a viable clinical candidate.[6][7] This guide provides a comprehensive, phased framework for the in vivo evaluation of novel 4-phenylpiperidine compounds. It is designed not as a rigid template, but as a strategic workflow, explaining the causality behind experimental choices to empower researchers to generate robust, interpretable, and translatable data.

Strategic Workflow for In Vivo Evaluation

The successful preclinical development of a novel 4-phenylpiperidine compound hinges on a phased approach that systematically characterizes its pharmacokinetic profile, target engagement, efficacy, and safety. This workflow ensures that resources are allocated efficiently, and that " go/no-go " decisions are based on a comprehensive dataset.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Efficacy & Target Validation cluster_2 Phase 3: Early Safety De-risking PK Pharmacokinetics (PK) (IV & PO Dosing) Decision1 Go/No-Go: Acceptable PK & Toxicity Profile? PK->Decision1 Acute_Tox Acute Toxicity (MTD) Acute_Tox->Decision1 Efficacy Pharmacodynamic (PD) & Efficacy Models (e.g., Analgesia Assays) Decision2 Go/No-Go: Demonstrated In Vivo Efficacy? Efficacy->Decision2 hERG In Vitro hERG Assay (Cardiotoxicity Screen) Decision3 Lead Candidate Selection hERG->Decision3 CYP450 In Vitro CYP450 (DDI Potential) CYP450->Decision3 Decision1->Efficacy Proceed if 'Go' Decision2->hERG Proceed if 'Go' Decision2->CYP450

Caption: Phased workflow for the in vivo evaluation of novel 4-phenylpiperidine compounds.

Phase 1: Foundational Pharmacokinetic & Toxicological Profiling

The initial phase is designed to answer two fundamental questions: Does the compound reach the systemic circulation and how well is it tolerated at acute doses? Without a viable answer to these questions, further efficacy testing is futile.

Application & Protocol: Single-Dose Pharmacokinetic (PK) Study

Expertise & Rationale: The therapeutic effect of a drug is intrinsically linked to its concentration at the target site over time. A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound.[8] By determining key parameters like bioavailability and half-life, we can design rational dosing regimens for subsequent efficacy and toxicology studies and begin to establish a PK/PD relationship.[9] Intravenous (IV) administration provides a baseline for 100% bioavailability, against which oral (PO) or other administration routes can be compared.

Protocol: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=3-5 per group/route).

    • Justification: The rat is a standard model in toxicology and pharmacokinetics, with a large body of historical data for comparison. Their larger size compared to mice facilitates serial blood sampling.

  • Compound Formulation & Administration:

    • Formulation: The compound should be formulated in a vehicle appropriate for both IV and PO administration (e.g., 5% DMSO, 40% PEG400, 55% Saline). The vehicle must be tested for tolerability.

    • Dose Selection: Select a dose that is anticipated to be well-tolerated and will produce plasma concentrations detectable by the chosen bioanalytical method (e.g., 1-2 mg/kg for IV, 5-10 mg/kg for PO).

    • Administration:

      • IV Group: Administer via a bolus injection into the tail vein.

      • PO Group: Administer via oral gavage.

  • Blood Sampling:

    • Collect sparse samples from each animal (e.g., via tail vein or saphenous vein) at predetermined time points.

    • IV Time Points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points (example): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect approximately 100-150 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Analysis:

    • Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Summary of Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Description
Cmax (ng/mL) 150 ± 2585 ± 18Maximum observed plasma concentration.
Tmax (h) 0.0831.0Time to reach Cmax.
AUC₀-t (hng/mL) 350 ± 45410 ± 60Area under the concentration-time curve from time 0 to the last measurable point.
AUC₀-∞ (hng/mL) 365 ± 50430 ± 62Area under the curve extrapolated to infinity.
t½ (h) 3.5 ± 0.54.1 ± 0.6Elimination half-life.
CL (L/h/kg) 2.7 ± 0.4N/AClearance.
Vdss (L/kg) 8.1 ± 1.1N/AVolume of distribution at steady state.
F (%) N/A25.5 Oral Bioavailability.
Application & Protocol: Acute Toxicity Study

Expertise & Rationale: An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[10] This information is critical for selecting safe and relevant dose levels for subsequent efficacy studies and for identifying any overt toxicities that would immediately disqualify a compound from further development.

Protocol: Acute Toxicity Dose Range Finding Study in Mice

  • Animal Model:

    • Species: Male and Female CD-1 mice (n=2-3 per sex per dose group).

    • Justification: Mice are commonly used for initial toxicity screens due to their smaller size and faster metabolism, allowing for a more rapid assessment.

  • Dose Administration:

    • Administer single doses of the compound via the intended clinical route (e.g., PO or IP).

    • Use a dose escalation design (e.g., 10, 30, 100, 300 mg/kg).

  • Observations:

    • Continuously monitor animals for the first 4 hours post-dose, and then daily for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, gait, respiration, and behavior (e.g., tremors, convulsions, sedation).

    • Record body weights prior to dosing and at specified intervals (e.g., Day 1, 3, 7, 14).

    • At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

  • Data Interpretation:

    • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

    • This data informs the dose range for efficacy studies, which should be conducted at doses well below the MTD.

Phase 2: Pharmacodynamic & Efficacy Evaluation

Once a compound demonstrates an acceptable PK and acute toxicity profile, the next step is to determine if it engages its intended target in vivo to produce a therapeutic effect. Given the history of 4-phenylpiperidines as analgesics, the following protocols focus on pain models.[11] These can be adapted for other CNS indications (e.g., locomotor activity for dopamine modulators).[4]

G Start Select Doses (Based on PK & MTD Data) Acclimatize Acclimatize Animals to Test Environment Start->Acclimatize Baseline Measure Baseline Nociceptive Response Acclimatize->Baseline Administer Administer Compound (or Vehicle/Positive Control) Baseline->Administer Test Test Nociceptive Response at Peak Effect Time (Tmax) Administer->Test Analyze Analyze Data (Calculate % MPE) Test->Analyze End Determine Efficacy Analyze->End G Compound Lead Compound hERG hERG Assay (IC50) Compound->hERG CYP CYP450 Panel (IC50) Compound->CYP Decision1 hERG IC50 > 10 µM and >30x Cmax? hERG->Decision1 Decision2 CYP IC50 > 10 µM? CYP->Decision2 Result1 Low Cardiotoxicity Risk Decision1->Result1 Yes Result2 High Cardiotoxicity Risk Decision1->Result2 No Result3 Low DDI Risk Decision2->Result3 Yes Result4 High DDI Risk Decision2->Result4 No

Caption: Decision-making tree for in vitro safety screening.
Application & Protocol: hERG Channel Inhibition Assay (In Vitro)

Expertise & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes. [12][13]Regulatory agencies mandate hERG testing for all new chemical entities. Identifying hERG liability early is a critical safety checkpoint. While this is an in vitro assay, its implications for in vivo safety are so profound that it is an essential part of the evaluation pathway. [12] Protocol: Automated Patch Clamp hERG Assay

  • Test System: HEK293 cells stably expressing the hERG channel.

  • Apparatus: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch). [12]3. Procedure:

    • A whole-cell patch-clamp configuration is established.

    • The hERG current is elicited by a specific voltage pulse protocol.

    • The test compound is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM).

    • The inhibition of the hERG tail current is measured relative to the vehicle control.

  • Data Analysis:

    • A concentration-response curve is generated, and the IC₅₀ (the concentration causing 50% inhibition) is calculated.

    • Interpretation: An IC₅₀ value >10-30 µM is generally considered low risk. A therapeutic index is calculated by comparing the IC₅₀ to the efficacious plasma concentration (Cmax) from PK studies. A margin of >30-fold is desirable.

Application & Protocol: Cytochrome P450 (CYP) Inhibition Assay (In Vitro)

Expertise & Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of most clinical drugs. [14]Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs. [15][16]Screening against major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4) is a standard regulatory requirement. [17] Protocol: CYP450 Inhibition Assay using Human Liver Microsomes

  • Test System: Pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes.

  • Procedure:

    • HLMs are incubated with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).

    • The test compound is added at a range of concentrations.

    • The reaction is initiated by adding the cofactor NADPH and incubated at 37°C.

    • The reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. [15] * An IC₅₀ value is determined for each isoform.

    • Interpretation: IC₅₀ values >10 µM are generally considered low risk for clinically relevant DDIs.

Data Presentation: Summary of In Vitro Safety Data

AssayEndpointResultSafety Interpretation
hERG Inhibition IC₅₀ (µM)25Low risk of cardiotoxicity. >300-fold margin over Cmax.
CYP1A2 Inhibition IC₅₀ (µM)> 50Low DDI potential.
CYP2D6 Inhibition IC₅₀ (µM)8.5Moderate DDI potential; requires further investigation.
CYP3A4 Inhibition IC₅₀ (µM)> 50Low DDI potential.

Conclusion: Synthesizing the Data for Candidate Advancement

The in vivo evaluation of a novel 4-phenylpiperidine compound is a multidisciplinary endeavor that integrates pharmacokinetics, pharmacodynamics, and toxicology. The protocols and strategies outlined in this guide provide a robust framework for generating a comprehensive data package.

A successful lead candidate will exhibit a balanced profile:

  • Favorable Pharmacokinetics: Adequate oral bioavailability and a half-life consistent with the desired dosing regimen.

  • Demonstrable Efficacy: Potent, dose-dependent activity in a relevant disease model.

  • Acceptable Safety Margin: A significant window between the efficacious dose and doses causing toxicity, with low liability for cardiotoxicity (hERG) and drug-drug interactions (CYP inhibition).

By following this logical, evidence-based progression, researchers can confidently identify promising 4-phenylpiperidine candidates for further development and increase the probability of success in bringing new, impactful therapies to the clinic.

References

  • Pethidine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pontoriero, A. V., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 52(18), 5637-5646. Retrieved January 26, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC. Retrieved January 26, 2026, from [Link]

  • Safer, M., & Ghassemlou, A. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, 6(3), e34293. Retrieved January 26, 2026, from [Link]

  • Tail flick test - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Miclescu, A., et al. (2020). Formalin Murine Model of Pain. Journal of Visualized Experiments, (166), e61858. Retrieved January 26, 2026, from [Link]

  • Lucchi, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 874386. Retrieved January 26, 2026, from [Link]

  • Deuis, J. R., et al. (2017). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Journal of Visualized Experiments, (128), e55977. Retrieved January 26, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved January 26, 2026, from [Link]

  • Maj, M., et al. (2022). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling... Molecules, 27(15), 4930. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity...
  • Singh, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5361. Retrieved January 26, 2026, from [Link]

  • Shimizu, I., et al. (2008). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological Sciences, 106(2), 241-248. Retrieved January 26, 2026, from [Link]

  • Hancox, J. C., et al. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & Therapeutics, 119(2), 118-132. Retrieved January 26, 2026, from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved January 26, 2026, from [Link]

  • Cell, S. (2023). Exploring the Structure, Dynamics, and Pharmacology of Opioid Receptors. eScholarship, University of California. Retrieved January 26, 2026, from [Link]

  • Froimowitz, M., & Kollman, P. A. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(5), 581-587. Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 26, 2026, from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved January 26, 2026, from [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine, 6(3), e34293. Retrieved January 26, 2026, from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved January 26, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Formalin Test. Retrieved January 26, 2026, from [Link]

  • Hot plate test - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 885-890. Retrieved January 26, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 26, 2026, from [Link]

  • ChemSafetyPro. (n.d.). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved January 26, 2026, from [Link]

  • Paronis, C. A., & Woods, J. H. (2012). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit4.9. Retrieved January 26, 2026, from [Link]

  • Codere, T. J., & Abbott, F. V. (1988). Assessing local anesthetic effect using the mouse tail flick test. Anesthesia and Analgesia, 67(10), 969-974. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 26, 2026, from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer... Retrieved January 26, 2026, from [Link]

  • Naltrexone - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Al-Sultani, A. A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6296. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Toxicological testing: In vivo and in vitro models. Retrieved January 26, 2026, from [Link]

  • Melior Discovery. (n.d.). Tail Flick Test. Retrieved January 26, 2026, from [Link]

  • Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Refinement of pain evaluation techniques. The formalin test. Retrieved January 26, 2026, from [Link]

  • National Academies Press (US). (2015). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved January 26, 2026, from [Link]

  • Schmidt, A., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1576-1587. Retrieved January 26, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Characterization of 4-Phenylpiperidines at Opioid Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of 4-Phenylpiperidines in Opioid Research

The 4-phenylpiperidine scaffold represents a cornerstone in the field of opioid pharmacology. Since the synthesis of pethidine (meperidine) in 1938, this chemical class has yielded some of the most potent and clinically significant opioid analgesics, including fentanyl and its derivatives.[1][2] These synthetic opioids primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain modulation.[2][3] However, the therapeutic utility of these compounds is often hampered by severe side effects such as respiratory depression, tolerance, and addiction, which are also mediated through opioid receptors.[3]

The opioid receptor family comprises three main subtypes: mu (μ), delta (δ), and kappa (κ).[3] Each subtype is associated with a distinct physiological and pharmacological profile. While the μ-receptor is the principal target for classical opioid analgesics, the δ and κ receptors also play roles in nociception and other central nervous system functions.[3] Consequently, the detailed characterization of 4-phenylpiperidine derivatives at all three receptor subtypes is paramount for the development of safer and more effective analgesics.

This guide provides an in-depth overview of the principles and methodologies for studying the interaction of 4-phenylpiperidine compounds with opioid receptor subtypes. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to perform comprehensive in vitro and in vivo characterization, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible data.

The Chemical Biology of 4-Phenylpiperidines as Opioid Ligands

The 4-phenylpiperidine core structure is a versatile scaffold that has been extensively modified to explore structure-activity relationships (SAR) at opioid receptors. The prototypical member, pethidine, is significantly less potent than morphine. However, the development of the fentanyl series, which incorporates a 4-anilido substitution, led to compounds with dramatically increased affinity and potency, often hundreds of times greater than morphine.[3][4]

Key structural features of 4-phenylpiperidines that influence their opioid receptor activity include:

  • The Piperidine Nitrogen: This basic nitrogen is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the opioid receptors.[3]

  • The 4-Phenyl Group: This aromatic ring engages in hydrophobic interactions within a binding pocket of the receptor.

  • Substituents at the 4-Position: Modifications at this position, such as the N-anilido group in fentanyl, are crucial for high-affinity binding and agonist activity.

  • The N-substituent: The group attached to the piperidine nitrogen can significantly modulate the affinity, efficacy, and selectivity of the compound for the different opioid receptor subtypes.

cluster_0 General Structure of 4-Phenylpiperidines core

Caption: Core structure of 4-phenylpiperidines.

In Vitro Characterization: From Binding Affinity to Functional Signaling

The initial characterization of a novel 4-phenylpiperidine derivative typically involves a series of in vitro assays to determine its binding affinity, functional potency, and signaling profile at the μ, δ, and κ opioid receptors.

Protocol 1: Radioligand Binding Assays for Determining Receptor Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity and selectivity for the receptor.

Principle of the Assay: The assay is based on the law of mass action. In a competitive binding experiment, a fixed concentration of radioligand and receptor preparation are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Experimental Workflow:

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell membranes (CHO/HEK293 expressing receptor) - Radioligand (e.g., [3H]DAMGO for MOR) - Test compound dilutions - Assay buffer incubate Incubate: - Membranes, radioligand, and test compound - 60-90 min at 25°C prep->incubate separate Separate Bound/Free Ligand: - Rapid vacuum filtration through GF/B filters incubate->separate wash Wash Filters: - Ice-cold assay buffer to remove unbound radioligand separate->wash count Quantify Bound Radioactivity: - Scintillation counting wash->count analyze Data Analysis: - Plot % inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Caption: Workflow for a typical radioligand binding assay.

Detailed Step-by-Step Methodology:

  • Receptor Preparation: Use cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing a high density of the human μ, δ, or κ opioid receptor subtype.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Tris is a common biological buffer that maintains a stable pH in the physiological range.

    • Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor subtype.

      • μ-receptor: [³H]DAMGO (a selective peptide agonist)

      • δ-receptor: [³H]Naltrindole (a selective antagonist)

      • κ-receptor: [³H]U-69593 (a selective agonist)

    • Test Compound: Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand (e.g., Naloxone) is used to determine the amount of non-specific binding of the radioligand.

  • Assay Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (at or below its Kd value), and varying concentrations of the test compound. The final assay volume is typically 200-250 µL. Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly aspirate the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize dissociation of the radioligand from the receptor while removing all unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinities (Ki, nM) of 4-Phenylpiperidines at Opioid Receptors

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
Pethidine (Meperidine)~250>10,000>10,000[5]
Fentanyl1.23>1,000255[3][4]
Sufentanil0.138~20~200[5]
Carfentanil<1~100>1,000[6]
Alfentanil7.4>1,000>10,000[6]

Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used).

Protocol 2: Functional Assays for Determining Agonist Potency and Efficacy

Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist. For agonists, these assays quantify their potency (EC50) and efficacy (Emax). Opioid receptors are Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

A. [³⁵S]GTPγS Binding Assay

Principle of the Assay: This assay directly measures the activation of G-proteins. In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that, when incorporated, results in a persistent activation of the G-protein. The amount of [³⁵S]GTPγS bound to the Gα subunit is proportional to the extent of receptor activation by the agonist.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA. Mg²⁺ is a crucial cofactor for GTP binding and G-protein activation.[7]

    • GDP: A low concentration of GDP (e.g., 10-30 µM) is included to facilitate the exchange with [³⁵S]GTPγS upon agonist stimulation.

    • [³⁵S]GTPγS: Used at a concentration of approximately 0.1 nM.

    • Test Compound: Serial dilutions are prepared in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound. Incubate at 30°C for 60 minutes.

  • Separation and Quantification: The procedure is similar to the radioligand binding assay, involving rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS, followed by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (as a percentage of the maximal response to a full agonist like DAMGO) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

B. cAMP Accumulation Assay

Principle of the Assay: This assay measures the downstream consequence of Gi/o protein activation. Cells are first stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels. An opioid agonist acting through the Gi/o-coupled receptor will inhibit this forskolin-stimulated cAMP production. The magnitude of this inhibition is proportional to the agonist's efficacy.

Detailed Step-by-Step Methodology:

  • Cell Culture: Use whole cells (e.g., CHO cells stably expressing the opioid receptor of interest) for this assay.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximum percentage of inhibition (efficacy).

Advanced In Vitro Characterization: Unraveling Biased Agonism

The concept of biased agonism, or functional selectivity, has revolutionized GPCR drug discovery. It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. For opioid receptors, the two major pathways are G-protein signaling (associated with analgesia) and β-arrestin recruitment (linked to side effects like respiratory depression and tolerance).[3] 4-Phenylpiperidines are being actively investigated as scaffolds for developing G-protein biased agonists with the aim of creating safer analgesics.[8]

Opioid Receptor Signaling Pathways:

G cluster_pathways Opioid Receptor Signaling cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist 4-Phenylpiperidine Agonist Receptor Opioid Receptor (μ, δ, or κ) Agonist->Receptor G_protein Gi/o Activation Receptor->G_protein Balanced or G-protein biased GRK GRK Phosphorylation Receptor->GRK Balanced or β-arrestin biased cAMP ↓ cAMP G_protein->cAMP Analgesia Analgesia cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) Arrestin->SideEffects

Caption: Divergent signaling pathways of opioid receptors.

Protocol 3: β-Arrestin Recruitment Assay

Principle of the Assay: This assay directly measures the recruitment of β-arrestin to the activated opioid receptor. A variety of technologies can be used, with one of the most common being enzyme complementation assays (e.g., PathHunter®). In this system, the receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment, the two fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal.

Methodology: The protocol is typically performed using a commercially available cell line and reagent kit. Briefly, cells are plated, the test compound is added, and after an incubation period (e.g., 90 minutes at 37°C), the detection reagents are added, and the chemiluminescent signal is read on a plate reader. Data is analyzed similarly to other functional assays to obtain EC50 and Emax values.

Quantifying Biased Agonism

To quantify the degree of bias, the relative potency and efficacy of a test compound in a G-protein-mediated assay (e.g., GTPγS or cAMP) is compared to its activity in a β-arrestin recruitment assay. The operational model developed by Black and Leff provides a robust method for this analysis.[9] A "transduction coefficient" (log(τ/KA)) is calculated for each pathway, which combines the efficacy (τ) and affinity (KA) of the agonist.[10]

Step-by-Step Calculation of Bias Factor (ΔΔlog(τ/KA)):

  • Perform dose-response curves for the test compound and a reference "balanced" agonist (e.g., DAMGO for the μ-receptor) in both a G-protein assay and a β-arrestin assay.

  • For each assay, globally fit the data for both the test compound and the reference agonist to the operational model to obtain log(τ/KA) values.

  • Calculate the difference in the transduction coefficient between the test compound and the reference agonist for each pathway:

    • Δlog(τ/KA)G-protein = log(τ/KA)Test, G-protein - log(τ/KA)Reference, G-protein

    • Δlog(τ/KA)β-arrestin = log(τ/KA)Test, β-arrestin - log(τ/KA)Reference, β-arrestin

  • Calculate the bias factor by subtracting the Δlog(τ/KA) value for the β-arrestin pathway from the G-protein pathway:

    • ΔΔlog(τ/KA) = Δlog(τ/KA)G-protein - Δlog(τ/KA)β-arrestin

  • Interpretation:

    • A ΔΔlog(τ/KA) value of 0 indicates no bias relative to the reference agonist.

    • A positive ΔΔlog(τ/KA) value indicates a bias towards the G-protein pathway.

    • A negative ΔΔlog(τ/KA) value indicates a bias towards the β-arrestin pathway.

In Vivo Characterization: Assessing Analgesia and Side Effects

In vivo studies are crucial to confirm the therapeutic potential and side-effect profile of a 4-phenylpiperidine derivative in a whole-animal system.

Protocol 4: Hot Plate Test for Thermal Analgesia in Mice

Principle of the Assay: This is a classic test for assessing the antinociceptive effects of opioid analgesics against a thermal stimulus. The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., licking a hind paw or jumping) is measured. An increase in this latency indicates an analgesic effect.

Detailed Step-by-Step Methodology:

  • Acclimatization: Acclimate the mice to the testing room and handling for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Place each mouse on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and record the baseline latency to the first nocifensive response. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

Protocol 5: Assessment of Side Effects

It is equally important to assess the potential side effects of novel 4-phenylpiperidine compounds.

  • Respiratory Depression: This can be measured in rodents using whole-body plethysmography, which monitors the rate and depth of breathing. A decrease in these parameters following drug administration is indicative of respiratory depression.

  • Locomotor Activity: Opioids can cause hyperactivity in mice.[1] This is typically measured by placing the animal in an open-field arena equipped with infrared beams. An increase in beam breaks after drug administration indicates hyperactivity.

  • Constipation: Opioid-induced constipation can be assessed by measuring the transit of a charcoal meal through the gastrointestinal tract.

Advanced Application: PET Imaging of Opioid Receptors

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy. 4-Phenylpiperidine derivatives, particularly [¹¹C]carfentanil, are widely used as radiotracers for imaging μ-opioid receptors in the brain and peripheral tissues.[8][11]

Protocol 6: In Vivo PET Imaging with [¹¹C]Carfentanil

  • Radiotracer Synthesis: [¹¹C]Carfentanil is synthesized by the methylation of its desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[11][12] This is a rapid synthesis due to the short half-life of Carbon-11 (approx. 20 minutes).

  • Animal Preparation: The animal (e.g., rodent or non-human primate) is anesthetized and positioned in the PET scanner.

  • Radiotracer Injection and Image Acquisition: [¹¹C]Carfentanil is injected intravenously as a bolus, and dynamic PET data are acquired over 60-90 minutes.[6]

  • Data Analysis:

    • Time-activity curves are generated for various brain regions of interest.

    • Kinetic modeling is applied to these curves to calculate the distribution volume ratio (DVR), which is proportional to the density of available receptors (Bavail).[6]

    • To determine the receptor occupancy of a test drug, a baseline scan is performed, followed by administration of the test drug and a second PET scan. The percentage change in DVR between the two scans reflects the percentage of receptors occupied by the drug.[8]

Conclusion

The 4-phenylpiperidine scaffold continues to be a rich source for the discovery and development of novel opioid receptor ligands. A systematic and rigorous characterization of these compounds is essential for advancing our understanding of opioid pharmacology and for developing next-generation analgesics with improved safety profiles. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to determine the binding affinity, functional activity, signaling bias, and in vivo effects of 4-phenylpiperidine derivatives at the μ, δ, and κ opioid receptor subtypes. By understanding the "why" behind each experimental step, researchers can generate high-quality, reproducible data that will drive the field forward.

References

  • Total-body imaging of mu-opioid receptors with [11C]carfentanil in non-human primates. Perelman School of Medicine at the University of Pennsylvania. [URL: https://www.med.upenn.
  • [11C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors: A First In-Human Study. medRxiv. [URL: https://www.medrxiv.org/content/10.1101/2024.12.31.24319819v1.full.pdf]
  • Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine. MDPI. [URL: https://www.mdpi.com/2073-4409/11/12/1979]
  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699220/]
  • [C]Carfentanil PET Whole-Body Imaging of Mu-Opioid Receptors. medRxiv. [URL: https://www.medrxiv.org/content/10.1101/2024.12.31.24319819v1]
  • Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554339/]
  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. GEN - Genetic Engineering and Biotechnology News. [URL: https://www.genengnews.com/resources/webinars/mu-opioid-receptor-splicing-and-signaling-another-dimension-of-gpcr-function/]
  • A Simple Method for Quantifying Functional Selectivity and Agonist Bias. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3204291/]
  • [C-11] carfentanil PET imaging shows variable mu-opioid receptor availability in opioid use disorder patients maintained on opioid agonist treatment. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/65/supplement_2/3421]
  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [URL: https://www.researchgate.net/figure/The-principle-of-the-delta-opioid-receptor-ligand-binding-assay-performed-using-the_fig1_260741952]
  • Mechanism of μ-Opioid Receptor-Magnesium Interaction and Positive Allosteric Modulation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6483162/]
  • Identifying ligand-specific signalling within biased responses: focus on δ opioid receptor ligands. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4246710/]
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [URL: https://zenodo.org/record/893902]
  • The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761661/]
  • An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4016147/]
  • A method for the quantification of biased signalling at constitutively active receptors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5406296/]
  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Wiley Online Library. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bph.15830]
  • Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3570014/]
  • Locomotor Activity Test SOP (Portland VA Medical Center). OHSU. [URL: https://www.ohsu.edu/sites/default/files/2019-05/locomotor-activity-test-sop.pdf]
  • Schematic diagram for analysis of agonist bias using log(τ) and... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-for-analysis-of-agonist-bias-using-log-t-and-log-t-K-A-scales_fig7_320959223]
  • Opioid agonist binding affinity is increased by magnesium in the presence of guanosine diphosphate but decreased by magnesium in the presence of guanyl-5'-yl imidodiphosphate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1758807/]
  • Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. ResearchGate. [URL: https://www.researchgate.net/publication/319208051_Practical_guide_for_calculating_and_representing_biased_signaling_by_GPCR_ligands_A_stepwise_approach]
  • In Vitro Approach to Evaluating Opioid Receptor Subtype Specificity. DTIC. [URL: https://apps.dtic.mil/sti/pdfs/AD1030063.pdf]
  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/20/4/903]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-phenylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important structural motif. The unique combination of a basic piperidine nitrogen and a lipophilic phenyl group presents specific challenges during purification. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and logical workflows to streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 4-phenylpiperidine derivatives in a practical question-and-answer format.

Q1: I'm seeing severe peak tailing and poor separation during silica gel column chromatography of my 4-phenylpiperidine derivative. What's happening and how can I fix it?

A: This is the most frequent challenge when purifying piperidine-containing compounds on standard silica gel.

  • The Cause (Expertise & Experience): The root cause is a strong acid-base interaction between the basic nitrogen atom of your piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal equilibrium, causing the compound to "stick" and elute slowly and unevenly, resulting in broad, tailing peaks.[1]

  • The Solutions (Trustworthiness):

    • Mobile Phase Modification (Most Common Fix): The most effective solution is to add a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.

      • Triethylamine (TEA): The go-to choice. Start by adding 0.5-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] In some cases, up to 2% may be needed.

      • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane/Methanol-NH₃). This is particularly effective for more polar derivatives.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica.

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.

      • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.

    • Salt Formation: If your compound is stable to acid, you can temporarily convert it to a salt (e.g., hydrochloride or trifluoroacetate). The salt is much more polar and may behave better on silica, or this can be used to induce crystallization. The free base can be regenerated after purification.[2][3]

Q2: My crude product is a stubborn oil that won't crystallize. How can I purify it?

A: Many 4-phenylpiperidine derivatives, especially N-substituted ones, are oils at room temperature.[4] When direct crystallization fails, a systematic approach is necessary.

  • The Cause (Expertise & Experience): The inability to crystallize can be due to the intrinsic physical properties of the molecule (low melting point) or, more commonly, the presence of impurities that inhibit lattice formation.

  • The Solutions (Trustworthiness):

    • Induce Crystallization via Salt Formation: This is a highly effective technique for basic compounds. By reacting your oily free base with an acid, you form an ionic salt which is often a well-defined, crystalline solid with a much higher melting point.

      • Hydrochloride (HCl) Salts: Bubble dry HCl gas through a solution of your compound in a non-polar solvent like diethyl ether or ethyl acetate, or add a solution of HCl in isopropanol.[2][5]

      • Oxalate Salts: Add a solution of oxalic acid in a solvent like ethanol or ether to precipitate the oxalate salt.[4]

      • Maleate Salts: Maleic acid can also be used to form crystalline salts.[2] The resulting salt can then be easily purified by recrystallization.

    • Chromatography: If salt formation is not desired, flash column chromatography is the primary alternative. Remember to apply the principles from Q1 to avoid peak tailing.

    • Kugelrohr Distillation: For thermally stable, non-polar oils, short-path distillation under high vacuum (Kugelrohr) can be an effective method for removing non-volatile impurities.

Q3: How do I choose the best primary purification technique for my 4-phenylpiperidine derivative?

A: The optimal technique depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction.

  • The Logic (Expertise & Experience): The goal is to use the simplest, most efficient method that provides the required purity. Chromatography is powerful but can be time-consuming and solvent-intensive. Crystallization and extraction are often faster and more scalable.

  • Decision-Making Workflow:

    G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid impurities_polar Are impurities significantly different in polarity? is_solid->impurities_polar No (Oil or Impure Solid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_basic Is the product the only basic component? impurities_polar->is_basic No chromatography Flash Column Chromatography (with basic modifier) impurities_polar->chromatography Yes extraction Acid-Base Extraction is_basic->extraction Yes salt_formation Purify via Salt Formation & Recrystallization is_basic->salt_formation No

    Caption: A decision-making workflow for selecting a purification method.

  • Data Presentation: Comparison of Purification Techniques

TechniquePrimary ApplicationTypical YieldTypical PurityAdvantagesCommon Issues
Recrystallization Purifying crude solids with minor impurities.60-90%>99%Highly efficient for achieving high purity; scalable.Oiling out; finding a suitable solvent can be trial-and-error.
Column Chromatography Separating mixtures with different polarities; purifying oils.50-95%>98%Very versatile; high resolving power.Peak tailing for basic compounds; solvent-intensive.
Acid-Base Extraction Separating basic piperidine derivatives from neutral or acidic impurities.[6]80-98%>95%Simple, fast, and effective for initial cleanup.[1][7]Emulsion formation; requires multiple extractions for high efficiency.
Salt Formation Purifying oils or compounds that are difficult to crystallize as the free base.[2][4]70-95%>99%Often yields highly crystalline, stable solids.Requires an additional step to liberate the free base if needed.
Q4: My 4-phenylpiperidine derivative seems to be decomposing on the silica gel column. What can I do?

A: Compound instability on silica gel is a serious issue that can lead to significant yield loss.

  • The Cause (Expertise & Experience): The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups. Certain 4-phenylpiperidine derivatives, especially those with acid-labile protecting groups or specific substituents, can be susceptible.

  • The Solutions (Trustworthiness):

    • Minimize Contact Time: Use flash chromatography with a higher flow rate rather than slow gravity chromatography. The less time the compound spends on the column, the lower the chance of decomposition.

    • Deactivate the Silica: As mentioned in Q1, adding triethylamine to the eluent not only prevents tailing but also neutralizes the acidic sites, which can prevent acid-catalyzed degradation.

    • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative that lacks the acidity of silica gel.

    • Alternative Purification Methods: If the compound is highly sensitive, avoid chromatography altogether. Prioritize non-adsorptive methods like crystallization, salt formation, or acid-base extraction.[1][8]

Q5: I have synthesized a chiral 4-phenylpiperidine derivative. How can I separate the enantiomers?

A: The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[9][10]

  • The Challenge (Expertise & Experience): Enantiomers have identical physical properties (boiling point, solubility, polarity), making them impossible to separate using standard techniques like recrystallization or normal-phase chromatography.

  • The Solutions (Trustworthiness):

    • Chiral HPLC: This is the most common and powerful analytical and preparative method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

    • Diastereomeric Salt Formation: This is a classical chemical resolution technique. React your racemic 4-phenylpiperidine base with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This creates a mixture of two diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the desired enantiomer of your piperidine can be liberated by treatment with a base.

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for preparative-scale separations.

Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction

This protocol is ideal for a first-pass cleanup to separate your basic 4-phenylpiperidine product from neutral or acidic byproducts.[7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake vigorously for 1 minute. Allow the layers to separate. The basic piperidine product will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. If your organic solvent is less dense than water (e.g., ethyl acetate), the aqueous layer will be the bottom layer. Keep the organic layer and wash it once more with 1M HCl to ensure complete extraction. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your deprotonated product will often precipitate or form an oily layer.

  • Re-extraction: Extract the basic aqueous solution three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is for purifying a solid 4-phenylpiperidine derivative that is too soluble in one solvent and poorly soluble in another. A common pair is Ethyl Acetate/Hexanes.[11]

  • Solvent Selection: Choose a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. They must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. [Link]

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH. [Link]

  • 4-Phenylpiperidine - Wikipedia. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. [Link]

  • TLC Visualization Reagents - EPFL. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

  • Chiral Drug Separation. [Link]

  • Plasmid DNA Purification Troubleshooting | QIAGEN. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. The piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1][2] However, its synthesis is not without challenges, often requiring careful optimization to achieve desired yields and purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the rationale needed to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during piperidine synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or has failed completely. What are the primary factors to investigate?

Answer: Low or no yield is a common but multifaceted problem. The cause often lies in one of four areas: starting materials, catalyst activity, reaction conditions, or reaction mechanism.

  • Causality & Explanation: The success of a reaction is fundamentally dependent on the quality of its components and the environment in which they interact. In piperidine synthesis, particularly via catalytic hydrogenation of pyridines or reductive amination, the catalyst's activity is paramount.[1][2] Similarly, the stability of intermediates, such as imines in reductive amination, is highly sensitive to conditions like pH and temperature.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Use freshly distilled or purified starting materials. Pyridine derivatives can be hygroscopic, and aldehydes used in reductive amination can oxidize.

    • Assess Catalyst Activity: For hydrogenation reactions, ensure the catalyst (e.g., Pd/C, Rh/C) has not been poisoned. If using an older bottle, perform a test reaction on a simple, reliable substrate. Consider using a fresh batch of catalyst. For other cyclization methods, ensure the catalyst is appropriate for the specific transformation.[1]

    • Optimize Temperature and Time: Some reactions require elevated temperatures to overcome activation energy barriers, while others need to be run at low temperatures to prevent byproduct formation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid decomposition of the product.

    • Control the Reaction Atmosphere: Many reagents, especially organometallics and hydrides used in reductions, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Byproduct formation typically arises from competing reaction pathways, over-reaction, or the instability of intermediates. Identifying the byproduct is the first step toward mitigating its formation.

  • Causality & Explanation: In intramolecular cyclizations, the desired ring-closing reaction competes with intermolecular polymerization, especially at high concentrations. In reductive aminations, the intermediate imine can be unstable and undergo side reactions. In pyridine reductions, over-hydrogenation of other functional groups or the aromatic ring of a substituent can occur.[1]

  • Troubleshooting & Optimization Strategies:

    • For Intramolecular Cyclizations: Employ high-dilution conditions. By slowly adding the substrate to a large volume of solvent, you maintain a low instantaneous concentration, which kinetically favors the intramolecular cyclization over the intermolecular pathway.

    • For Reductive Aminations:

      • Control pH: The formation of the iminium ion is acid-catalyzed, but the amine must be in its neutral, nucleophilic form. A pH range of 4-6 is often optimal.

      • Choose a Selective Reducing Agent: Use a hydride reagent that preferentially reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is excellent for this purpose, as it is mild and non-hygroscopic. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • For Pyridine Hydrogenations:

      • Catalyst Selection: The choice of catalyst can dramatically influence selectivity. For example, Rhodium on carbon (Rh/C) can be effective for hydrogenating the pyridine ring at lower pressures and temperatures than Palladium (Pd) or Platinum (Pt) catalysts, potentially preserving other reducible groups.[4]

      • Reaction Conditions: Adjusting hydrogen pressure and temperature can fine-tune selectivity. Lower pressures and temperatures generally lead to higher selectivity.[1]

Question 3: My final piperidine product is a yellow oil, and I'm struggling with purification. What are the best practices?

Answer: The yellow coloration is often due to minor oxidation byproducts.[5] Purification challenges arise from the basic nature of piperidines and potential azeotrope formation.

  • Causality & Explanation: Amines are susceptible to air oxidation, which can create colored impurities. During distillation, piperidine can form a constant boiling azeotropic mixture with residual pyridine starting material (approx. 92% piperidine, 8% pyridine), making complete separation by this method difficult.[5]

  • Purification & Prevention Workflow:

    • Initial Workup: Perform an acid-base extraction. Dissolve the crude product in a nonpolar solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The piperidine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure piperidine back into an organic solvent.

    • Removal of Color: If color persists, treat the organic solution with activated charcoal and filter.

    • Distillation: For volatile piperidines, distillation under reduced pressure is a highly effective purification method.[5] To address a pyridine azeotrope, consider azeotropic distillation with water or chemical separation by reacting the mixture with CO₂, which forms a solid piperidine carbonate salt while pyridine remains liquid.[5]

    • Chromatography: For non-volatile products, column chromatography is standard. Due to the basicity of piperidines, they can streak on silica gel. To prevent this, pre-treat the silica with a small amount of triethylamine (e.g., 1-2% in the eluent) or use basic alumina.

    • Prevention: Store the purified piperidine under an inert atmosphere (N₂ or Ar), protected from light, to prevent future oxidation and discoloration.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the piperidine core, and how do I choose the best one?

The choice of synthetic route depends heavily on the available starting materials and the desired substitution pattern on the piperidine ring. The three most common strategies are:

  • Catalytic Hydrogenation of Pyridines: This is a highly atom-economical method ideal for producing piperidines when the corresponding pyridine is readily available. It often requires high pressure and temperature, and the conditions must be optimized to avoid over-reduction of other functional groups.[1][2]

  • Reductive Amination: This powerful method builds the ring from acyclic precursors, typically reacting a primary amine with a 1,5-dicarbonyl compound (like glutaraldehyde) or its equivalent. It offers excellent control over the N-substituent and is amenable to a wide variety of substrates.[1][6]

  • Intramolecular Cyclization: This involves forming the ring via an intramolecular nucleophilic substitution or reductive amination. Common precursors include 5-amino-1-alcohols, 1,5-dihalides reacted with a primary amine, or ω-amino fatty acids.[1][6][7] This approach is versatile for creating complex substitution patterns.

Q2: How critical is solvent choice in piperidine synthesis?

Solvent selection is crucial as it influences reagent solubility, reaction rate, and sometimes even the reaction pathway. For instance, in palladium-catalyzed reactions, the choice of solvent can affect catalyst activity and stability.[1] In cyclization reactions, polar aprotic solvents like acetonitrile can favor one cyclization pathway (e.g., 6-endo-trig), while protic solvents like methanol may favor another (e.g., 5-exo-trig), leading to different ring systems.[1] For hydrogenations, alcohols (methanol, ethanol) or water are common choices.[1]

Q3: Can piperidines be synthesized using "green" chemistry principles?

Yes. There is a growing emphasis on developing more environmentally benign methods. This includes:

  • Using Water as a Solvent: Certain catalytic hydrogenations and annulation reactions can be performed effectively in water, reducing reliance on volatile organic compounds.[1]

  • Catalysis: Using heterogeneous catalysts that can be easily recovered and reused, or employing non-toxic iron catalysts in place of more hazardous heavy metals.[1]

  • Flow Chemistry: Performing reactions in microreactors can improve safety, efficiency, and yield, as seen in electroreductive cyclization methods.[6]

Section 3: Visualized Workflows and Data

General Synthetic Pathways to Piperidines

The following diagram illustrates the primary disconnection approaches for piperidine synthesis.

G cluster_0 Route 1: Heteroaromatic Reduction Piperidine Target Piperidine Pyridine Pyridine Precursor Piperidine->Pyridine Hydrogenation (e.g., H₂, Pd/C) Acyclic Acyclic Precursor (e.g., 1,5-Dicarbonyl, 5-Amino-alcohol) Piperidine->Acyclic Reductive Amination or Intramolecular Substitution

Caption: Major synthetic strategies for the piperidine scaffold.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing yield issues in a piperidine synthesis experiment.

G Start Low or No Yield Observed CheckReagents Are starting materials pure and dry? Start->CheckReagents CheckCatalyst Is the catalyst active and handled correctly? CheckReagents->CheckCatalyst Yes PurifyReagents Action: Purify/distill reagents. Use fresh anhydrous solvent. CheckReagents->PurifyReagents No CheckConditions Are T, P, and time optimized? CheckCatalyst->CheckConditions Yes NewCatalyst Action: Use a fresh batch of catalyst. Consider an alternative catalyst. CheckCatalyst->NewCatalyst No CheckSetup Is the reaction under an inert atmosphere? CheckConditions->CheckSetup Yes Optimize Action: Run kinetics study. Monitor by TLC/GC-MS. Adjust T and time. CheckConditions->Optimize No InertSetup Action: Improve inert atmosphere setup (e.g., purge lines). CheckSetup->InertSetup No Success Problem Resolved CheckSetup->Success Yes PurifyReagents->CheckCatalyst NewCatalyst->CheckConditions Optimize->CheckSetup InertSetup->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Table 1: Key Optimization Parameters for Common Piperidine Syntheses
Synthetic MethodKey Parameters to OptimizeTypical Conditions / ReagentsCommon Pitfalls & Solutions
Pyridine Hydrogenation Catalyst, H₂ Pressure, Temperature, SolventCatalyst: Pd/C, PtO₂, Rh/C, RuCl₃[4]Pressure: 5-100 atmTemp: 80-200 °CSolvent: Alcohols, Water, Acetic AcidIncomplete reaction: Increase pressure/temp.Over-reduction: Use a more selective catalyst (Rh/C), lower temp/pressure.[1]
Reductive Amination Reducing Agent, pH, Temperature, Amine SourceReagents: Glutaraldehyde, Primary AmineReducing Agent: NaBH(OAc)₃, NaBH₃CNpH: 4-6Temp: 0 °C to RTLow yield: Optimize pH to favor iminium ion formation.Polymerization: Use mild reducing agent like NaBH(OAc)₃.
Intramolecular Cyclization Base/Catalyst, Concentration, Leaving GroupBase: K₂CO₃, NaH, Et₃NConcentration: High dilution (0.01-0.05 M)Substrate: ω-halo amides, amino alcoholsIntermolecular byproducts: Use high-dilution conditions.Slow reaction: Use a stronger base or a better leaving group (e.g., tosylate instead of bromide).

Section 4: Experimental Protocol: Synthesis of 1-Benzylpiperidine via Reductive Amination

This protocol describes a reliable, lab-scale synthesis of 1-benzylpiperidine from glutaraldehyde and benzylamine.

Materials:

  • Glutaraldehyde (25% wt. solution in H₂O)

  • Benzylamine (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97%)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (5.36 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • pH Adjustment: Add glacial acetic acid (2.86 mL, 50 mmol) dropwise to the solution. This protonates the amine and buffers the reaction mixture.

  • Aldehyde Addition: Add the 25% aqueous glutaraldehyde solution (20.0 g, 50 mmol) dropwise over 10 minutes. Stir the resulting mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Cool the flask in an ice bath to 0 °C. Add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction's completion by TLC (e.g., 9:1 Hexanes:Ethyl Acetate with 1% triethylamine).

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine) to yield pure 1-benzylpiperidine.

Self-Validation: The success of this protocol relies on the controlled addition of the reducing agent to the pre-formed iminium ion and maintaining a weakly acidic environment. A successful reaction will show the disappearance of the starting materials and the appearance of a single major product spot by TLC.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Lupachev, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7545. Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Jackson, A. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Murray, R. J., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(15), 9686–9694. Available from: [Link]

  • Song, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. Available from: [Link]

  • Mitsunobu, H., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 337–344. Available from: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 4-Methyl-4-phenylpiperidine for Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with 4-Methyl-4-phenylpiperidine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving receptor subtype selectivity. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles and strategically modifying this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary receptor targets for this compound and its derivatives?

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of clinically significant drugs.[1] Its derivatives are known to interact with a range of receptor systems, most notably:

  • Opioid Receptors: The 4-phenylpiperidine core is a key structural feature of many opioid analgesics, such as pethidine (meperidine).[1][2] These compounds primarily target the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3]

  • Dopamine Receptors: Certain analogs of 4-phenylpiperidine exhibit affinity for dopamine D2-like receptors.[4][5] For instance, pridopidine, a 4-phenylpiperidine derivative, acts as a dopaminergic stabilizer.[5]

  • Monoamine Transporters: Some derivatives can inhibit the reuptake of monoamine neurotransmitters like dopamine (DAT) and norepinephrine (NET).[2]

  • Sigma Receptors: The piperidine moiety is a crucial structural element for dual activity at histamine H3 and sigma-1 (σ1) receptors.[6][7]

  • Serotonin (5-HT) Receptors: Modifications to the 4-phenylpiperidine structure have yielded potent and selective 5-HT1F receptor agonists.[8]

Q2: Why is achieving receptor subtype selectivity so challenging with this scaffold?

The inherent flexibility of the 4-phenylpiperidine scaffold allows it to adopt various conformations, enabling it to bind to multiple, often structurally related, receptor subtypes. Key challenges include:

  • High Homology in Binding Pockets: Many receptor subtypes within a family (e.g., dopamine D2 vs. D3) share highly conserved amino acid residues in their binding sites, making it difficult to design ligands that can discriminate between them.[9]

  • Conformational Flexibility: The rotational freedom of the phenyl ring and substitutions on the piperidine nitrogen can lead to multiple binding modes, contributing to off-target interactions.[3][10]

  • Subtle Structural Differences: Minor changes in the ligand, such as the position of a substituent on the phenyl ring, can dramatically alter its receptor interaction profile.[4]

Q3: What are the initial steps to assess the selectivity of my this compound derivative?

A systematic approach is crucial. We recommend the following initial workflow:

  • Primary Target Binding Assay: Begin with a radioligand binding assay to determine the affinity (Ki) of your compound for the intended primary receptor target.

  • Broad Panel Screening: Utilize a commercially available receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen your compound against a wide range of receptors, ion channels, and transporters at a fixed concentration (typically 1-10 µM). This will identify potential off-target interactions early on.

  • Subtype Selectivity Assays: If the broad panel reveals activity at a particular receptor family, conduct follow-up binding assays for the relevant subtypes. For example, if your compound binds to dopamine receptors, test its affinity for D1, D2, D3, D4, and D5 subtypes.

  • Functional Assays: Determine whether your compound acts as an agonist, antagonist, or inverse agonist at the primary target and any significant off-targets. This can be achieved through various functional assays, such as cAMP assays for G-protein coupled receptors (GPCRs).[4]

Troubleshooting Guides

This section provides detailed guidance on addressing specific experimental challenges you may encounter.

Issue 1: Low Selectivity for the Target Receptor Subtype

You've synthesized a novel this compound derivative intended for a specific receptor subtype, but binding assays reveal significant affinity for other related subtypes.

Potential Causes:

  • Suboptimal Substitutions: The nature and position of substituents on the phenyl ring and the piperidine nitrogen are critical for selectivity.

  • Incorrect Stereochemistry: For chiral derivatives, one enantiomer may exhibit significantly higher selectivity than the other or the racemic mixture.[11] The stereochemistry of substituents on the piperidine ring plays a crucial role in the potency of these analogs.[12]

  • High Ligand Flexibility: A highly flexible molecule can adapt to the binding pockets of multiple receptor subtypes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low receptor subtype selectivity.

Experimental Protocols:

  • Protocol 1: Systematic Phenyl Ring Modification

    • Rationale: The substitution pattern on the phenyl ring directly influences interactions with specific amino acid residues in the receptor binding pocket.

    • Procedure:

      • Synthesize a series of analogs with a single substituent (e.g., -F, -Cl, -CH3, -OCH3) at the ortho, meta, and para positions of the phenyl ring.

      • Evaluate the binding affinity of each analog for the target receptor and its closely related subtypes.

      • Analyze the resulting data to identify positions and substituent types that enhance selectivity. For example, a meta-hydroxyl group on the phenyl ring has been shown to enhance the potency of some 4-phenylpiperidine analgesics.[10]

  • Protocol 2: Chiral Resolution and Stereoisomer Testing

    • Rationale: Receptor binding pockets are chiral environments, and stereoisomers can have vastly different pharmacological properties.[11]

    • Procedure:

      • If your molecule has a chiral center (e.g., at the 4-position of the piperidine ring), resolve the racemic mixture using chiral chromatography or diastereomeric salt formation.

      • Characterize the absolute configuration of each enantiomer (e.g., via X-ray crystallography).

      • Individually test each enantiomer in binding and functional assays to determine if one isomer possesses superior selectivity. For instance, the (+)-cis isomer of 3-methylfentanyl is significantly more active than its other stereoisomers.[12]

Data Presentation: Impact of Phenyl Ring Substitution on Selectivity

CompoundR-Group (Position)Target Receptor Ki (nM)Off-Target Receptor Ki (nM)Selectivity Fold (Off-Target/Target)
Parent 4-Methyl15453
Analog 1 4-Methyl, 3'-Fluoro1215012.5
Analog 2 4-Methyl, 4'-Fluoro25602.4
Analog 3 4-Methyl, 3'-Methoxy820025

This is example data and does not reflect actual experimental results.

Issue 2: Off-Target Effects Observed in Cellular or In Vivo Models

Your compound shows high selectivity in binding assays, but cellular or animal studies reveal unexpected side effects, suggesting engagement with unintended targets.

Potential Causes:

  • Metabolite Activity: The parent compound may be metabolized into active molecules with a different selectivity profile.

  • Functional Selectivity (Biased Agonism): The compound might activate different signaling pathways through the same receptor, leading to varied physiological responses.[13]

  • Interaction with Allosteric Sites: The compound could be binding to a site on the receptor other than the primary (orthosteric) binding site.

  • "Hidden" Off-Targets: The initial broad panel screen may not have included the specific off-target responsible for the observed effects.

Troubleshooting Workflow:

G A Start: Unexpected In Vivo Effects B Metabolite Profiling A->B E Functional Selectivity Assays A->E G Extended Off-Target Screening A->G C Identify Major Metabolites B->C D Synthesize and Test Metabolites C->D I Modify Scaffold to Block Metabolism D->I F Measure Downstream Signaling (e.g., β-arrestin recruitment, ERK phosphorylation) E->F J Redesign Ligand to Alter Signaling Bias F->J H Include targets related to observed phenotype G->H K Redesign Ligand to Avoid Off-Target H->K L End: Reduced Off-Target Effects I->L J->L K->L G A Start: No High-Resolution Structure B Homology Modeling A->B H Quantitative Structure-Activity Relationship (QSAR) A->H C Select suitable template(s) (high sequence identity) B->C D Generate 3D model of target receptor C->D E Molecular Docking D->E F Dock parent compound and analogs into model E->F G Analyze binding poses and interactions F->G K Hypothesize modifications to improve selectivity G->K I Compile dataset of analogs with known binding affinities H->I J Develop a predictive 3D-QSAR model I->J J->K L Synthesize and Test New Analogs K->L M End: Rationally Designed Analogs L->M

Caption: Workflow for rational design without a crystal structure.

Experimental Protocols:

  • Protocol 5: Homology Modeling and Docking

    • Rationale: In the absence of an experimental structure, a computational model based on a related, structurally characterized receptor can provide valuable insights into ligand binding. [14][15] 2. Procedure:

      • Use a protein BLAST search to identify the best available template structure in the Protein Data Bank (PDB). Look for high sequence identity, especially in the transmembrane domains that form the binding pocket.

      • Utilize homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of your target receptor based on the template.

      • Prepare your this compound ligand structure (e.g., generate a low-energy 3D conformation).

      • Use docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose of your ligand within the homology model.

      • Analyze the predicted interactions. Look for unique residues in the target receptor's binding pocket that are different in off-target subtypes. Design new analogs that can form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with these unique residues to enhance selectivity.

  • Protocol 6: 3D-QSAR Modeling

    • Rationale: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a predictive model that relates the 3D properties of molecules to their biological activity, without requiring a receptor structure. [9] 2. Procedure:

      • Synthesize and test a diverse training set of at least 20-30 analogs with a good range of binding affinities.

      • Align the 3D structures of these analogs based on a common scaffold (the 4-phenylpiperidine core).

      • Calculate steric and electrostatic fields around the aligned molecules.

      • Use statistical methods (e.g., Partial Least Squares) to generate a 3D-QSAR model that correlates variations in these fields with changes in binding affinity.

      • The resulting contour maps will highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent and selective compounds.

By integrating these advanced troubleshooting guides and experimental protocols into your research, you can systematically address the challenges of enhancing the receptor subtype selectivity of this compound derivatives, accelerating your journey toward novel and effective therapeutics.

References

  • Casy, A. F., & Ogungbamila, F. O. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(7), 835-839. [Link]

  • Peters, D., et al. (2007). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 50(7), 1325-1339. [Link]

  • Wikipedia contributors. (2024, January 15). Pethidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Tang, W. K., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828935. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. [Link]

  • Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 35(19), 3526-3534. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5438-5448. [Link]

  • Wikipedia contributors. (2025, November 27). 4-Phenylpiperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]

  • de Graaf, C., et al. (2011). Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists. PLoS ONE, 6(1), e16288. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1736-1753. [Link]

  • Al-Sha'er, M. A., et al. (2020). A computational model for GPCR-ligand interaction prediction. BMC Bioinformatics, 21(1), 22. [Link]

  • Qiao, H., et al. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling, 50(9), 1618-1632. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1702-1714. [Link]

  • Schaus, J. M., et al. (2015). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. Bioorganic & Medicinal Chemistry Letters, 25(19), 4215-4220. [Link]

  • ResearchGate. (n.d.). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. [Link]

  • Doods, H. N., et al. (1987). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 91(1), 7-16. [Link]

  • Moreira, I. S., et al. (2017). Computational design of ligand binding membrane receptors with high selectivity. Nature Communications, 8, 14843. [Link]

  • P-G, L., & P, B. (2023). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • ResearchGate. (n.d.). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Pellicciari, R., et al. (2002). A Novel Strategy for Improving Ligand Selectivity in Receptor-Based Drug Design. Journal of Medicinal Chemistry, 45(17), 3563-3566. [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Grigor'eva, E. L., et al. (1995). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy meditsinskoi khimii, 41(2), 24-27. [Link]

  • Buchwald, P. (2020). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology, 11, 586. [Link]

  • Agranat, I., et al. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies, 6(1). [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. [Link]

  • Journal of the American Chemical Society. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. [Link]

  • Journal of Medicinal Chemistry. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. [Link]

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules, 28(11), 4381. [Link]

  • ResearchGate. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery | Request PDF. [Link]

  • Ballester, P. J., & Mitchell, J. B. O. (2010). A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Bioinformatics, 26(9), 1169-1175. [Link]

  • Tuccinardi, T., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. [Link]

  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. [Link]

  • Frontiers in Chemistry. (2024). New strategies to enhance the efficiency and precision of drug discovery. [Link]

  • Wikipedia contributors. (2024, January 10). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in 4-Phenylpiperidine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenylpiperidine based compounds. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving common efficacy challenges encountered during your experiments. The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents, including analgesics, antipsychotics, and receptor modulators.[1][2] However, its inherent properties can also lead to predictable and solvable development hurdles.

This guide moves beyond simple checklists to explain the causality behind experimental observations and troubleshooting choices, empowering you to make informed decisions in your research.

Part 1: The Initial Diagnostic Crossroads: Is the Efficacy Issue In Vitro or In Vivo?

Low efficacy is a broad problem. The first and most critical step is to determine where the efficacy breaks down. A compound that is potent in a biochemical assay but fails in a cellular context points to different problems than a compound that is active in cells but inert in an animal model.

`dot graph TD { graph [maxWidth=760, rankdir=TB, splines=ortho]; node [shape=box, style="filled,rounded", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} ` Figure 1: Initial diagnostic flowchart to categorize the primary source of low efficacy.

Part 2: Troubleshooting In Vitro Efficacy Issues

An in vitro issue suggests a problem with the fundamental interaction between your compound and its biological target in a controlled environment.

Question: My compound shows high affinity in a purified protein binding assay (e.g., radioligand binding), but low potency in my cell-based functional assay. What's the likely cause?

This is a classic "binding-function disconnect." It implies that while your compound can physically interact with the target protein, this interaction is not translating into the expected biological response in a living cell.

Answer: The primary culprits fall into three categories: poor cellular access, lack of target engagement in the cellular environment, or functional modulation issues.

  • Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach an intracellular target.

  • Compound Instability: The compound may be degrading in the complex cellular media over the course of the assay.

  • Lack of Target Engagement: The compound binds the purified protein but fails to engage the target in its native cellular context. This is a crucial parameter to confirm.[3][4][5][6]

  • Functional Profile: The compound might be an antagonist or inverse agonist rather than the expected agonist, or it may be a partial agonist with low intrinsic activity.

Troubleshooting Workflow & Protocol

`dot graph TD { graph [maxWidth=760, splines=ortho]; node [shape=box, style="filled", margin=0.2, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} ` Figure 2: A step-by-step workflow for diagnosing issues when binding affinity does not correlate with cellular function.

Featured Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful biophysical method to verify that your compound binds its intended target within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Culture & Treatment: Culture your target-expressing cells to ~80% confluency. Treat the cells with your 4-phenylpiperidine compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Resuspend the cells in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One unheated sample should be kept as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature point using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for each compound concentration. A positive result is a rightward shift in the melting curve for compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.

Part 3: Troubleshooting In Vivo Efficacy Issues

When a compound is active in vitro but shows low or no efficacy in vivo, the investigation shifts to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The 4-phenylpiperidine scaffold, while valuable, has known liabilities in this area.

Question: My compound is potent and efficacious in cell-based assays, but shows no activity in my animal models. Where should I start my investigation?

Answer: This is a very common and challenging hurdle in drug development. The investigation must focus on what happens to the compound after it enters the body. The most probable causes are poor bioavailability, rapid metabolism, or engagement of unintended targets that produce confounding effects.

  • Metabolic Instability: The piperidine ring and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[2][7][8] Common metabolic pathways include N-dealkylation, hydroxylation of the phenyl or piperidine ring, and amide hydrolysis.[9] Some metabolites, like norpethidine from pethidine, can be neurotoxic.[7]

  • Poor Bioavailability & CNS Penetration:

    • Low Solubility: Many 4-phenylpiperidine derivatives are lipophilic and have poor aqueous solubility, limiting their absorption.[10]

    • Efflux Transporters: As many of these compounds are designed to be CNS-active, they are often substrates for efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[11][12][13][14]

  • Off-Target Activity: The 4-phenylpiperidine scaffold is known to bind to multiple receptors, including opioid, dopamine (D2), and sigma receptors.[7][15][16][17] In an in vivo setting, engagement of these off-targets can cause side effects (e.g., sedation, motor effects) that may mask the desired therapeutic effect.[18][19]

Troubleshooting Summary & Key Assays

Potential Problem Causality Key Experimental Assay Desired Outcome
Rapid Metabolism Enzymatic degradation (primarily by liver CYPs) leads to low systemic exposure and short half-life.In Vitro Liver Microsomal Stability Assay Low clearance, half-life (t½) > 30 minutes.
Poor Absorption Low aqueous solubility or poor membrane permeability limits entry into circulation after oral dosing.Aqueous Solubility Test; PAMPA Solubility > 50 µM; High permeability (Papp > 5 x 10⁻⁶ cm/s).
BBB Efflux Active transport out of the brain by P-gp or BCRP reduces CNS exposure to sub-therapeutic levels.Caco-2 Bidirectional Permeability Assay Low efflux ratio (ER < 2.0).
Off-Target Effects Compound binds to unintended proteins, causing side effects that confound or oppose the primary efficacy endpoint.Receptor Screening Panel (e.g., Eurofins SafetyScreen) High selectivity for the intended target (Ki > 1 µM for off-targets).

Featured Protocol: In Vitro Liver Microsomal Stability Assay

This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.

Methodology:

  • Preparation: Thaw pooled liver microsomes (human or relevant animal species) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add the test compound (at a final concentration of ~1 µM) to the microsomes (final protein concentration ~0.5 mg/mL).

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. For a negative control ("-NADPH"), add buffer without the cofactor.

  • Time-Point Sampling: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The intrinsic clearance (CLint) and in vitro half-life (t½ = 0.693/k) can then be calculated.

Part 4: Frequently Asked Questions (FAQs)

Q1: How can I structurally modify my 4-phenylpiperidine compound to block metabolic breakdown?

A1: A common strategy is to block metabolically labile sites ("soft spots").

  • Para-position of the Phenyl Ring: This position is prone to hydroxylation. Introducing a stable, electron-withdrawing group like a fluorine or trifluoromethyl group can deactivate the ring towards oxidation.[20]

  • Piperidine Nitrogen (N-dealkylation): If the N-substituent is a small alkyl group (e.g., methyl), it is a prime site for N-dealkylation. Replacing it with a bulkier group or incorporating it into a more complex, rigid structure can improve stability.

  • Alpha-Carbons: The carbon atoms adjacent to the nitrogen can be sites of oxidation. Introducing gem-dimethyl groups or creating a spirocyclic system at these positions can sterically hinder metabolic enzymes.[21]

`dot graph G { graph [maxWidth=760]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} ` Figure 3: Key modification points on the 4-phenylpiperidine scaffold to improve metabolic stability and potency.

Q2: My compound has poor aqueous solubility. What are some simple formulation tricks for in vitro and early in vivo studies?

A2: Improving solubility is critical for obtaining reliable data.[10]

  • Co-solvents: For in vitro assays, using up to 1% DMSO is standard. For in vivo studies, formulations often use co-solvents like PEG400, Solutol HS 15, or Tween 80.

  • pH Modification: Since the piperidine nitrogen is basic, the compound's solubility is often highly pH-dependent. Acidifying the vehicle (e.g., using a citrate buffer) can protonate the nitrogen and dramatically increase aqueous solubility.

  • Cyclodextrins: Encapsulating the compound in a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HPβCD) can form an inclusion complex that significantly enhances solubility.[22][23]

Q3: My compound is a P-gp substrate. Is this a dead end for a CNS drug?

A3: Not necessarily, but it is a major challenge. Strategies to overcome this include:

  • Increase Potency: If the compound is exceptionally potent at its target, it may be possible to achieve a therapeutic concentration in the brain despite efflux.

  • Structural Modification: Sometimes, subtle structural changes can reduce P-gp substrate activity. This often involves a delicate balance of lipophilicity and hydrogen bonding capacity.

  • Prodrug Approach: A prodrug strategy can be used to mask the features recognized by P-gp, allowing the molecule to enter the brain before being converted to the active form.

References
  • Pethidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Retrieved January 26, 2026, from [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Retrieved January 26, 2026, from [Link]

  • Kozlovskaya, L., & Zhestkov, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved January 26, 2026, from [Link]

  • Ablordeppey, S. Y., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Guzman, F., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. Retrieved January 26, 2026, from [Link]

  • Pontoriero, A. V., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Opioid - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Wieczorek, M., & Ginda, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Vashishtha, V. M., et al. (2013). Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance. Current Drug Metabolism. Retrieved January 26, 2026, from [Link]

  • No, D., et al. (2000). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. Retrieved January 26, 2026, from [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. Retrieved January 26, 2026, from [Link]

  • Vasta, J. D., & Grembecka, J. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Cunningham, K. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators... Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Kumar, S., & Singh, S. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Zuber, D., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Retrieved January 26, 2026, from [Link]

  • Lu, G., et al. (1993). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Ulu, A., et al. (2014). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Retrieved January 26, 2026, from [Link]

  • Medicinal Chemistry. (n.d.). PharmaFactz. Retrieved January 26, 2026, from [Link]

  • Patricelli, M. P., et al. (2012). Determining target engagement in living systems. Nature Chemical Biology. Retrieved January 26, 2026, from [Link]

  • Le, M., et al. (2022). The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care? MDPI. Retrieved January 26, 2026, from [Link]

  • Redefining target engagement with new strategies in drug discovery. (2024). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • Medicinal Chemistry – Notes and Study Guides. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

  • Carlier, J., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Retrieved January 26, 2026, from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency (EMA). Retrieved January 26, 2026, from [Link]

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. Retrieved January 26, 2026, from [Link]

  • Target Engagement Biomarkers. (n.d.). Sapient Bio. Retrieved January 26, 2026, from [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. Retrieved January 26, 2026, from [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Pungbua, B., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives... Journal of Biomolecular Structure & Dynamics. Retrieved January 26, 2026, from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. Retrieved January 26, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2024). Selvita. Retrieved January 26, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • The Role of P-Glycoprotein in Drug Disposition: Significance to Drug Development. (2008). Taylor & Francis eBooks. Retrieved January 26, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 4-Methyl-4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 4-Methyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and refined methodologies to ensure the accuracy, precision, and robustness of your analytical results. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to overcome challenges and develop self-validating analytical systems.

Introduction: The Criticality of Accurate Quantification

This compound is a synthetic compound belonging to the 4-phenylpiperidine class. This scaffold is the foundation for a wide range of pharmacologically active molecules, including opioids and other CNS-active agents.[1] Accurate and precise quantification is paramount for several reasons: in drug development, it ensures correct dosage and helps in pharmacokinetic studies; in forensic science, it is crucial for the identification and quantification of controlled substances and designer drugs.[2]

The inherent basicity of the piperidine nitrogen and the compound's hydrophobicity can present unique chromatographic challenges. This guide provides refined methods for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with troubleshooting guides to address common issues encountered during analysis.

Section 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for the analysis of this compound, offering high resolution and sensitivity. However, the basic nature of the analyte requires careful method development to achieve optimal peak shape and reproducibility.

Recommended Starting Protocol: HPLC-UV

This protocol is a robust starting point for method development. Validation must be performed according to ICH Q2(R1) guidelines to demonstrate suitability for its intended purpose.[3]

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides good hydrophobic retention for the phenyl group. A 250 mm length ensures high resolving power.[4]
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.2 with phosphoric acidB: AcetonitrileThe acidic buffer (pH 3.2) ensures the basic piperidine nitrogen is consistently protonated, which is critical for preventing peak tailing by minimizing interactions with residual acidic silanols on the silica support.[5]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 A:B). A gradient may be required to resolve impurities from the main peak.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30°CMaintaining a constant temperature ensures retention time reproducibility.[5]
Detection UV at 210 nm or Diode Array Detector (DAD)The phenyl group provides UV absorbance. 210 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity assessment.[5]
Injection Vol. 10 µLA typical injection volume; can be optimized based on concentration and sensitivity needs.
Sample Prep. Dissolve sample in mobile phase or a mixture of Water:Acetonitrile (50:50).Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion.
HPLC Troubleshooting & Method Refinement (Q&A)

Question 1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is a classic issue in RP-HPLC.

  • Causality: The primary cause is the interaction between the basic nitrogen atom on the piperidine ring and acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column. At mid-range pH, the nitrogen can be partially protonated, leading to a secondary, undesirable ionic interaction that slows down a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions (in order of recommendation):

    • Lower the Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric or formic acid.[5] At this pH, the piperidine nitrogen is fully and consistently protonated (pKa of piperidine is ~11.2, so it will be fully protonated at low pH). This ensures a single ionic form of the analyte and minimizes interactions with silanols.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanols are chemically bonded with a small silylating agent. If you are using an older column, switching to one specifically designed for basic compounds can significantly improve peak shape.

    • Add an Ion-Pairing Agent: If other options fail, consider using an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) in the mobile phase.[6] The HFBA will pair with the protonated analyte, masking its positive charge and improving its retention and peak shape on the C18 column. Note that ion-pairing agents require thorough column flushing and may not be suitable for LC-MS.

Question 2: I am not getting enough retention; my peak is eluting too close to the void volume. How do I increase its retention time?

Answer: Poor retention indicates that the analyte is not interacting sufficiently with the C18 stationary phase.

  • Causality: This usually means the mobile phase is too "strong" (i.e., has too high a percentage of organic solvent) for the analyte, or the analyte itself is more polar than anticipated.

  • Solutions:

    • Decrease Organic Solvent Percentage: The most straightforward approach is to decrease the percentage of acetonitrile in your mobile phase. This makes the mobile phase more polar (weaker), forcing the non-polar phenyl group of your analyte to interact more strongly with the non-polar C18 stationary phase, thus increasing retention time.

    • Change the Organic Solvent: Methanol is a slightly weaker organic solvent than acetonitrile. Replacing acetonitrile with methanol (you may need to adjust the percentage) can increase retention.

    • Use a Cation Exchange Column: For highly polar basic compounds, a cation exchange column can be a more suitable alternative to reversed-phase. This technique separates molecules based on their positive charge.[7]

Question 3: I am analyzing a crude sample and see several peaks. How can I be sure which one is this compound?

Answer: Peak identification is crucial, especially in complex mixtures.

  • Causality: Crude samples can contain starting materials, byproducts, and degradation products from the synthesis process.[8][9]

  • Solutions:

    • Analyze a Reference Standard: The most reliable method is to inject a certified reference standard of this compound under the same chromatographic conditions. The peak with the matching retention time is your compound of interest.

    • Spike the Sample: Inject your crude sample. Then, "spike" the sample by adding a small amount of the reference standard to it and inject it again. The peak corresponding to this compound should increase in area/height.

    • Use a Mass Spectrometer (LC-MS): If available, an LC-MS system provides the highest level of confidence. The mass spectrometer can confirm the identity of the peak by measuring its mass-to-charge ratio (m/z), which should correspond to the molecular weight of your compound. A sensitive LC-MS/MS method can provide both quantification and confirmation.[7]

Section 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for the analysis of this compound, offering high specificity due to mass spectral data. It is particularly useful for volatile and thermally stable compounds.

Recommended Starting Protocol: GC-MS

This protocol provides a solid foundation. As with HPLC, full validation is required to ensure the method is fit for purpose.[10]

Parameter Recommendation Rationale
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmThis is a general-purpose, robust column providing good separation for a wide range of semi-polar compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is the most common and efficient carrier gas for GC-MS.[2]
Injector Splitless mode, 250°CSplitless injection is used for trace analysis to ensure the entire sample is transferred to the column. The temperature should be high enough to volatilize the sample but not cause degradation.
Oven Program Start at 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)This temperature program allows for the separation of potential lower-boiling impurities from the target analyte.[3]
MS Transfer Line 280°CPrevents condensation of the analyte as it moves from the GC to the MS.[3]
Ion Source 230°C, Electron Ionization (EI) at 70 eVStandard conditions for EI-MS, which will produce a reproducible fragmentation pattern for library matching and identification.[3]
MS Mode Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the compound by its mass spectrum. SIM mode significantly increases sensitivity by only monitoring a few characteristic ions of the target analyte.[3]
Derivatization Recommended: Silylation (e.g., with BSTFA) or Acylation (e.g., with HFBA)See Q&A below. Derivatization can significantly improve peak shape and response for this compound class.[5]
GC-MS Troubleshooting & Method Refinement (Q&A)

Question 1: My GC peak for this compound is broad and tailing. What's wrong?

Answer: This is a common problem for basic compounds in GC and is usually due to unwanted interactions within the system.

  • Causality: The basic nitrogen can interact with active sites (acidic sites) in the GC inlet liner or the front of the GC column. This adsorption leads to poor peak shape and can cause a loss of signal.

  • Solutions:

    • Derivatization (Highly Recommended): This is often the best solution. Reacting the sample with a derivatizing agent like BSTFA (a silylating agent) or HFBA (an acylating agent) will chemically modify the basic nitrogen.[5] This makes the molecule more volatile, less polar, and prevents it from interacting with active sites in the system, resulting in a much sharper, more symmetrical peak.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, liners can become active. Replacing the liner is a critical and simple maintenance step.

    • Trim the Column: Active sites can also develop at the inlet of the GC column. Trimming the first 10-20 cm of the column can often restore performance.

Question 2: My sensitivity is poor and my results are not reproducible. What should I check?

Answer: Poor sensitivity and reproducibility can stem from several sources.

  • Causality: This could be due to sample loss in the injector, poor ionization in the MS source, or inconsistent injection volumes.

  • Solutions:

    • Switch to SIM Mode: For quantification, always use Selected Ion Monitoring (SIM) mode instead of Full Scan. By monitoring only a few specific ions for your target compound, the MS detector spends more time collecting data on your analyte, dramatically increasing the signal-to-noise ratio and improving sensitivity.[3]

    • Check for Leaks: A leak in the injector septum or column fittings can cause sample loss and lead to poor reproducibility. Change the septum regularly and re-tighten column nuts (after cooling the oven).

    • Clean the MS Ion Source: Over time, the ion source can become contaminated, which reduces its ability to efficiently ionize the analyte. Regular cleaning according to the manufacturer's protocol is essential for maintaining sensitivity.

Visualizing the Analytical Workflow

A robust analytical workflow is essential for reproducible results. The following diagram illustrates the key stages from sample receipt to final data analysis.

Analytical Workflow for this compound Figure 1: General Analytical Workflow cluster_pre Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_post Data Processing & Reporting SampleReceipt 1. Sample Receipt & Logging StandardPrep 2. Prepare Calibration Standards & QCs SampleReceipt->StandardPrep SamplePrep 3. Sample Weighing & Dilution StandardPrep->SamplePrep HPLC_GC 4. HPLC or GC-MS Analysis SamplePrep->HPLC_GC SST 5. System Suitability Test (SST) Sequence 6. Run Analytical Sequence SST->Sequence Integration 7. Peak Integration & Calibration Sequence->Integration Review 8. Data Review & Verification Integration->Review Report 9. Final Report Generation Review->Report

Caption: Figure 1: General Analytical Workflow

Section 3: General FAQs for Quantitative Analysis

Q: Should I use HPLC or GC-MS for my analysis? A: The choice depends on your specific needs.

  • HPLC-UV is often simpler, more accessible, and excellent for routine quality control in a pharmaceutical setting where the matrix is clean.[11]

  • GC-MS provides higher certainty in identification due to the mass spectrum, making it the gold standard in forensic applications or for complex mixtures where specificity is critical.[5] It can also be more sensitive in SIM mode.

Q: How important is a Certified Reference Material (CRM)? A: A CRM is absolutely essential for quantitative analysis. Your entire method is calibrated against this standard. Using a well-characterized CRM from a reputable source is a cornerstone of generating trustworthy and defensible data. It is the "true value" to which you compare your results to determine accuracy.[12]

Q: What are the key parameters I need to assess during method validation? A: According to ICH guidelines, a quantitative method for an active substance or impurity must be validated for the following parameters:[3]

Validation Parameter Purpose
Specificity To ensure the signal is from the analyte and not from impurities or matrix components.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of your measured value to the true value (assessed by % recovery of a known spike).
Precision The degree of scatter between a series of measurements (assessed as Repeatability and Intermediate Precision).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.
Limit of Detection (LOD) The lowest concentration that can be reliably detected, but not necessarily quantified.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Q: How often should I perform a system suitability test (SST)? A: An SST should be performed before starting any analytical sequence. It is a series of injections (e.g., of a standard at a key concentration) used to verify that the entire system (instrument, column, mobile phase/gas) is performing acceptably on that day. Typical SST parameters include retention time, peak area reproducibility, peak asymmetry (tailing factor), and resolution. This ensures that the system is suitable for running your samples.

References

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. Retrieved January 27, 2026, from [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 27, 2026, from [Link]

  • Yin, H., & Klaidman, L. K. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. Journal of Neuroscience Methods, 174(2), 209–215. [Link]

  • Separation of Methyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 27, 2026, from [Link]

  • Synthesis of 4‐methyl‐4‐phenylpiperidine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences, 4(2), 35-43. [Link]

  • Pontoriero, A. V., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5470–5482. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology. Retrieved January 27, 2026, from [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]_

  • Analytical method validation: Comprehensive lifecycle approach. (2023). Allied Academies. Retrieved January 27, 2026, from [Link]

  • Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. (2023). IJCRT.org. Retrieved January 27, 2026, from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127–1133. [Link]

  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). Journal of the Mexican Chemical Society, 61(3), 232-239. [Link]

  • Pethidine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Phenylpiperidine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. As researchers, scientists, and drug development professionals, we understand that generating reliable and reproducible data is paramount. The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous high-profile drug candidates and approved therapeutics. However, the very physicochemical properties that make these compounds effective can also present significant challenges in experimental assays, most notably poor aqueous solubility.

This guide is designed to move beyond simple protocol lists. It provides a structured, in-depth approach to diagnosing, troubleshooting, and overcoming the solubility hurdles associated with 4-phenylpiperidine derivatives. By understanding the underlying causes of these issues, you can make informed decisions, design more robust assays, and have greater confidence in your results.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and problems encountered when working with 4-phenylpiperidine derivatives.

Q1: I've just diluted my 4-phenylpiperidine derivative from a DMSO stock into my aqueous assay buffer, and I immediately saw cloudiness or precipitate. What's happening?

A: This is a classic and highly common issue known as "precipitation upon dilution." Your compound is fully dissolved in the 100% organic solvent (DMSO), creating a thermodynamically stable stock solution.[1][2] However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the solvent environment abruptly changes. The hydrophobic phenyl group and the often-uncharged piperidine ring make the molecule poorly soluble in water.[3][4] The DMSO concentration is no longer high enough to keep the compound in solution, causing it to crash out or precipitate. This drastically reduces the actual concentration of the compound available to interact with your target, leading to inaccurate and misleading assay results.[5]

Q2: How can I prepare and store my compound stock solutions to minimize solubility problems from the start?

A: Proper stock solution preparation is the foundation of any successful assay.[6][7] Inaccuracies at this stage will propagate through all subsequent experiments.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stocks of hydrophobic compounds.[3][8] Use only high-purity, anhydrous DMSO to prevent moisture-induced degradation or precipitation.

  • Accurate Preparation: Always use a calibrated analytical balance and volumetric flasks for preparing stocks.[1] Ensure the compound is completely dissolved. This can be aided by gentle warming (if the compound is thermally stable) or sonication. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to prevent solvent evaporation and compound degradation. Lowering the storage temperature can sometimes reduce solubility, so it's critical to ensure the compound is fully re-dissolved after thawing.[3] Before use, thaw the stock completely and vortex gently to ensure homogeneity.

Q3: What is compound aggregation, and how can it cause false positives in my assay?

A: Compound aggregation is a significant source of assay interference, particularly for hydrophobic molecules.[9][10] When a compound's concentration exceeds its solubility limit in the assay buffer, individual molecules can self-assemble into colloidal particles or aggregates.[11][12]

These aggregates are not single, active molecules. Instead, they are "promiscuous" entities that can non-specifically interact with proteins in your assay.[12][13] They can cause false positives through several mechanisms:

  • Protein Denaturation: Aggregates can adsorb proteins onto their surface, causing denaturation and loss of function, which can appear as inhibition in an enzyme assay.[11]

  • Physical Occlusion: They can physically block the active site of an enzyme or a binding pocket of a receptor.

  • Assay Technology Interference: Aggregates can scatter light or interfere with fluorescence/luminescence readouts.

An alarming number of initial hits in high-throughput screens can be attributed to aggregation rather than specific, on-target activity.[9] It is a critical artifact that must be identified and ruled out.

Q4: How does the pH of my assay buffer affect the solubility of my 4-phenylpiperidine compound?

A: This is perhaps the most critical factor for this class of compounds. The piperidine nitrogen is basic and can be protonated. This property is defined by its pKa , which is the pH at which the compound is 50% ionized (protonated and charged) and 50% non-ionized (neutral).[14][15]

  • The Principle: The ionized form of a molecule is almost always significantly more water-soluble than the neutral form.[16][17] By adjusting the pH of your assay buffer, you can control the ionization state of your compound.

  • Practical Application: For a basic compound like a 4-phenylpiperidine derivative, lowering the pH of the buffer below its pKa will increase the proportion of the protonated, charged, and more soluble species. A general rule of thumb is to adjust the pH to be at least 1-2 units below the pKa to ensure >90-99% of the compound is in the soluble, ionized form.[17][18]

Part 2: In-Depth Troubleshooting Guides

When basic FAQs are not enough, a systematic approach is required. These guides provide structured workflows and advanced solutions.

Guide 1: Systematic Solubility Troubleshooting Workflow

Before attempting complex formulations, it is crucial to systematically diagnose the problem. The following workflow provides a logical progression from simple checks to more advanced interventions.

G start Precipitation or Inconsistent Data Observed stock_check Step 1: Verify Stock Solution - Fully dissolved? - Correct concentration? start->stock_check visual_check Step 2: Visual Inspection - Prepare final dilution. - Visually check for cloudiness. stock_check->visual_check ph_adjust Step 3: pH Modification - Is compound ionizable? - Adjust buffer pH away from pKa. visual_check->ph_adjust Precipitate Observed aggregation_check Step 6: Test for Aggregation - Perform aggregation counter-screen. visual_check->aggregation_check No Precipitate, but data is suspect cosolvent Step 4: Co-Solvent Titration - Add minimal DMSO/Ethanol. - Keep below cytotoxic/interfering levels. ph_adjust->cosolvent Still Insoluble success Solubility Issue Resolved Proceed with Assay ph_adjust->success Soluble excipient Step 5: Use Solubilizing Excipients - Test Cyclodextrins. - Consider non-ionic detergents. cosolvent->excipient Still Insoluble cosolvent->success Soluble excipient->success Soluble fail Compound Intractably Insoluble Consider Structural Modification excipient->fail Still Insoluble aggregation_check->success G start Suspected False Positive (Potent Hit) assay_A Assay Condition A: Standard Buffer start->assay_A assay_B Assay Condition B: Standard Buffer + 0.05% Triton X-100 start->assay_B compare Compare IC50 Values assay_A->compare assay_B->compare aggregator Conclusion: AGGREGATOR (False Positive) compare->aggregator IC50 (B) >> IC50 (A) (Potency Lost) true_hit Conclusion: TRUE HIT (Specific Inhibitor) compare->true_hit IC50 (B) ≈ IC50 (A) (Potency Unchanged)

Caption: Logic diagram for an aggregation counter-screen using a non-ionic detergent.

Conclusion

Addressing the solubility of 4-phenylpiperidine derivatives is not a matter of finding a single "magic bullet" solution. It requires a methodical, evidence-based approach that begins with proper stock preparation and progresses through a logical hierarchy of troubleshooting steps. By first leveraging the ionizable nature of the piperidine core through pH manipulation, and then employing advanced formulation tools like cyclodextrins when necessary, researchers can overcome these challenges. Crucially, maintaining scientific integrity requires actively screening for and ruling out artifacts like compound aggregation. This comprehensive strategy will ultimately lead to more robust, reliable, and translatable data in your drug discovery efforts.

References
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility and related physicochemical properties of narcotic analgesics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2023). ResearchGate. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. Retrieved from [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. Retrieved from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate. Retrieved from [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2017). ResearchGate. Retrieved from [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Cyclodextrins: Properties and Applications. (2024). MDPI. Retrieved from [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2024). MDPI. Retrieved from [Link]

  • 2.5: Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems. (2024). MDPI. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023). Pion. Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Phenylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • A plot of the pH dependence of the solubility of an acid with pK a 4.8... (n.d.). ResearchGate. Retrieved from [Link]

  • Evolution of assay interference concepts in drug discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). MDPI. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1.13: Distinguishing between pH and pKa. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Retrieved from [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (2014). ResearchGate. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]

  • Does anyone has experience with troubleshooting inconsistent ELISA results? (2018). ResearchGate. Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of 4-Methyl-4-phenylpiperidine in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for studies involving 4-Methyl-4-phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols and troubleshooting common challenges. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your research.

A critical introductory note: Direct pharmacological and toxicological data for this compound is not extensively available in public literature. The guidance provided herein is expertly extrapolated from extensive data on structurally analogous compounds, particularly from the 4-phenylpiperidine class of opioids, such as Pethidine (Meperidine).[1][2] Researchers must conduct initial dose-ranging and toxicity studies for this compound specifically.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in animal studies.

Q1: What is the primary mechanism of action for this compound, and how does this influence my study design?

A1: Based on its structure as a 4-phenylpiperidine derivative, this compound is predicted to act primarily as an agonist at the µ-opioid receptor.[1][3] This is the foundational mechanism for the analgesic and sedative effects observed with similar compounds.[1][4] Some 4-phenylpiperidines also exhibit activity at κ-opioid receptors and can inhibit dopamine and norepinephrine transporters (DAT and NET), which may contribute to a more complex pharmacological profile, including potential stimulant effects.[1]

Causality in Experimental Design:

  • Primary Endpoint: If you are investigating analgesia, your study design should include validated models of nociception (e.g., tail-flick, hot plate, writhing tests).[5]

  • Secondary Effects: Be prepared to observe and quantify other opioid-related effects, such as sedation, respiratory depression, and changes in locomotor activity.[4][6][7]

  • Control Groups: The use of a specific opioid antagonist, such as naloxone, is crucial to demonstrate that the observed effects are µ-opioid receptor-mediated.

Q2: What are the most critical considerations for selecting a solvent and administration route for this compound?

A2: Solubility and bioavailability are the two pillars for selecting the appropriate vehicle and route. 4-phenylpiperidine derivatives are often basic compounds and can be formulated as salts (e.g., hydrochloride) to improve aqueous solubility.

Vehicle Selection:

  • Initial Screen: Start with sterile water or saline if the hydrochloride salt is used.

  • Co-solvents: If solubility is limited, consider vehicles such as a small percentage of DMSO or ethanol, followed by dilution in saline or water. However, be mindful that organic solvents can have their own biological effects and may cause irritation.[8]

  • Suspensions: For oral administration, a suspension in a vehicle like 0.5% methylcellulose in water can be effective.[8]

Route of Administration: The choice of route directly impacts the onset, duration, and intensity of the compound's effects.

RouteOnset of ActionBioavailabilityKey Considerations
Intravenous (IV) Rapid (seconds to minutes)100% (by definition)Provides precise dose control but can have a higher risk of acute toxicity. Ideal for pharmacokinetic studies.[4]
Intraperitoneal (IP) Rapid (minutes)High, but variableSubject to first-pass metabolism in the liver. Risk of injection into organs.
Subcutaneous (SC) Slower (15-30 minutes)Good, but slower absorptionCan form a depot at the injection site, leading to a prolonged effect. Good for sustained exposure.
Oral (PO) Slowest (30+ minutes)Variable and often lowerSubject to significant first-pass metabolism. Bioavailability of related compounds like pethidine is around 50-60%.[1]
Intramuscular (IM) Moderate (10-20 minutes)HighProvides a balance between rapid onset and duration of action.

Q3: What are the expected adverse effects, and how can I monitor for them?

A3: The adverse effect profile is expected to be consistent with that of other µ-opioid agonists.[6] A critical concern with N-methylated 4-phenylpiperidines is the potential for neurotoxicity.[1]

Primary Adverse Effects to Monitor:

  • Respiratory Depression: This is the most serious acute risk of opioid administration. Monitor breathing rate and effort. A pulse oximeter designed for rodents can be invaluable.

  • Neurotoxicity: The metabolite, analogous to norpethidine from pethidine, can be a CNS stimulant, causing tremors, muscle twitches, and seizures, especially with chronic dosing or in cases of renal impairment.[1]

  • Sedation and Dizziness: Monitor locomotor activity and righting reflex.[6]

  • Gastrointestinal Effects: Opioids commonly cause constipation. Monitor fecal output in longer-term studies. Nausea and vomiting can also occur.[6]

A comprehensive observational checklist (e.g., a modified Irwin screen) should be used to systematically record behavioral and physiological changes at regular intervals post-administration.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High variability in animal responses to the same dose.

Underlying Causes & Solutions:

  • Faulty Drug Preparation:

    • Causality: The compound may not be fully solubilized or may have precipitated out of solution. In a suspension, inconsistent mixing can lead to variable dosing.

    • Solution: Ensure your preparation protocol is validated. Vortex solutions thoroughly before each use. For suspensions, ensure homogeneity by continuous stirring or vortexing immediately before drawing each dose. Prepare fresh solutions for each experiment to avoid degradation.

  • Inaccurate Dosing Technique:

    • Causality: Inaccurate injection volumes, particularly in small animals like mice, can lead to significant dose variations. For oral gavage, improper placement can result in dosing into the lungs or esophagus.

    • Solution: Use appropriately sized syringes and needles. For oral gavage, ensure personnel are properly trained and use flexible-tipped needles to minimize tissue damage.

  • Metabolic Differences:

    • Causality: The rate of metabolism of this compound, particularly its conversion to potentially active or toxic metabolites, can vary between animals.[9]

    • Solution: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. If variability persists, consider increasing the number of animals per group to improve statistical power.

Problem 2: Animals are showing signs of neurotoxicity (e.g., seizures, tremors) at doses expected to be therapeutic.

Underlying Causes & Solutions:

  • Accumulation of a Toxic Metabolite:

    • Causality: Similar to the metabolism of pethidine to the neurotoxic norpethidine, this compound is likely N-demethylated in the liver.[1] This metabolite may have a longer half-life than the parent compound and can accumulate, especially with repeated dosing, leading to CNS excitation.

    • Solution:

      • Re-evaluate the Dosing Regimen: Reduce the dose and/or increase the dosing interval to allow for clearance of the metabolite.

      • Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the half-lives of both the parent compound and its primary metabolite.

      • Avoid in Renal Impairment Models: Do not use this compound in animals with compromised kidney function, as this will significantly impair metabolite excretion.[1]

Problem 3: The observed analgesic effect is much shorter than anticipated.

Underlying Causes & Solutions:

  • Rapid Metabolism:

    • Causality: 4-phenylpiperidines can be rapidly metabolized in the liver by hydrolysis and demethylation.[1] Pethidine, for example, has a relatively short half-life of 2.5-4 hours.[1]

    • Solution:

      • Change the Administration Route: A subcutaneous injection may provide a more sustained release compared to IV or IP administration.

      • Adjust the Dosing Schedule: More frequent administration of smaller doses may be necessary to maintain therapeutic levels.

      • Consider Formulation Changes: For some applications, formulation in a slow-release vehicle could be explored, though this adds complexity.

Part 3: Methodologies and Data Presentation

Protocol: Initial Dose-Ranging (Up-and-Down Procedure)

This protocol is designed to estimate the median effective dose (ED50) or median lethal dose (LD50) with a reduced number of animals, in line with modern ethical guidelines.[10][11]

Objective: To determine a safe and effective starting dose range for this compound.

Methodology:

  • Initial Dose Selection: Based on data from structurally similar compounds, select a conservative starting dose. For a novel 4-phenylpiperidine, a starting dose of 1-5 mg/kg could be considered.

  • First Animal: Administer the starting dose to a single animal.

  • Observation: Observe the animal for a predetermined period (e.g., 4 hours for acute effects, and up to 48 hours for delayed toxicity) for both therapeutic and adverse effects.

  • Dose Adjustment:

    • If the animal shows the desired effect without significant toxicity, the next animal receives the same dose.

    • If the animal shows no effect, the dose for the next animal is increased by a set factor (e.g., 1.5x or 2x).

    • If the animal shows signs of toxicity, the dose for the next animal is decreased by a set factor.

  • Continuation: Continue this process until a sufficient number of dose reversals (e.g., an increase followed by a decrease, or vice-versa) have occurred to allow for statistical calculation of the ED50 or LD50.

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for evaluating a novel compound like this compound.

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: In Vivo - Acute Dosing cluster_2 Phase 3: In Vivo - Repeat Dosing & Safety solubility Solubility & Stability Testing formulation Vehicle Formulation solubility->formulation receptor_binding Receptor Binding Assays (µ, δ, κ opioid) dose_ranging Dose-Ranging Study (ED50/LD50 Estimation) formulation->dose_ranging Select Starting Dose & Vehicle pk_study Pharmacokinetic Study (Single Dose) dose_ranging->pk_study analgesia_model Acute Analgesia Model (e.g., Hot Plate) pk_study->analgesia_model repeat_dose Repeat-Dose Toxicity Study analgesia_model->repeat_dose Select Therapeutic Dose behavioral Behavioral Assessment (Locomotor, Seizure Monitoring) repeat_dose->behavioral histopathology Histopathology behavioral->histopathology

Caption: Experimental workflow for preclinical evaluation.

Visualization of Proposed Signaling Pathway

The diagram below illustrates the expected primary signaling pathway for this compound at the µ-opioid receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A This compound R µ-Opioid Receptor (GPCR) A->R G Gi/o Protein R->G AC Adenylyl Cyclase G->AC Ca Voltage-Gated Ca²⁺ Channel G->Ca K GIRK K⁺ Channel G->K cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca->Ca_influx NT ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->NT K_efflux ↑ K⁺ Efflux (Hyperpolarization) K->K_efflux Inhibition ↓ Neuronal Excitability (Analgesia) K_efflux->Inhibition

Caption: Proposed µ-opioid receptor signaling pathway.

References

  • Pethidine - Wikipedia. Available at: [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. Available at: [Link]

  • Fentanyl - Wikipedia. Available at: [Link]

  • Portoghese, P. S., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 34(6), 1766-1770. Available at: [Link]

  • Kozlovskaya, L., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4498. Available at: [Link]

  • Opioid - Wikipedia. Available at: [Link]

  • Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5354-5366. Available at: [Link]

  • 4-Phenylpiperidine - Wikipedia. Available at: [Link]

  • Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532-538. Available at: [Link]

  • Gad, H., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Chemistry – A European Journal, 24(50), 13247-13258. Available at: [Link]

  • Leysen, J. E., et al. (1985). Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites. European Journal of Pharmacology, 110(3), 351-359. Available at: [Link]

  • He, S., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. Available at: [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5. National Academies Press (US). Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

  • Iroanya, O. (2017). Toxicity studies of drugs and chemicals in animals: an overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318. Available at: [Link]

  • Pethidinic acid - Wikipedia. Available at: [Link]

  • Sun, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 30, 115939. Available at: [Link]

  • Tanguay, S. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society. Available at: [Link]

  • Iroanya, O. (2017). Toxicity studies of drugs and chemicals in animals: An overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318. Available at: [Link]

  • Kuroita, T., et al. (2018). Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(12), 3299-3312. Available at: [Link]

  • Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 33(1), 190-195. Available at: [Link]

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. Available at: [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. Available at: [Link]

Sources

Validation & Comparative

4-Methyl-4-phenylpiperidine versus other synthetic opioids

Author: BenchChem Technical Support Team. Date: February 2026

I am unable to fulfill this request. My purpose is to be helpful and harmless, and generating a detailed guide on the synthesis, comparison, and experimental protocols of synthetic opioids, including 4-Methyl-4-phenylpiperidine, falls outside of my safety guidelines.

Providing such information could be misused and has the potential to cause significant harm. The synthesis and handling of these substances are extremely dangerous and illegal outside of strictly controlled laboratory and pharmaceutical settings.

If you are a legitimate researcher with a need for this information, I strongly recommend consulting peer-reviewed scientific journals, secure chemical databases, and official publications from regulatory and scientific bodies. These sources are intended for professionals with the appropriate safety training and ethical oversight.

My primary commitment is to the safety and well-being of the public, and I cannot generate content that could facilitate dangerous or illegal activities.

A Comparative Guide to the Efficacy of 4-Phenylpiperidine Derivatives and Morphine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of 4-phenylpiperidine derivatives, a prominent class of synthetic opioids, and morphine, the archetypal opioid analgesic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in analgesic research and development. We will delve into the mechanistic underpinnings of their actions, present comparative experimental data on their analgesic potency and side-effect profiles, and provide detailed protocols for key evaluative experiments.

Introduction: Two Pillars of Opioid Analgesia

Morphine, a phenanthrene alkaloid derived from the opium poppy, has been the gold standard for treating severe pain for centuries. Its potent analgesic effects are primarily mediated through the activation of the µ-opioid receptor (MOR) in the central nervous system (CNS). The 4-phenylpiperidine class of synthetic opioids, which includes clinically significant compounds like pethidine (meperidine) and the highly potent fentanyl and its analogues, represents a major advancement in analgesic therapy.[1] While sharing the primary mechanism of action with morphine, these synthetic compounds exhibit distinct pharmacological profiles, including significantly higher potency and different pharmacokinetic properties, which translate to varied clinical applications and side-effect profiles. Understanding these differences is paramount for the rational design and application of novel analgesics.

Mechanism of Action: A Tale of a Shared Receptor

Both morphine and 4-phenylpiperidine derivatives exert their analgesic effects predominantly as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in a reduction in neuronal excitability and the inhibition of pain signal transmission.

The Canonical G-Protein Signaling Pathway

The primary analgesic effects of both morphine and 4-phenylpiperidine derivatives are mediated through the Gαi/o subunit of the G-protein complex. Activation of this pathway leads to:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

  • Modulation of ion channels: This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.

The net effect of these actions is a dampening of the nociceptive signals ascending to the brain.

G_Protein_Signaling MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Opioid Opioid Agonist (Morphine or 4-Phenylpiperidine Derivative) Opioid->MOR Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Figure 1: Simplified G-Protein Signaling Pathway of Opioid Agonists.
The β-Arrestin Pathway: A Double-Edged Sword

In addition to G-protein signaling, agonist binding to the MOR can also recruit intracellular proteins called β-arrestins. The β-arrestin pathway is implicated in receptor desensitization and internalization, which can contribute to the development of tolerance. Furthermore, emerging evidence suggests that β-arrestin signaling is a significant contributor to some of the adverse effects of opioids, such as respiratory depression and constipation. The concept of "biased agonism," where a ligand preferentially activates either the G-protein or the β-arrestin pathway, is a key area of current research aimed at developing safer opioids.

B_Arrestin_Signaling MOR_P Phosphorylated MOR B_Arrestin β-Arrestin MOR_P->B_Arrestin Recruits Opioid Opioid Agonist Opioid->MOR_P GRK GRK Internalization Receptor Internalization & Desensitization B_Arrestin->Internalization Adverse_Effects Adverse Effects (e.g., Respiratory Depression) B_Arrestin->Adverse_Effects

Figure 2: The β-Arrestin Signaling Pathway Following Opioid Receptor Activation.

Comparative Efficacy: A Quantitative Look at Analgesic Potency

The most striking difference between morphine and many 4-phenylpiperidine derivatives lies in their analgesic potency. Fentanyl, a widely used 4-phenylpiperidine, is estimated to be 50 to 100 times more potent than morphine.[3] This difference is quantifiable through preclinical studies that determine the median effective dose (ED50) required to produce a specific analgesic effect in animal models.

Experimental Data on Analgesic Potency

The following table summarizes ED50 values obtained from a tail-withdrawal (a variant of the tail-flick) test in rats, a standard method for assessing spinal analgesia.

CompoundRoute of AdministrationED50 (mg/kg)Relative Potency (vs. Morphine)
Morphine Subcutaneous8.01
Fentanyl Subcutaneous0.032~250

Data sourced from a comparative study on the analgesic and intestinal effects of fentanyl and morphine in rats.[1]

These data clearly demonstrate the significantly higher potency of fentanyl compared to morphine. This heightened potency is a critical factor in its clinical use, allowing for smaller doses and different delivery methods, such as transdermal patches.

Side-Effect Profile: A Comparative Overview

While effective as analgesics, both morphine and 4-phenylpiperidine derivatives are associated with a range of side effects, primarily due to their action on opioid receptors throughout the body.

Common Opioid-Related Adverse Effects
  • Respiratory Depression: A potentially life-threatening side effect, especially with higher doses.

  • Constipation: A very common and often persistent side effect due to the inhibition of gastrointestinal motility.

  • Nausea and Vomiting: Frequently experienced, particularly at the initiation of therapy.

  • Sedation and Drowsiness: Common CNS depressant effects.

  • Pruritus (Itching): Can be a bothersome side effect.

  • Tolerance and Dependence: Develop with long-term use, leading to a need for dose escalation and withdrawal symptoms upon cessation.

Quantitative Comparison of Side Effects

A meta-analysis of clinical studies in cancer patients provides some insight into the comparative incidence of common side effects between fentanyl and morphine.

Side EffectRisk Ratio (Fentanyl vs. Morphine)Interpretation
Constipation 0.60Lower incidence with fentanyl
Drowsiness 0.93Similar incidence
Confusion 0.85Similar incidence
Dry Mouth 0.54Lower incidence with fentanyl

Data from a meta-analysis comparing the efficacy and safety of fentanyl and morphine in adult cancer patients.[4]

While this meta-analysis suggests a more favorable profile for fentanyl regarding certain side effects like constipation and dry mouth, it is important to note that the overall incidence of adverse events can be similar, and individual patient responses can vary significantly.[5][6][7]

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to compare the efficacy of opioid analgesics.

Tail-Flick Test for Spinal Analgesia

The tail-flick test is a classic method for assessing the spinal analgesic effects of drugs by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[8][9][10][11][12]

Tail_Flick_Workflow Start Start Acclimatize Acclimatize Animal to Restrainer Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Test Compound (e.g., Morphine, Fentanyl) or Vehicle Baseline->Administer Wait Wait for Pre-determined Time Interval Administer->Wait Test Measure Post-treatment Tail-Flick Latency Wait->Test Record Record Latency Test->Record Analyze Analyze Data (e.g., Calculate %MPE) Record->Analyze End End Analyze->End

Figure 3: Experimental Workflow for the Tail-Flick Test.

Step-by-Step Protocol:

  • Animal Acclimatization: Habituate the rodent (rat or mouse) to the testing environment and the restraining device for several days prior to the experiment to minimize stress-induced analgesia.[12]

  • Baseline Latency Measurement: Gently place the animal in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. Activate the heat source and start the timer. The timer stops automatically when the animal flicks its tail. Record this baseline latency. Repeat this measurement 2-3 times with a 5-minute interval and calculate the average.[9] A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[12]

  • Drug Administration: Administer the test compound (e.g., a 4-phenylpiperidine derivative or morphine) or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).

  • Post-Treatment Latency Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be determined from the dose-response curve.

Hot-Plate Test for Supraspinal Analgesia

The hot-plate test measures the reaction time of an animal to a thermal stimulus applied to its paws and is considered a model of supraspinal (brain-mediated) analgesia.[8][13][14][15][16]

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal to Testing Arena Start->Acclimatize Baseline Measure Baseline Hot-Plate Latency Acclimatize->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Wait Wait for Pre-determined Time Interval Administer->Wait Test Place Animal on Hot Plate and Measure Latency to Paw Lick or Jump Wait->Test Record Record Latency Test->Record Analyze Analyze Data (e.g., Calculate %MPE) Record->Analyze End End Analyze->End Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing µ-Opioid Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Varying Concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Wash Wash Filters to Remove Unbound Radioligand Separate->Wash Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Wash->Measure Analyze Analyze Data (IC50 and Ki Determination) Measure->Analyze End End Analyze->End

Figure 5: Workflow for a µ-Opioid Receptor Competitive Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells). [2]2. Assay Setup: In a 96-well plate, combine the following in a suitable assay buffer:

    • Cell membranes (a fixed amount of protein).

    • A radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at a concentration near its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (e.g., a 4-phenylpiperidine derivative or morphine).

    • For determining non-specific binding, a high concentration of a known µ-opioid receptor ligand (e.g., naloxone) is used instead of the test compound.

    • Total binding is determined in the absence of any unlabeled compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. [17]5. Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 4-phenylpiperidine derivatives, exemplified by fentanyl, offer a significant increase in analgesic potency compared to morphine. This class of synthetic opioids has become indispensable in various clinical settings. While their primary mechanism of action via the µ-opioid receptor is shared with morphine, differences in their pharmacokinetic profiles and potential for biased agonism may contribute to variations in their side-effect profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel analgesic compounds.

Future research will undoubtedly continue to focus on elucidating the nuances of µ-opioid receptor signaling, particularly the differential engagement of the G-protein and β-arrestin pathways. The development of biased agonists that selectively activate the analgesic G-protein pathway while minimizing the recruitment of β-arrestin holds the promise of a new generation of safer and more effective opioid analgesics.

References

  • Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. (2025). ResearchGate. Retrieved from [Link]

  • Comparison of the analgesic and intestinal effects of fentanyl and morphine in rats. (1993). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Efficacy and Safety of Fentanyl Compared With Morphine among Adult Patients with Cancer: A Meta-Analysis. (2019). ResearchGate. Retrieved from [Link]

  • Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia. (2010). Prehospital Emergency Care. Retrieved from [Link]

  • Comparison of the effectiveness of fentanyl versus morphine for severe postoperative pain management. A randomized, double blind, clinical trial. (2017). Colombian Journal of Anesthesiology. Retrieved from [Link]

  • Acute Biodistribution Comparison of Fentanyl and Morphine. (2024). MDPI. Retrieved from [Link]

  • Comparison of the effectiveness of fentanyl versus morphine for severe postoperative pain management. A randomized, double blind, clinical trial. (2017). Revista Colombiana de Anestesiología. Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (2019). Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Retrieved from [Link]

  • Tail Flick Test. (n.d.). Maze Engineers. Retrieved from [Link]

  • Review on Analgesic activity using Tail Immersion Method. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

  • Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2019). MDPI. Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]

  • Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. (2018). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test. (2010). Behavioural Brain Research. Retrieved from [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2000). ResearchGate. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Novel 4-Phenylpiperidine Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of new 4-phenylpiperidine derivatives, benchmarking them against established therapeutic agents. We will dissect the critical experimental assessments—from target engagement and in vivo efficacy to safety pharmacology and metabolic stability—that are essential for identifying promising new chemical entities (NCEs) with superior therapeutic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of safer and more effective analgesics.

Introduction: The Enduring Scaffold and the Quest for Improvement

The 4-phenylpiperidine scaffold is a cornerstone of modern opioid pharmacology, forming the structural basis for potent analgesics like pethidine and the highly potent fentanyl.[1] These drugs primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a key mediator of analgesia within the central and peripheral nervous systems.[2] While clinically effective, established drugs are associated with significant liabilities, including respiratory depression, high abuse potential, and in the case of pethidine, a toxic metabolite (norpethidine).

The central challenge in modern opioid research is to dissociate potent analgesia from these life-threatening side effects. This has spurred the development of new 4-phenylpiperidine derivatives designed to possess improved pharmacological profiles.[3][4] In this guide, we will benchmark two hypothetical new derivatives, Compound A and Compound B , against the well-characterized drugs Fentanyl and Pethidine . Our goal is to illustrate a rigorous, multi-parameter evaluation process that provides a holistic view of a compound's potential, in line with preclinical drug development guidelines set by regulatory bodies like the FDA.[5][6]

The Benchmarking Workflow: A Multi-Pillar Assessment Strategy

A successful preclinical campaign does not rely on a single data point, such as potency, but rather on an integrated assessment of a compound's characteristics. Our evaluation is built on four pillars: On-Target Potency, In Vivo Efficacy, Safety Pharmacology, and Metabolic & Pharmacokinetic Profiling. This integrated approach ensures that we not only identify potent compounds but also understand their potential liabilities early in the development process, a crucial step for minimizing late-stage attrition.[7][8]

G cluster_0 Benchmarking Workflow Start New 4-Phenylpiperidine Derivatives (A & B) P1 Pillar 1: On-Target Potency Start->P1 P2 Pillar 2: In Vivo Efficacy Start->P2 P3 Pillar 3: Safety Pharmacology Start->P3 P4 Pillar 4: ADME/PK Profile Start->P4 Decision Lead Candidate Selection P1->Decision P2->Decision P3->Decision P4->Decision

Caption: A multi-pillar strategy for evaluating new chemical entities.

Pillar 1: On-Target Potency Assessment

Mu-Opioid Receptor (MOR) Binding Affinity

Causality: The foundational step is to confirm and quantify the interaction of our NCEs with the primary therapeutic target, the µ-opioid receptor. A high binding affinity is a prerequisite for potent analgesic activity. We employ a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of each compound. This value represents the concentration of the drug required to occupy 50% of the receptors, providing a direct measure of binding affinity. Lower Kᵢ values indicate higher affinity.

  • Preparation of Membranes: Human µ-opioid receptor-expressing cell line (e.g., CHO-hMOR) membranes are prepared via homogenization and centrifugation. The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand [³H]-DAMGO (a selective MOR agonist), and varying concentrations of the test compound (Compound A, Compound B, Fentanyl, or Pethidine).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity trapped on them is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific from total binding. The Kᵢ values are calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained by non-linear regression analysis.

Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding and the use of well-characterized standards (Fentanyl, Pethidine). The use of a specific radioligand like [³H]-DAMGO ensures target specificity. Modern alternatives include label-free mass spectrometry-based assays which can increase throughput.[9]

CompoundKᵢ (nM) at µ-Opioid Receptor
Compound A 0.8
Compound B 5.2
Fentanyl 1.1
Pethidine 250

Insight: Compound A demonstrates sub-nanomolar binding affinity, slightly superior to Fentanyl. Compound B shows a strong, but lower, affinity. Both are significantly more potent binders than Pethidine. This data confirms both NCEs are potent MOR ligands and justifies proceeding to functional and in vivo testing.

Pillar 2: In Vivo Efficacy Assessment

Causality: High binding affinity does not always translate to in vivo analgesic efficacy. The compound must cross the blood-brain barrier and engage CNS receptors to produce centrally-mediated analgesia. We use thermal nociception models, the tail-flick and hot-plate tests, to evaluate the analgesic effect of the compounds. These tests measure the reaction time of an animal to a thermal stimulus, which is prolonged by effective analgesics.[10][11] The tail-flick test is primarily a spinal reflex, while the hot-plate test involves supraspinal processing, offering a more comprehensive view of analgesic action.[11]

G cluster_0 In Vivo Analgesia Workflow Animal Mouse Cohorts (n=8-10 per group) Admin Drug Administration (i.p. or s.c.) Animal->Admin TF_Test Tail-Flick Test (Spinal Reflex) Admin->TF_Test HP_Test Hot-Plate Test (Supraspinal Response) Admin->HP_Test Data Measure Latency (Time to Response) TF_Test->Data HP_Test->Data Analysis Calculate ED₅₀ & Duration of Action Data->Analysis

Caption: Workflow for assessing analgesic efficacy in rodent models.

Experimental Protocol: Tail-Flick Test
  • Acclimatization: Mice are acclimatized to the testing environment and handling for several days prior to the experiment.

  • Baseline Measurement: A baseline tail-flick latency is recorded for each mouse by focusing a beam of radiant heat on the ventral surface of its tail. The time taken for the mouse to flick its tail away from the heat is measured. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[10]

  • Drug Administration: Animals are divided into groups and administered the test compound, vehicle control, or a reference drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Treatment Measurement: Tail-flick latencies are measured at set time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE). The dose required to produce a 50% effect (ED₅₀) is calculated from the dose-response curve.

Experimental Protocol: Hot-Plate Test
  • Apparatus: The hot-plate apparatus consists of a heated metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]

  • Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is enforced to prevent injury.[13]

  • Drug Administration: As described in the tail-flick protocol.

  • Post-Treatment Measurement: Latencies are recorded at various time points post-administration.

  • Data Analysis: The ED₅₀ is calculated based on the increase in response latency.

Trustworthiness: The use of a vehicle control group and a positive control (established drug) in each experiment validates the results. Establishing baseline latencies for each animal before drug administration accounts for individual variability.

CompoundED₅₀ (mg/kg, s.c.) - Hot PlatePeak Effect (min)Duration of Action (min)
Compound A 0.0330~90
Compound B 0.2530~120
Fentanyl 0.0215-30~60
Pethidine 10.030~120-150

Insight: Compound A is highly potent, approaching the efficacy of Fentanyl, but with a potentially longer duration of action. Compound B is less potent than Fentanyl and Compound A but is still significantly more potent than Pethidine. The longer duration of action for Compound B could be advantageous in certain clinical settings.

Pillar 3: Preclinical Safety Pharmacology

Causality: Early assessment of potential safety liabilities is paramount.[14] For opioids, two key areas of concern are drug-drug interactions (DDIs) due to metabolic enzyme inhibition and cardiovascular risks.[15][16]

Metabolic Stability: Cytochrome P450 (CYP) Inhibition

Fentanyl and other opioids are metabolized by CYP enzymes, primarily CYP3A4.[1] Inhibition of these enzymes by a co-administered drug can lead to dangerously elevated plasma concentrations.[15] Therefore, we must profile our NCEs for their potential to inhibit major CYP isoforms. A fluorometric assay provides a rapid, high-throughput method for this assessment.[17][18]

G cluster_0 CYP450 Inhibition Assay Workflow Reagents Recombinant CYP Enzyme + Fluorogenic Substrate + NADPH System Test Add Test Compound (Varying Concentrations) Reagents->Test Incubate Incubate at 37°C Test->Incubate Read Measure Fluorescence Incubate->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: High-throughput fluorometric assay for CYP450 inhibition.

  • Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6), a fluorogenic substrate specific to that enzyme, and an NADPH-generating system in buffer.[19]

  • Assay Plate Setup: In a 96-well plate, add the test compound across a range of concentrations. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for that isoform, e.g., ketoconazole for CYP3A4).

  • Initiation and Incubation: Pre-incubate the plate with the enzyme and test compound. Initiate the reaction by adding the NADPH generating system and incubate at 37°C.[19]

  • Fluorescence Reading: The reaction is stopped, and the fluorescence of the metabolized substrate is read using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Trustworthiness: This method is validated by running known specific inhibitors for each CYP isoform as positive controls. However, interference can occur if the test compound is itself fluorescent. In such cases, a more specific but lower-throughput LC-MS/MS-based assay is recommended as a follow-up.[20]

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[21][22] It is a critical safety checkpoint in drug discovery. Automated patch-clamp electrophysiology provides a direct measure of hERG channel function and its inhibition by test compounds.

  • Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is cultured to confluence.

  • Assay Preparation: Cells are harvested and suspended in an extracellular solution. The automated patch-clamp system captures individual cells.

  • Seal Formation and Whole-Cell Configuration: The system establishes a high-resistance seal between the cell membrane and the aperture, then ruptures the membrane to achieve whole-cell configuration, allowing control of the intracellular environment and measurement of ion channel currents.

  • Baseline Current Recording: A specific voltage pulse protocol is applied to elicit and measure the characteristic hERG current tail.

  • Compound Application: The test compound is applied at multiple concentrations, and the hERG current is recorded after each application until a steady-state effect is reached.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is generated from the concentration-response curve.

Trustworthiness: This assay directly measures the functional effect of the compound on the ion channel, making it the "gold standard" for preclinical cardiac safety assessment.[22] A safety margin is often calculated by comparing the hERG IC₅₀ to the therapeutic plasma concentration to estimate the clinical risk.[16][23]

CompoundCYP3A4 Inhibition IC₅₀ (µM)CYP2D6 Inhibition IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)
Compound A 2.5> 500.9
Compound B > 50> 5028
Fentanyl 8.3> 100> 30
Pethidine > 1005.0> 100

Insight: Compound A shows potent inhibition of CYP3A4 and, critically, potent inhibition of the hERG channel, with an IC₅₀ value close to its binding affinity. This is a significant red flag for potential cardiotoxicity and drug-drug interactions. In contrast, Compound B demonstrates a much cleaner profile, with minimal CYP inhibition and a hERG IC₅₀ well above its effective concentration range, suggesting a much wider safety margin.

Pillar 4: Preliminary Pharmacokinetic (PK) Profile

Causality: Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[24][25] An ideal drug should have sufficient exposure to be effective but be cleared in a reasonable timeframe. Early in vivo PK studies in rodents help estimate key parameters like clearance (CL) and volume of distribution (Vdss), which are critical for predicting human dosage and regimen.[26]

CompoundClearance (CL) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)
Compound A 154.5
Compound B 303.0
Fentanyl 504.0
Pethidine 203.8

Insight: Compound A has a moderate clearance, lower than Fentanyl, which aligns with its slightly longer duration of action observed in the efficacy studies. Compound B has a higher clearance, suggesting it is eliminated from the body more quickly, which can be a desirable safety feature. Both compounds show a substantial volume of distribution, indicating good tissue penetration, which is expected for centrally-acting agents.

Synthesis and Conclusion

This multi-parameter benchmarking guide provides a holistic comparison of our novel compounds against established drugs.

  • Compound A is a highly potent analgesic, rivaling Fentanyl in both receptor binding and in vivo efficacy. However, its development is likely to be halted by significant safety liabilities, namely potent CYP3A4 and hERG channel inhibition. The narrow window between its therapeutic effect and its potential for cardiotoxicity presents an unacceptable risk.

  • Compound B , while less potent than Compound A and Fentanyl, possesses a far more promising overall profile. It maintains significant analgesic potency (well above Pethidine) and combines this with an excellent safety profile, showing minimal risk of CYP-mediated drug interactions or hERG-related cardiotoxicity. Its pharmacokinetic profile is favorable, suggesting it can be effectively dosed.

Based on this comprehensive assessment, Compound B emerges as the superior lead candidate for further development. The next steps would involve more extensive preclinical toxicology studies under Good Laboratory Practice (GLP) conditions, as required by the FDA, to fully characterize its safety before consideration for human clinical trials.[5][27] This structured, evidence-based approach ensures that only the most promising candidates with the highest probability of success and the best safety margins are advanced, ultimately saving time and resources in the long and arduous process of drug development.

References

  • ResearchGate. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available at: [Link]

  • Wikipedia. Pethidine. Available at: [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

  • Shal, B., et al. (2017). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. PMC. Available at: [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]

  • PMC. (2008). High-throughput fluorescence assay of cytochrome P450 3A4. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]

  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2023). Fentanyl. StatPearls. Available at: [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Available at: [Link]

  • Medscape. (2005). The Pharmacology of Fentanyl and Its Impact on Pain Management. Available at: [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • PubMed. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available at: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Available at: [Link]

  • Semantic Scholar. (2015). A comparison of morphine, pethidine and fentanyl in the postsurgical patient-controlled analgesia environment. Available at: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • ResearchGate. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Available at: [Link]

  • Royal Society of Chemistry. (2019). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Available at: [Link]

  • PMC. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies. Available at: [Link]

  • ResearchGate. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

  • Pain Physician. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available at: [Link]

  • PPD. Preclinical Studies in Drug Development. Available at: [Link]

  • Semantic Scholar. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Available at: [Link]

  • PubMed. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Available at: [Link]

  • YouTube. (2022). Fentanyl. ICU Advantage. Available at: [Link]

  • Wikipedia. Opioid. Available at: [Link]

  • Arcinova. (2023). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available at: [Link]

  • YouTube. (2023). hERG channel inhibition & cardiotoxicity. The Drug Classroom. Available at: [Link]

  • Scite.ai. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. Available at: [Link]

  • MDPI. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. Available at: [Link]

  • Cell Research. (2022). Molecular basis of opioid receptor signaling. Available at: [Link]

  • YouTube. (2023). Analgesic Activity | Eddy's Hot Plate Analgesiometer. Researchneeds. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Phenylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly in the realm of analgesics and central nervous system agents. Its deceptively simple structure belies the varied and nuanced synthetic strategies that have been developed for its construction. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of 4-phenylpiperidine, offering in-depth analysis, experimental protocols, and performance data to aid researchers in selecting the optimal route for their specific needs.

Catalytic Hydrogenation of 4-Phenylpyridine

This is arguably the most direct and atom-economical approach to 4-phenylpiperidine. The method relies on the reduction of the aromatic pyridine ring of commercially available 4-phenylpyridine.

Underlying Principles and Mechanism

The catalytic hydrogenation of a pyridine ring is a stepwise process that occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum.[1] The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms, which are also adsorbed and dissociated on the metal.[1] This process proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbs from the catalyst surface.[1]

G cluster_mechanism Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst 4-Phenylpyridine 4-Phenylpyridine Adsorbed_4-Phenylpyridine Adsorbed_4-Phenylpyridine 4-Phenylpyridine->Adsorbed_4-Phenylpyridine Adsorption on Catalyst Surface Dihydrophenylpyridine_intermediate Dihydrophenylpyridine_intermediate Adsorbed_4-Phenylpyridine->Dihydrophenylpyridine_intermediate + 2[H] Tetrahydrophenylpyridine_intermediate Tetrahydrophenylpyridine_intermediate Dihydrophenylpyridine_intermediate->Tetrahydrophenylpyridine_intermediate + 2[H] 4-Phenylpiperidine 4-Phenylpiperidine Tetrahydrophenylpyridine_intermediate->4-Phenylpiperidine + 2[H] Desorption H2 H2 Catalyst_Surface Catalyst_Surface H2->Catalyst_Surface Dissociation Adsorbed_H Adsorbed_H Catalyst_Surface->Adsorbed_H 2[H]

Catalytic hydrogenation of 4-phenylpyridine.

Experimental Protocol: Batch Hydrogenation

Materials:

  • 4-Phenylpyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 4-phenylpyridine (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 atm).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-phenylpiperidine.

Performance Data
CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Pd/CEthanol607024>99[2]
PtO2Glacial Acetic AcidRoom Temp608High[3]
Advantages and Disadvantages

Advantages:

  • High Atom Economy: This is a direct addition reaction with no byproducts.

  • High Yields: Typically provides near-quantitative yields.

  • Clean Reaction: The product is easily isolated by filtration of the catalyst and evaporation of the solvent.

  • Scalability: The process is amenable to large-scale production, including continuous flow setups.[2]

Disadvantages:

  • Specialized Equipment: Requires a high-pressure hydrogenation apparatus.

  • Catalyst Cost: Noble metal catalysts can be expensive, although they can often be recycled.

  • Safety: Handling of hydrogen gas under pressure requires appropriate safety precautions.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can sometimes deactivate the catalyst, although conversion to a salt can mitigate this.[4]

Grignard Reaction with a 4-Piperidone Derivative

This classical organometallic approach involves the nucleophilic addition of a phenyl group to the carbonyl carbon of a 4-piperidone derivative. The resulting tertiary alcohol can then be deoxygenated to afford 4-phenylpiperidine.

Underlying Principles and Mechanism

The Grignard reaction is a powerful tool for carbon-carbon bond formation. Phenylmagnesium bromide, a Grignard reagent, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of a 4-piperidone.[5] The piperidone nitrogen is typically protected (e.g., with a benzyl group) to prevent it from reacting with the Grignard reagent. The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield a 4-phenyl-4-hydroxypiperidine. Subsequent dehydroxylation, often under acidic conditions, followed by deprotection of the nitrogen, yields the final product.

G cluster_reagents 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Magnesium_alkoxide Magnesium_alkoxide 1-Benzyl-4-piperidone->Magnesium_alkoxide + PhMgBr 1-Benzyl-4-phenyl-4-hydroxypiperidine 1-Benzyl-4-phenyl-4-hydroxypiperidine Magnesium_alkoxide->1-Benzyl-4-phenyl-4-hydroxypiperidine H3O+ workup Carbocation_intermediate Carbocation_intermediate 1-Benzyl-4-phenyl-4-hydroxypiperidine->Carbocation_intermediate H+, -H2O 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Carbocation_intermediate->1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Elimination 1-Benzyl-4-phenylpiperidine 1-Benzyl-4-phenylpiperidine 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine->1-Benzyl-4-phenylpiperidine Reduction (e.g., H2/Pd/C) 4-Phenylpiperidine 4-Phenylpiperidine 1-Benzyl-4-phenylpiperidine->4-Phenylpiperidine Debenzylation (e.g., H2/Pd/C) Phenyl_bromide Phenyl_bromide PhMgBr PhMgBr Phenyl_bromide->PhMgBr + Mg, ether

Grignard reaction followed by dehydroxylation and deprotection.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-hydroxypiperidine Materials:

  • 1-Benzyl-4-piperidone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Aqueous ammonium chloride solution

Procedure:

  • Prepare the phenylmagnesium bromide Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[6]

  • In a separate flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether.

  • Cool the piperidone solution in an ice bath and slowly add the freshly prepared phenylmagnesium bromide solution (typically 1.1-1.5 equivalents).

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-phenyl-4-hydroxypiperidine.

Step 2: Dehydroxylation and Debenzylation Materials:

  • 1-Benzyl-4-phenyl-4-hydroxypiperidine

  • Formic acid

  • 10% Palladium on Carbon (Pd/C)

Procedure:

  • Dissolve 1-benzyl-4-phenyl-4-hydroxypiperidine in formic acid.

  • Heat the solution to reflux for several hours to effect dehydroxylation.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide).

  • Extract the product, 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, with an organic solvent.

  • The crude product can then be subjected to catalytic hydrogenation with H2/Pd/C to both reduce the double bond and remove the benzyl protecting group, yielding 4-phenylpiperidine.

Performance Data

The overall yield for this multi-step process can vary significantly depending on the specific conditions used for each step. Yields for the Grignard addition step are typically in the range of 70-90%. The subsequent dehydroxylation and deprotection steps can also proceed in good to excellent yields.

Advantages and Disadvantages

Advantages:

  • Versatility: This method allows for the synthesis of a wide range of 4-arylpiperidines by simply changing the Grignard reagent.

  • Readily Available Starting Materials: 4-Piperidone derivatives and aryl halides are generally commercially available.

Disadvantages:

  • Multi-step Process: The synthesis involves several steps, which can be time-consuming and may lead to lower overall yields.

  • Harsh Conditions: The dehydroxylation step often requires strong acids and high temperatures.

  • Side Reactions: Grignard reactions can be sensitive to moisture and may lead to side products. The dehydroxylation step can also result in rearranged products.

  • Use of Protecting Groups: The need for protection and deprotection of the piperidine nitrogen adds to the step count.

Suzuki Coupling followed by Reduction

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-C bond between the phenyl and piperidine rings, followed by reduction of the resulting intermediate.

Underlying Principles and Mechanism

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7] In this context, a boronic acid derivative of one component (e.g., phenylboronic acid) is coupled with a halide or triflate of the other component (e.g., a 4-halopyridine derivative) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. The resulting 4-phenylpyridine is then reduced to 4-phenylpiperidine as described in the first method.

G cluster_suzuki Suzuki Coupling cluster_reduction Reduction 4-Halopyridine 4-Halopyridine Oxidative_Addition_Complex Oxidative_Addition_Complex 4-Halopyridine->Oxidative_Addition_Complex Pd(0) 4-Phenylpyridine_from_Suzuki 4-Phenylpyridine_from_Suzuki Transmetalation_Complex Transmetalation_Complex Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Transmetalation_Complex Base 4-Phenylpyridine 4-Phenylpyridine Transmetalation_Complex->4-Phenylpyridine Reductive Elimination Pd(0) Pd(0) 4-Phenylpiperidine 4-Phenylpiperidine 4-Phenylpyridine_from_Suzuki->4-Phenylpiperidine Catalytic Hydrogenation

Suzuki coupling to form 4-phenylpyridine, followed by reduction.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling Materials:

  • 4-Bromopyridine hydrochloride

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, K3PO4)

  • Solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction flask, add 4-bromopyridine hydrochloride (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude 4-phenylpyridine by column chromatography or recrystallization.

Step 2: Reduction of 4-Phenylpyridine The 4-phenylpyridine obtained from the Suzuki coupling can be reduced to 4-phenylpiperidine using the catalytic hydrogenation protocol described in the first section.

Performance Data
Coupling PartnersCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodopyridine, Phenylboronic acidPd(dppf)Cl2K2CO3Toluene/H2O801285[8]
4-Bromopyrimidine, Phenylboronic acidPd(PPh3)4K3PO41,4-Dioxane80660[9]

The subsequent reduction of 4-phenylpyridine to 4-phenylpiperidine typically proceeds in near-quantitative yield.

Advantages and Disadvantages

Advantages:

  • High Functional Group Tolerance: The Suzuki coupling is tolerant of a wide variety of functional groups on both coupling partners.

  • Mild Reaction Conditions: The coupling reaction is typically carried out under relatively mild conditions.

  • Modular Approach: This two-step method allows for the synthesis of a diverse library of 4-arylpiperidines by varying the boronic acid and the pyridine coupling partner.

Disadvantages:

  • Two-step Process: This is not a single-step synthesis, which may be less efficient than the direct hydrogenation of 4-phenylpyridine.

  • Cost of Reagents: Palladium catalysts and boronic acids can be expensive.

  • Potential for Impurities: The product may contain impurities from the catalyst and ligands, which may require careful purification.[8]

Summary Comparison of 4-Phenylpiperidine Synthesis Methods

FeatureCatalytic HydrogenationGrignard ReactionSuzuki Coupling + Reduction
Number of Steps 13+2
Typical Overall Yield Very High (>95%)Moderate to High (50-80%)High (70-90%)
Atom Economy ExcellentPoorGood
Starting Materials 4-Phenylpyridine4-Piperidone derivative, Aryl halide4-Halopyridine, Phenylboronic acid
Key Reagents H2, Pd/C or PtO2Grignard reagent, AcidPalladium catalyst, Base, Boronic acid
Scalability ExcellentModerateGood
Safety Concerns High-pressure H2Pyrophoric Grignard reagentsToxic palladium catalysts
Versatility Limited to available pyridinesHigh (variable Grignard)High (variable boronic acid)

Discussion and Recommendations

The choice of the most suitable method for the synthesis of 4-phenylpiperidine depends heavily on the specific requirements of the researcher, including the desired scale, available equipment, and cost considerations.

  • For large-scale, cost-effective production of the parent 4-phenylpiperidine, the catalytic hydrogenation of 4-phenylpyridine is the undisputed method of choice. Its high yield, excellent atom economy, and the potential for continuous flow processing make it highly attractive for industrial applications.

  • For the synthesis of a diverse library of 4-arylpiperidine analogs for structure-activity relationship (SAR) studies in drug discovery, the Suzuki coupling followed by reduction offers the greatest flexibility. The modular nature of this approach allows for the rapid generation of a wide range of derivatives by simply varying the readily available boronic acids.

  • The Grignard reaction represents a more classical approach. While it is a powerful tool for C-C bond formation and offers considerable versatility, the multi-step nature of the synthesis, including protection/deprotection and dehydroxylation, makes it less efficient than the other methods for the synthesis of the parent compound. However, it may be a viable option when the required 4-aryl-4-hydroxypiperidine intermediate is of interest in its own right.

References

  • Pohland, A. (1959). 4-phenylpiperidines and their preparation. U.S. Patent No. 2,904,550. Washington, DC: U.S.
  • Barwinski, B., Migowski, P., Gallou, F., Franciò, G., & Leitner, W. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. AKJournals.
  • Takeda, N., et al. (2023).
  • Erickson, J. A., & Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Zhang, J., et al. (2010). Synthesis of 1,4-dioxaspiro[4.5]decan-8-one.
  • Parcell, R. F. (1963). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • Barwinski, B., Migowski, P., Gallou, F., Franciò, G., & Leitner, W. (2017).
  • Fisch, L. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • DEA Diversion Control Division. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov.
  • Sonesson, C., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Reddy, K. L., et al. (2015).
  • Takeda, N., et al. (2023).
  • N/A. (n.d.). Benzylic Grignard reagent. Thieme.
  • N/A. (2022). Organic & Biomolecular Chemistry. RSC Publishing.
  • Fancher, O. E., & Hayao, S. (1969). 4-hydroxy-4-phenylpiperidines. U.S. Patent No. 3,455,935. Washington, DC: U.S.
  • N/A. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Royal Society of Chemistry.
  • N/A. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • N/A. (1996). Grignard reagents comprising benzyl-magnesium halide.
  • N/A. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • N/A. (2021).
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • N/A. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025).
  • Wang, D., & Hu, Y. (2021).
  • N/A. (1983). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.).
  • N/A. (1993). Piperidine Synthesis. DTIC.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com.
  • N/A. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Sajiki, H., et al. (2002). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.
  • BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
  • Pina Jr., S. (2014). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV.
  • Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • N/A. (2016).
  • N/A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

A Senior Application Scientist's Guide to the ADME Properties of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in pharmaceuticals is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, including improved solubility and metabolic stability.[2] However, the journey from a promising lead compound to a viable drug candidate is often dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Even subtle structural modifications to the piperidine scaffold, such as the addition of a methyl group, can dramatically alter these properties.[3]

This guide provides an in-depth comparison of the ADME properties of piperidine and its 2-methyl, 3-methyl, and 4-methyl isomers. As a self-validating system, this document will not only present comparative data but also delve into the causality behind the experimental choices and the structural rationale for the observed differences. For researchers in drug development, a nuanced understanding of how positional isomerism impacts ADME is critical for effective lead optimization and the design of safer, more efficacious drugs.

Comparative Physicochemical Properties

The foundation of a compound's ADME profile lies in its fundamental physicochemical properties. The introduction of a methyl group increases lipophilicity, as evidenced by the higher LogP values of the isomers compared to the parent piperidine.[3] This seemingly minor change has significant implications for membrane permeability and metabolic stability. Furthermore, the position of the methyl group influences the basicity (pKa) of the nitrogen atom, which can affect solubility and interactions with biological targets.[3]

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1899.1899.18
LogP 0.841.11.11.1
pKa (protonated form) 11.22[4]10.4811.0711.23

Note: LogP and pKa values are sourced from experimental and validated in silico models.[3]

I. Metabolic Stability: The Impact of Steric Hindrance

Scientific Rationale:

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the oxidative metabolism of xenobiotics.[5][6] For piperidine-containing compounds, metabolism often occurs at the carbon atoms adjacent (alpha) to the nitrogen or at the nitrogen itself (N-dealkylation).[1][7] The position of a substituent on the piperidine ring can sterically hinder the approach of CYP enzymes, thereby influencing the rate of metabolism.

This experiment aims to determine the in vitro intrinsic clearance of piperidine and its methyl isomers using human liver microsomes. A lower clearance rate indicates higher metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to measure the rate of disappearance of the test compound upon incubation with human liver microsomes.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of each test compound (piperidine, 2-methylpiperidine, 3-methylpiperidine, 4-methylpiperidine) in DMSO.

    • Prepare a 10 mM solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL) and the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.[8]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[8][9]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.[8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes prep_buff Prepare Phosphate Buffer (pH 7.4) prep_cpd Prepare 10 mM Compound Stocks (DMSO) prep_nadph Prepare 10 mM NADPH Solution mix Combine Microsomes, Buffer, & Compound (1 µM) pre_inc Pre-incubate 10 min mix->pre_inc start_rxn Initiate with NADPH (1 mM) pre_inc->start_rxn time_points Sample at 0, 5, 15, 30, 45 min start_rxn->time_points stop_rxn Terminate with Acetonitrile + IS time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate t½ and Clint lcms->calc G cluster_culture Cell Culture (21-28 days) cluster_assay Permeability Assay (37°C) cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell® Inserts culture Culture at 37°C, 5% CO2 seed->culture teer Confirm Monolayer Integrity (TEER) culture->teer wash Wash Monolayers with HBSS teer->wash dose Add Dosing Solution (10 µM) to Apical Side wash->dose sample_bl Sample Basolateral Side at Time Points dose->sample_bl sample_ap Final Sample from Apical Side dose->sample_ap lcms LC-MS/MS Analysis of Samples sample_bl->lcms sample_ap->lcms calc Calculate Apparent Permeability (Papp) lcms->calc

Caption: Workflow for the Caco-2 cell permeability assay.

Discussion of Expected Results

Permeability across the Caco-2 monolayer is a function of both passive diffusion and active transport. For these simple amines, passive diffusion is expected to be a major contributor.

  • Lipophilicity (LogP): The methyl isomers have a higher LogP (1.1) than piperidine (0.84), indicating greater lipophilicity. [3]This increased lipophilicity generally correlates with enhanced membrane permeability through passive diffusion. Therefore, all three methyl isomers are predicted to have higher permeability than the parent piperidine. [3]* Basicity (pKa): At a physiological pH of 7.4, all four compounds will be predominantly protonated (ionized) due to their high pKa values. The ionized form has lower membrane permeability than the neutral form. While there are slight differences in their pKa values, they are all significantly above 7.4, so the fraction of the neutral, more permeable species will be very small for all of them. The slight variations in pKa among the isomers (with 2-methylpiperidine being the least basic) may lead to subtle differences in the fraction of unionized compound, but the dominant factor for permeability differences is likely to be lipophilicity.

  • Overall Prediction: Due to their increased lipophilicity, 2-, 3-, and 4-methylpiperidine are all expected to exhibit moderate to high permeability, and likely greater permeability than piperidine. [3]

III. Plasma Protein Binding: The Unbound Drug Hypothesis

Scientific Rationale:

Upon entering the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. [7]According to the unbound drug hypothesis, only the unbound fraction of a drug is available to interact with its target, be metabolized, and be cleared from the body. [10]Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a drug's distribution and efficacy.

Equilibrium dialysis is the gold standard method for measuring PPB. [11]It involves separating a chamber containing the drug in plasma from a drug-free buffer chamber by a semi-permeable membrane. The unbound drug equilibrates across the membrane, allowing for the calculation of the bound and unbound fractions.

Experimental Protocol: Equilibrium Dialysis Assay

This protocol measures the percentage of the test compound bound to plasma proteins.

  • Preparation:

    • Use a rapid equilibrium dialysis (RED) device with dialysis membranes (MWCO 12-14 kDa). [11] * Spike the test compounds into human plasma at a final concentration of 1-5 µM. [7] * Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Incubation:

    • Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium. [11]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To avoid matrix effects during analysis, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of drug-free plasma.

    • Precipitate proteins by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Data Analysis:

    • Calculate the percentage of plasma protein binding (%PPB) using the following formula: %PPB = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

Experimental Workflow: Plasma Protein Binding

G cluster_prep Preparation cluster_inc Equilibrium Dialysis cluster_analysis Analysis spike Spike Compound into Human Plasma load Load Plasma & PBS into RED Device spike->load incubate Incubate at 37°C with Shaking (4-6h) load->incubate sample Sample Plasma & Buffer Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match precipitate Protein Precipitation with Acetonitrile + IS matrix_match->precipitate lcms LC-MS/MS Analysis precipitate->lcms calc Calculate % Plasma Protein Binding lcms->calc

Sources

The Pivotal Role of the 4-Alkyl Group in the Opioid Receptor Affinity of 4-(m-Hydroxyphenyl)-piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 4-(m-hydroxyphenyl)-piperidine scaffold is a cornerstone in the development of opioid receptor ligands, serving as a simplified, flexible analog of morphine. This guide delves into the critical structure-activity relationships (SAR) of a series of 4-alkyl-4-(m-hydroxyphenyl)-piperidines, providing a comparative analysis of their binding affinities for the µ-opioid receptor. By examining the impact of varying the size and nature of the 4-alkyl substituent, we aim to furnish researchers with actionable insights into the rational design of novel opioid modulators.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor interaction, present in clinically significant analgesics. The m-hydroxyphenyl group is particularly crucial as it mimics the phenolic moiety of morphine, which is known to be a key interaction point within the opioid receptor binding pocket. The piperidine ring itself provides a basic nitrogen atom, which is typically protonated at physiological pH and forms a critical ionic interaction with an acidic residue in the receptor. The substituent at the 4-position of the piperidine ring extends into a region of the binding pocket where its size, shape, and lipophilicity can profoundly influence both binding affinity and functional activity, leading to a spectrum of effects from full agonism to antagonism.

Comparative Analysis of Opioid Receptor Binding Affinity

The following data, derived from seminal work in the field, illustrates the impact of systematic modification of the 4-alkyl and N-substituents on the binding affinity of 4-(m-hydroxyphenyl)-piperidines for the µ-opioid receptor. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher affinity.

N-Substituent (R₁)4-Alkyl Substituent (R₂)µ-Opioid Receptor Ki (nM)[1]
MethylHydrogen150 ± 20
MethylMethyl12 ± 1
Methyln-Propyl1.5 ± 0.2
Methyltert-Butyl30 ± 5
AllylHydrogen200 ± 30
AllylMethyl25 ± 3
Allyln-Propyl3.0 ± 0.4
Allyltert-Butyl50 ± 8
PhenethylHydrogen10 ± 1
PhenethylMethyl1.0 ± 0.1
Phenethyln-Propyl0.2 ± 0.03
Phenethyltert-Butyl3.0 ± 0.5

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Effect of the 4-Alkyl Substituent: For a given N-substituent, increasing the size of the 4-alkyl group from hydrogen to n-propyl generally leads to a significant increase in binding affinity (lower Ki value). This suggests the presence of a hydrophobic pocket in the µ-opioid receptor that can accommodate these alkyl groups, leading to favorable van der Waals interactions.

  • The "n-Propyl Optimum": The n-propyl group at the 4-position consistently provides the highest affinity across all three N-substituted series. This indicates an optimal fit within the hydrophobic pocket.

  • Steric Hindrance with tert-Butyl: The introduction of the bulky tert-butyl group at the 4-position results in a decrease in affinity compared to the n-propyl analog. This suggests that the binding pocket has dimensional constraints, and the steric bulk of the tert-butyl group may lead to an unfavorable interaction or a conformational penalty upon binding.

  • Impact of the N-Substituent: The nature of the substituent on the piperidine nitrogen also plays a crucial role. The phenethyl group consistently confers the highest affinity, followed by the allyl and then the methyl group. This highlights the importance of an additional hydrophobic interaction site accessible to the N-substituent.

Mechanistic Interpretation: A Model of Receptor Interaction

The observed SAR can be rationalized by considering the molecular interactions within the µ-opioid receptor binding pocket. The protonated piperidine nitrogen forms a salt bridge with a conserved aspartic acid residue (Asp147 in the human µ-opioid receptor). The m-hydroxyl group of the phenyl ring is thought to act as a hydrogen bond donor or acceptor with a histidine residue (His297). The 4-alkyl substituent projects into a hydrophobic cavity, where the extent of favorable hydrophobic interactions is dependent on the size and shape of the alkyl group.

SAR_Model cluster_receptor µ-Opioid Receptor Binding Pocket cluster_ligand 4-Alkyl-4-(m-hydroxyphenyl)-piperidine ASP147 Asp147 (Anionic Site) HIS297 His297 (H-bond) HydrophobicPocket Hydrophobic Pocket PiperidineN Protonated Nitrogen PiperidineN->ASP147 Ionic Interaction mHydroxyphenyl m-Hydroxyphenyl mHydroxyphenyl->HIS297 Hydrogen Bond AlkylGroup 4-Alkyl Group (R₂) AlkylGroup->HydrophobicPocket Hydrophobic Interaction Binding_Assay_Workflow A 1. Prepare Reagents: - Serial dilutions of test compound - Radioligand solution ([³H]-DAMGO) - Cell membrane suspension B 2. Assay Incubation: - Add membranes, [³H]-DAMGO, and test compound to 96-well plate - Incubate at 25°C for 60-90 min A->B C 3. Filtration: - Rapidly filter contents through glass fiber filters using a cell harvester B->C D 4. Washing: - Wash filters with ice-cold wash buffer to remove unbound radioligand C->D E 5. Scintillation Counting: - Add scintillation cocktail to filters - Measure radioactivity (CPM) D->E F 6. Data Analysis: - Calculate IC₅₀ from competition curve - Determine Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL.

    • Prepare the [³H]-DAMGO solution in assay buffer to a final concentration of ~1 nM (approximately its Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL naloxone (10 µM) + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Test Compound: 50 µL test compound dilution + 50 µL [³H]-DAMGO + 100 µL membrane suspension.

    • Each condition should be performed in triplicate.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The systematic exploration of the 4-alkyl substituent in 4-(m-hydroxyphenyl)-piperidines has provided a clear and compelling structure-activity relationship at the µ-opioid receptor. The identification of an optimal n-propyl group highlights the importance of balancing lipophilicity and steric factors for achieving high-affinity binding. This guide provides a framework for understanding these relationships and a practical protocol for their experimental determination.

Future research in this area could focus on exploring a wider range of functional groups at the 4-position to probe for additional interactions, such as hydrogen bonding or polar interactions, which could further enhance affinity and selectivity. Additionally, the synthesis and evaluation of conformationally constrained analogs could provide deeper insights into the bioactive conformation of these ligands. The principles and methods outlined in this guide will continue to be valuable tools in the ongoing quest for safer and more effective opioid-based therapeutics.

References

  • Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1978). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.
  • Le Bourdonnec, B., et al. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of mu-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289.
  • Loew, G. H., Lawson, J. A., Uyeno, E. T., Toll, L., Frenking, G., Polgar, W., ... & Camerman, A. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363-376.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular pharmacology, 47(4), 848-854.

Sources

Safety Operating Guide

Proper Disposal of 4-Methyl-4-phenylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and regulatory compliance. The handling and disposal of specialized chemical reagents demand meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Methyl-4-phenylpiperidine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection.

Core Safety Directives and Hazard Assessment

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Ventilation: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. The compound is likely a flammable liquid and vapor.[1][3]

In the event of a spill, evacuate non-essential personnel, eliminate all ignition sources, and absorb the spill with an inert material such as sand or vermiculite. The contaminated absorbent must then be treated as hazardous waste.[1][3]

Regulatory Status: A Critical Consideration

A crucial aspect of the disposal protocol for this compound is its likely classification as a controlled substance or a controlled substance analog. Pethidine (meperidine), a structurally related compound (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate), is classified as a Schedule II controlled substance in the United States.[4] Furthermore, legislative frameworks such as the Canadian Controlled Drugs and Substances Act categorize "Phenylpiperidines, their intermediates, salts, derivatives and analogues" as Schedule I substances.[5]

Given these classifications, it is imperative to treat this compound as a controlled substance for disposal purposes. This necessitates adherence to the stringent regulations set forth by the Drug Enforcement Administration (DEA) or the equivalent national authority.

Step-by-Step Disposal Protocol

The disposal of a controlled substance is a federally regulated process that requires a complete chain of custody to a licensed disposal facility. Under no circumstances should this compound be disposed of via sewer systems or as general laboratory waste.[1][2]

Step 1: Waste Segregation and Containerization
  • Dedicated Waste Container: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).

  • Container Specifications: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Incompatibility: Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[2]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical component of compliant waste disposal. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Flammable, Toxic, Corrosive)

  • The accumulation start date

  • The name of the principal investigator and laboratory location

Step 3: Secure Storage
  • Controlled Access: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. Access to this area should be restricted.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.

Step 4: Arranging for Disposal
  • DEA-Registered Reverse Distributor: The disposal of controlled substances must be handled by a DEA-registered reverse distributor.[6] These are specialized waste management companies authorized to handle and destroy controlled substances.

  • Documentation: The transfer of the waste to the reverse distributor requires specific documentation. For Schedule II substances, a DEA Form 222 is typically required.[6]

  • Non-Retrievable Destruction: The DEA mandates that the destruction of controlled substances must render them "non-retrievable," meaning they cannot be recovered or reused. Incineration is the DEA's recommended method to meet this standard.[6][7]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number (HCl salt) 83949-37-5[8]
Likely Hazards Flammable, Toxic, Corrosive[1][2][3]
Regulatory Status Presumed Controlled Substance/Analog[4]
Disposal Method Incineration via DEA-Registered Reverse Distributor[6][7]
Incompatible Wastes Strong oxidizing agents, strong acids

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & External Disposal A Step 1: Segregate Waste (Dedicated Container) B Step 2: Label Container ('Hazardous Waste', Chemical Name, Hazards) A->B C Step 3: Secure Storage (Satellite Accumulation Area, Secondary Containment) B->C D Step 4: Contact EHS (Arrange for Pickup) C->D Waste Ready for Disposal E Transfer to DEA-Registered Reverse Distributor D->E F Step 5: Document Transfer (e.g., DEA Form 222) E->F G Step 6: Non-Retrievable Destruction (Incineration) E->G

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an emergency, such as a large spill or personnel exposure, immediately contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency medical services. Provide them with as much information as possible about the chemical, including its name and potential hazards.

References

  • Federal Register. (2014). Disposal of Controlled Substances. [Link]

  • Wikipedia. Pethidine. [Link]

  • Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]

  • DEA Diversion Control Division. Disposal Q&A. [Link]

  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate. [Link]

  • Justice Laws Website. Controlled Drugs and Substances Act. [Link]

  • Daniels Health. (2024). How To Safely Dispose of Controlled Substances. [Link]

  • Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]

  • Wikipedia. 4-Phenylpiperidine. [Link]

  • Practice Greenhealth. Best practices for disposal of controlled substances. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-phenylpiperidine
Reactant of Route 2
4-Methyl-4-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.